1-(4-Bromophenyl)-2-chloroethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94761. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)-2-chloroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQNNQFCUAGJBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194928 | |
| Record name | 1-(4-Bromophenyl)-2-chloroethan-1-one | |
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Molecular Weight |
233.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4209-02-3 | |
| Record name | 1-(4-Bromophenyl)-2-chloroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4209-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-(4-Bromophenyl)-2-chloroethan-1-one | |
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| Record name | 4209-02-3 | |
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| Record name | 1-(4-Bromophenyl)-2-chloroethan-1-one | |
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| Record name | 1-(4-bromophenyl)-2-chloroethan-1-one | |
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| Record name | 1-(4-Bromophenyl)-2-chloroethan-1-one | |
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Foundational & Exploratory
An In-depth Technical Guide to 1-(4-Bromophenyl)-2-chloroethanone
CAS Number: 4209-02-3
This technical guide provides a comprehensive overview of 1-(4-Bromophenyl)-2-chloroethanone, a halogenated aromatic ketone of significant interest to researchers and scientists in the field of organic synthesis and drug development. This document details its chemical and physical properties, experimental protocols for its synthesis and purification, analytical methods for its characterization, and an exploration of its potential biological activities based on its chemical structure.
Chemical and Physical Properties
This compound is a white to light yellow crystalline powder.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₆BrClO | [2][3] |
| Molecular Weight | 233.49 g/mol | [2][3] |
| CAS Number | 4209-02-3 | [1][4][5][6] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 118.0 to 121.0 °C | [1] |
| Purity (by GC) | >98.0% | [1] |
| Solubility | Insoluble in water. | [5] |
| Storage Temperature | Refrigerated (0-10°C) | [7] |
Synonyms: 2-Chloro-4'-bromoacetophenone, 4-Bromo-1-(chloroacetyl)benzene, 4-Bromophenacyl chloride.[1][3]
Experimental Protocols
Synthesis of this compound from p-Bromoacetophenone
A common method for the synthesis of this compound involves the chlorination of 4'-Bromoacetophenone.
Materials:
-
4'-Bromoacetophenone
-
Sulfonyl chloride
-
Solvent (e.g., dichloromethane)
Procedure:
-
Dissolve or suspend 4'-Bromoacetophenone (2.00 g) in a suitable solvent.
-
Add sulfonyl chloride in a single portion while stirring.
-
The reaction temperature and time will vary depending on the specific solvent and concentration used.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with an aqueous solution to remove any remaining acid.
-
The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
Purification
The crude this compound can be purified by column chromatography on silica gel.
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).
-
Load the crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in n-hexane.
-
Collect the fractions containing the pure product, as identified by TLC.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.[4]
Analytical Methods
The identity and purity of this compound can be confirmed using various analytical techniques:
-
Gas Chromatography (GC): To determine the purity of the compound.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Biological Activity and Potential Applications
While specific biological studies on this compound are not extensively documented, its chemical structure as an α-haloketone suggests it is likely to be a reactive alkylating agent. α-Haloketones are known to be electrophilic at the α-carbon, making them susceptible to nucleophilic attack. This reactivity is the basis for their potential biological activity, as they can covalently modify nucleophilic residues in biomolecules such as proteins and nucleic acids.
The 4-bromophenyl moiety is also found in various compounds with demonstrated biological activities. For instance, some studies have shown that compounds containing a 4-bromophenyl group exhibit anticancer properties. However, it is crucial to note that the biological activity of a molecule is highly specific to its entire structure, and the presence of this moiety alone does not guarantee a particular effect for this compound.
Due to its reactive nature, this compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications, including heterocyclic compounds which are scaffolds for many pharmaceuticals.
Safety and Handling
This compound is considered hazardous. It causes skin and serious eye irritation.[5]
Precautionary Measures:
-
Wear protective gloves, eye protection, and face protection.[7]
-
Use only in a well-ventilated area.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
First Aid:
-
If on skin: Wash with plenty of water.[7]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
If skin or eye irritation persists, get medical advice/attention.[7]
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
General Mechanism of Action for α-Haloketones
Caption: General mechanism of action for α-haloketones as alkylating agents.
References
- 1. Haloketone [chemeurope.com]
- 2. p-Chlorophenacyl bromide | C8H6BrClO | CID 68303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethanone, 2-bromo-1-(4-chlorophenyl)- | SIELC Technologies [sielc.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
A Technical Guide to 1-(4-Bromophenyl)-2-chloroethanone and Its Synonyms: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(4-Bromophenyl)-2-chloroethanone, a versatile chemical compound known by several synonyms. This document details its chemical properties, provides methodologies for its synthesis, and explores its significant role as a biochemical inhibitor, particularly of phospholipase A2. The information is presented to support research and development activities in medicinal chemistry and related fields.
Chemical Identity and Synonyms
This compound is a halogenated acetophenone derivative. For clarity and comprehensive literature searching, a list of its common synonyms is provided below.
| Synonym | CAS Number | Molecular Formula |
| 1-(4-Bromophenyl)-2-chloroethan-1-one | 4209-02-3 | C8H6BrClO |
| 4-Bromo-1-(chloroacetyl)benzene | 4209-02-3 | C8H6BrClO |
| 4-Bromophenacyl chloride | 4209-02-3 | C8H6BrClO |
| 4′-Bromo-α-chloroacetophenone | 4209-02-3 | C8H6BrClO |
| Chloromethyl 4-bromophenyl ketone | 4209-02-3 | C8H6BrClO |
| Ethanone, 1-(4-bromophenyl)-2-chloro- | 4209-02-3 | C8H6BrClO |
| p-Bromo-α-chloroacetophenone | 4209-02-3 | C8H6BrClO |
| p-Bromophenacyl chloride | 4209-02-3 | C8H6BrClO |
| 2-Chloro-4'-bromoacetophenone | 4209-02-3 | C8H6BrClO |
| NSC-94761 | 4209-02-3 | C8H6BrClO |
Physicochemical and Analytical Data
A summary of the key physicochemical and analytical data for this compound is presented in the following table.
| Property | Value |
| Molecular Weight | 233.49 g/mol [1] |
| Appearance | White to light yellow powder or crystal[2] |
| Melting Point | 118.0 to 121.0 °C |
| Solubility | Soluble in organic solvents like acetone and chloroform; limited solubility in water. |
| Purity (GC) | >98.0% |
| SMILES | c1cc(ccc1C(=O)CCl)Br[1] |
| InChIKey | HCQNNQFCUAGJBD-UHFFFAOYSA-N[1] |
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of this compound from p-bromoacetophenone is outlined below.[3]
Materials:
-
p-Bromoacetophenone
-
Sulfonyl chloride
-
Solvent (e.g., methyl tert-butyl ether (MTBE), diisopropyl ether (IPE), or 1,2-dimethoxyethane (DME))
Procedure:
-
Dissolve or suspend p-bromoacetophenone (2.00 g) in the chosen solvent.
-
Add sulfonyl chloride in a single portion while stirring. The molar concentration of the solvent and the equivalent of sulfonyl chloride can be varied to optimize the reaction.
-
Maintain the reaction at a specific temperature (e.g., room temperature or reflux) for a designated period (e.g., 1.0 to 7.0 hours).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated and purified using standard techniques such as filtration, washing, and recrystallization.
Note: The yields can range from 50.3% to 78.9% depending on the specific reaction conditions used.[3]
Synthesis of p-Bromophenacyl Bromide from p-Bromoacetophenone
This protocol describes the bromination of p-bromoacetophenone to yield p-bromophenacyl bromide.
Materials:
-
p-Bromoacetophenone (0.25 mole)
-
Glacial acetic acid (100 cc)
-
Bromine (0.25 mole)
-
50% Ethyl alcohol
-
95% Ethyl alcohol
Procedure:
-
In a 500-cc flask, dissolve 50 g (0.25 mole) of p-bromoacetophenone in 100 cc of glacial acetic acid.
-
Slowly add 40 g (12.5 cc, 0.25 mole) of bromine to the solution, ensuring the temperature remains below 20°C. Vigorously shake the mixture during the addition.
-
Needles of p-bromophenacyl bromide will start to separate after about half of the bromine has been added. The addition process should take approximately 30 minutes.
-
Once all the bromine is added, cool the flask in an ice-water bath and filter the product with suction.
-
Wash the crude crystals with 50% ethyl alcohol until they are colorless (approximately 100 cc).
-
The air-dried product should have a melting point of 106–108°C and weigh between 55–60 g.
-
Recrystallize the product from 400 cc of 95% ethyl alcohol to obtain colorless needles with a melting point of 108–109°C. The expected yield is 48–50 g (69–72% of the theoretical amount).
Biological Activity: Inhibition of Phospholipase A2
One of the most well-documented biological activities of this compound, often referred to as p-bromophenacyl bromide (p-BPB) in this context, is its role as an inhibitor of phospholipase A2 (PLA2).[4] PLA2 enzymes are crucial in cellular signaling pathways as they catalyze the hydrolysis of phospholipids to release arachidonic acid, a precursor for various pro-inflammatory mediators.
Mechanism of Action
p-Bromophenacyl bromide acts as an irreversible inhibitor of many PLA2 enzymes by alkylating a critical histidine residue in the active site. This covalent modification prevents the enzyme from binding to its substrate, thereby blocking the release of arachidonic acid and the subsequent production of downstream inflammatory molecules like prostaglandins and leukotrienes.
// Nodes Stimulus [label="Inflammatory Stimulus", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Membrane [label="Membrane Phospholipids", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; PLA2 [label="Phospholipase A2 (PLA2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; pBPB [label="this compound\n(p-BPB)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArachidonicAcid [label="Arachidonic Acid", fillcolor="#FFFFFF", shape=ellipse]; Prostaglandins [label="Prostaglandins\n(Inflammation)", fillcolor="#FFFFFF", shape=ellipse]; Leukotrienes [label="Leukotrienes\n(Inflammation)", fillcolor="#FFFFFF", shape=ellipse];
// Edges Stimulus -> PLA2 [label="Activates"]; PLA2 -> Membrane [label="Acts on", dir=back]; Membrane -> ArachidonicAcid [label="Hydrolysis"]; pBPB -> PLA2 [label="Irreversibly Inhibits\n(Alkylation of Histidine)", color="#EA4335", style=bold, arrowhead=tee]; ArachidonicAcid -> Prostaglandins [label="via COX"]; ArachidonicAcid -> Leukotrienes [label="via LOX"]; } Inhibition of Phospholipase A2 Signaling Pathway.
Quantitative Inhibition Data
The inhibitory potency of p-bromophenacyl bromide varies depending on the specific PLA2 isoform and the experimental conditions.
| Enzyme/System | IC50 Value | Reference |
| P388D1 macrophage-like cell PLA2 | 500-600 µM (apparent) | [5] |
| Membranous fraction of fMet-Leu-Phe-induced PLA2 in rat neutrophils | Significant inhibition at 10 µM | [6] |
| Interleukin-2 (IL-2) secretion in murine splenocytes | >90% inhibition at 1 µM | [7] |
| Interleukin-2 (IL-2) steady-state mRNA expression | >90% inhibition at 1 µM | [7] |
Effects on Cellular Processes
The inhibition of PLA2 by p-bromophenacyl bromide has been shown to affect various cellular functions:
-
Prostaglandin Production: By blocking arachidonic acid release, it can significantly reduce the production of prostaglandins like PGE2. However, its effectiveness can be cell-type specific.[5]
-
Neutrophil Activation: It can inhibit stimulus-response coupling in neutrophils, affecting processes like lysosomal enzyme release and changes in transmembrane potential.[6][8]
-
Long-Term Potentiation (LTP): Application of p-bromophenacyl bromide has been shown to reduce the magnitude of LTP in hippocampal slices, suggesting a role for PLA2 in the expression of synaptic plasticity.[9]
-
Cytokine Expression: It has been demonstrated to suppress the expression of interleukin-2 (IL-2) at both the mRNA and protein levels in murine splenocytes, indicating potential immunomodulatory effects.[7]
Other Biological Activities
While its effects on PLA2 are prominent, p-bromophenacyl bromide has also been reported to inhibit other enzymes, such as adenylate cyclase, an action that appears to be independent of its effects on PLA2.[10] This suggests that the compound may have multiple cellular targets, a factor to consider in its experimental application.
Safety and Handling
This compound and its synonyms are classified as hazardous substances. They are known to cause severe skin burns and eye damage and are lachrymatory.[11] Inhalation may lead to corrosive injuries to the respiratory tract.[11] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable research tool with a range of synonyms that are important to recognize for comprehensive literature review. Its primary and most studied biological activity is the irreversible inhibition of phospholipase A2, making it a useful probe for investigating the roles of this enzyme in various physiological and pathological processes. The provided synthesis protocols and analytical data offer a foundation for its preparation and characterization in a laboratory setting. Researchers and drug development professionals can utilize this information to further explore the therapeutic potential and mechanistic intricacies of this and related compounds.
References
- 1. GSRS [precision.fda.gov]
- 2. 1-(4-Bromophenyl)-2-chloroethan-1-one | 4209-02-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 1-(4-bromophenyl)-2-chloroethan-1-one synthesis - chemicalbook [chemicalbook.com]
- 4. CAS 99-73-0: 4-Bromophenacyl bromide | CymitQuimica [cymitquimica.com]
- 5. Inhibition studies on the membrane-associated phospholipase A2 in vitro and prostaglandin E2 production in vivo of the macrophage-like P388D1 cell. Effects of manoalide, 7,7-dimethyl-5,8-eicosadienoic acid, and p-bromophenacyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of neutrophil activation by p-bromophenacyl bromide and its effects on phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospholipase A2 inhibitors p-bromophenacyl bromide and arachidonyl trifluoromethyl ketone suppressed interleukin-2 (IL-2) expression in murine primary splenocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of neutrophil activation by p-bromophenacyl bromide and its effects on phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of bromophenacyl bromide, a phospholipase A2 inhibitor, on the induction and maintenance of LTP in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of adenylate cyclase by p-bromophenacyl bromide [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Bromophenacyl bromide | C8H6Br2O | CID 7454 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chloro-4'-bromoacetophenone and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Chloro-4'-bromoacetophenone, a halogenated aromatic ketone. Due to ambiguity in its common nomenclature, this document will focus on the chemical structure of 2-chloro-1-(4-bromophenyl)ethanone , which directly corresponds to the requested name. Additionally, this guide will provide a detailed analysis of its widely used and commercially prevalent isomer, 2-bromo-1-(4-chlorophenyl)ethanone , which is often colloquially and imprecisely referred to by similar names. Both compounds are valuable intermediates in organic synthesis, particularly in the development of novel pharmaceutical agents.
Section 1: 2-Chloro-1-(4-bromophenyl)ethanone
This section details the chemical properties, synthesis, and applications of 2-chloro-1-(4-bromophenyl)ethanone, the compound that structurally aligns with the name "2-Chloro-4'-bromoacetophenone".
Chemical Structure and Properties
The chemical structure of 2-chloro-1-(4-bromophenyl)ethanone features a bromo-substituted phenyl ring attached to a chloro-substituted acetyl group.
Table 1: Physicochemical Properties of 2-Chloro-1-(4-bromophenyl)ethanone
| Property | Value |
| IUPAC Name | 2-chloro-1-(4-bromophenyl)ethanone |
| CAS Number | 4209-02-3 |
| Molecular Formula | C₈H₆BrClO |
| Molecular Weight | 233.49 g/mol |
Synthesis
The synthesis of 2-chloro-1-(4-bromophenyl)ethanone can be achieved via the chlorination of its precursor, 4'-bromoacetophenone.
This protocol is a general procedure for the synthesis of α-chloro acetophenone derivatives.
-
Reaction Setup: In a suitable reaction vessel, dissolve or suspend 4'-bromoacetophenone (2.00 g) in a solvent such as methyl tert-butyl ether (MTBE).
-
Chlorination: Add sulfonyl chloride (SO₂Cl₂) in a single portion while stirring. The molar equivalents of SO₂Cl₂ and the reaction temperature can be varied to optimize the yield (e.g., 1.1 to 3.0 equivalents, room temperature to reflux).[1]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically subjected to an aqueous work-up to remove inorganic byproducts.
-
Purification: The crude product is then purified, commonly by column chromatography on silica gel, to yield the pure 2-chloro-1-(4-bromophenyl)ethanone.
Applications in Research and Drug Development
As a reactive α-haloketone, 2-chloro-1-(4-bromophenyl)ethanone serves as a versatile building block in organic synthesis. The presence of two distinct halogen atoms at different positions allows for selective functionalization, making it a valuable intermediate in the synthesis of complex molecules and potential pharmaceutical candidates. Its applications are primarily in the realm of medicinal chemistry for the construction of novel heterocyclic compounds and other molecular scaffolds for drug discovery.
Section 2: 2-Bromo-1-(4-chlorophenyl)ethanone
This section provides a detailed examination of the more commonly referenced isomer, 2-bromo-1-(4-chlorophenyl)ethanone. This compound is a key intermediate in numerous synthetic pathways.
Chemical Structure and Properties
In this isomer, the positions of the chlorine and bromine atoms are swapped relative to the compound in Section 1. The bromine atom is on the acetyl group, making it a highly reactive alkylating agent, while the chlorine atom is on the phenyl ring.
Table 2: Physicochemical Properties of 2-Bromo-1-(4-chlorophenyl)ethanone
| Property | Value | Reference |
| IUPAC Name | 2-bromo-1-(4-chlorophenyl)ethanone | [2] |
| Synonyms | 4-Chlorophenacyl bromide, α-Bromo-4-chloroacetophenone | [3][4] |
| CAS Number | 536-38-9 | [2] |
| Molecular Formula | C₈H₆BrClO | [2] |
| Molecular Weight | 233.49 g/mol | [2][3] |
| Appearance | White to pale yellow crystalline solid | [3] |
| Melting Point | 93-96 °C |
Synthesis
The synthesis of 2-bromo-1-(4-chlorophenyl)ethanone typically involves the α-bromination of 4'-chloroacetophenone.
This environmentally benign protocol utilizes N-bromosuccinimide (NBS) as the brominating agent.
-
Reaction Setup: In a jacketed reactor, add 4'-chloroacetophenone (1.0 eq) and N-bromosuccinimide (1.0 eq) to a mixture of PEG-400 and water.
-
Sonication: Stir the mixture and place it under sonication using an ultrasonic horn (e.g., 25 kHz frequency at 40% amplitude). Maintain the reaction temperature at 80 °C by circulating water through the reactor jacket.[5]
-
Reaction Monitoring: Monitor the reaction for the complete consumption of the starting acetophenone using TLC. The reaction is typically complete within 15-20 minutes.[5]
-
Extraction: After completion, extract the reaction mass with dichloromethane.
-
Purification: Evaporate the dichloromethane layer under reduced pressure to obtain the final product, 2-bromo-1-(4-chlorophenyl)ethanone.[5]
Applications in Research and Drug Development
2-Bromo-1-(4-chlorophenyl)ethanone is a highly versatile intermediate due to the reactivity of the α-bromo ketone moiety, which makes it an excellent electrophile for nucleophilic substitution and alkylation reactions.[3]
Key Applications:
-
Synthesis of Heterocycles: It is a crucial precursor for a wide variety of heterocyclic compounds that are prevalent in pharmaceuticals and agrochemicals.[3]
-
Pharmaceutical Intermediates: It serves as a key building block in the synthesis of Active Pharmaceutical Ingredients (APIs). A notable example is its use as an intermediate in the synthesis of Tolvaptan, a medication for treating hyponatremia and heart failure.[4]
-
Drug Discovery: In medicinal chemistry, it is used to create novel compounds with targeted biological activities. For instance, it is used in the synthesis of conazole derivatives and Mannich bases, which have shown potential antimicrobial and antifungal activities.[6]
-
Biochemical Research: Its reactive nature allows it to be employed in studies involving protein labeling and modification.[4]
Mandatory Visualizations
Caption: Synthesis workflow for 2-bromo-1-(4-chlorophenyl)ethanone.
Caption: Role as a building block in drug development.
References
An In-depth Technical Guide to p-Bromophenacyl Chloride: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of p-Bromophenacyl chloride (2-chloro-1-(4-bromophenyl)ethanone), including its synthesis, purification, spectral analysis, and reactivity. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.
Physical and Chemical Properties
p-Bromophenacyl chloride is a halogenated aromatic ketone that serves as a versatile intermediate in organic synthesis. A summary of its key physical and chemical properties is presented in Table 1. While experimental data for some properties are limited, values for closely related analogs are provided for comparative purposes.
Table 1: Physical and Chemical Properties of p-Bromophenacyl Chloride and Related Compounds
| Property | p-Bromophenacyl Chloride (Value) | p-Bromophenacyl Bromide (for comparison) | 2-Bromo-1-(4-chlorophenyl)ethanone (for comparison) |
| Molecular Formula | C₈H₆BrClO | C₈H₆Br₂O | C₈H₆BrClO |
| Molecular Weight | 233.49 g/mol | 277.94 g/mol | 233.49 g/mol |
| Melting Point | 117-118 °C[1] | 109-110 °C | 93-96 °C[2] |
| Boiling Point | Not available | Decomposes | ~186 °C (estimated)[2] |
| Density | Not available | ~1.78 g/cm³ (estimated) | ~1.56 g/cm³ (estimated)[2] |
| Solubility | Soluble in aqueous ethanol.[1] | Soluble in hot alcohol. | Insoluble in water, soluble in methanol.[2] |
| Appearance | Needles from aqueous alcohol.[1] | Colorless needles from ethanol. | Crystalline powder.[2] |
| CAS Number | 4209-02-3 | 99-73-0 | 536-38-9 |
Synthesis and Purification
Synthesis of p-Bromophenacyl Chloride
p-Bromophenacyl chloride can be synthesized from p-bromophenacyl bromide via a halide exchange reaction. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of p-Bromophenacyl Chloride from p-Bromophenacyl Bromide [1]
-
Materials:
-
p-Bromophenacyl bromide
-
Sodium chloride or Potassium chloride
-
62% Aqueous ethanol
-
-
Procedure:
-
Place weighed quantities of p-bromophenacyl bromide and a large excess of sodium chloride (or potassium chloride) in a round-bottom flask.
-
Add 62% ethanol to the flask.
-
Heat the mixture. The bromine atom in p-bromophenacyl bromide is replaced by a chlorine atom.
-
The resulting p-bromophenacyl chloride precipitates from the solution.
-
Filter the crude product, dry, and weigh.
-
For purification, recrystallize the crude product from aqueous alcohol.
-
-
Expected Yield: ~80%
-
Product Identification: The product can be identified by its melting point (117-118 °C) and elemental analysis.[1]
Purification
Recrystallization is a common method for purifying p-bromophenacyl chloride.
Experimental Protocol: Recrystallization of p-Bromophenacyl Chloride
-
Solvent Selection: A suitable solvent for recrystallization is aqueous ethanol.[1]
-
Procedure:
-
Dissolve the crude p-bromophenacyl chloride in a minimum amount of hot aqueous ethanol.
-
If the solution is colored, treat it with a small amount of activated charcoal and filter it hot.
-
Allow the filtrate to cool slowly to room temperature to form crystals.
-
Further cooling in an ice bath can maximize the yield of crystals.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals in a desiccator.
-
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃) of 2-bromo-1-(4-chlorophenyl)ethanone: δ 7.94 (d, J = 8.8 Hz, 2H), 7.48 (d, J = 8.8 Hz, 2H), 4.42 (s, 2H).[1]
-
¹³C NMR (100 MHz, CDCl₃) of 2-bromo-1-(4-chlorophenyl)ethanone: δ 190.2, 140.5, 132.2, 130.3, 129.2, 30.4.[1]
-
¹H NMR (400 MHz, CDCl₃) of 2-bromo-1-(4-bromophenyl)ethanone: δ 7.86 (d, J = 8.4 Hz, 2H), 7.65 (d, J = 8.8 Hz, 2H), 4.12 (s, 2H).[1]
-
¹³C NMR (100 MHz, CDCl₃) of 2-bromo-1-(4-bromophenyl)ethanone: δ 190.4, 132.6, 132.2, 130.4, 129.3, 30.4.[1]
Based on these analogs, the expected ¹H NMR spectrum of p-bromophenacyl chloride would show a singlet for the methylene protons (CH₂) adjacent to the carbonyl group and two doublets in the aromatic region corresponding to the protons on the p-substituted benzene ring. The ¹³C NMR spectrum would show a peak for the carbonyl carbon, peaks for the aromatic carbons, and a peak for the methylene carbon.
Infrared (IR) Spectroscopy
The IR spectrum of a phenacyl halide typically shows a strong absorption band for the carbonyl group (C=O) stretching vibration in the region of 1680-1700 cm⁻¹. Other characteristic absorptions include those for the aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS)
The mass spectrum of p-bromophenacyl chloride would be expected to show a molecular ion peak corresponding to its molecular weight (233.49 g/mol ). Due to the presence of bromine and chlorine isotopes, the molecular ion peak would appear as a cluster of peaks with characteristic isotopic patterns.
Chemical Reactivity
p-Bromophenacyl chloride is a reactive compound due to the presence of the α-chloro ketone functionality. The carbon atom adjacent to the carbonyl group is highly electrophilic and susceptible to nucleophilic attack.
Nucleophilic Substitution Reactions (Sₙ2)
Phenacyl halides are known to be significantly more reactive in Sₙ2 reactions compared to simple alkyl halides.[3] This increased reactivity is attributed to the stabilization of the transition state by the adjacent carbonyl group through delocalization of electron density.[3] The general mechanism involves a single concerted step where a nucleophile attacks the electrophilic carbon, and the chloride ion departs simultaneously.[3]
The reactivity of phenacyl halides is influenced by the nature of the leaving group. Generally, the reactivity follows the order I > Br > Cl. Therefore, p-bromophenacyl chloride is expected to be less reactive than p-bromophenacyl bromide in Sₙ2 reactions.
Reactions with Nucleophiles
p-Bromophenacyl chloride can react with a variety of nucleophiles, including:
-
Carboxylates: To form phenacyl esters, which are useful for the identification and derivatization of carboxylic acids.
-
Amines: To form α-amino ketones.
-
Thiolates: To form α-thio ketones.
-
Cyanide: To form α-cyano ketones.
Stability and Storage
p-Bromophenacyl chloride is expected to be a stable compound under normal laboratory conditions. However, like other α-haloketones, it can be sensitive to light and moisture and may degrade over time. It is advisable to store the compound in a tightly sealed container in a cool, dry, and dark place.
Conclusion
p-Bromophenacyl chloride is a valuable synthetic intermediate with a range of applications in organic and medicinal chemistry. This technical guide has provided a comprehensive overview of its physical and chemical properties, synthesis, purification, and reactivity. While some experimental data are still limited, the information presented here, including data from closely related analogs, offers a solid foundation for researchers working with this compound. Further studies to fully characterize its physical properties and explore its reactivity in detail would be beneficial to the scientific community.
References
In-Depth Technical Guide: 1-(4-Bromophenyl)-2-chloroethanone
This technical guide provides a comprehensive overview of the chemical compound 1-(4-Bromophenyl)-2-chloroethanone, tailored for researchers, scientists, and professionals in drug development. The guide covers its fundamental chemical properties, a detailed synthesis protocol, and spectroscopic data, presented in a structured and accessible format.
Core Compound Data
Molecular Structure and Properties
This compound is a halogenated aromatic ketone. Its structure features a phenyl ring substituted with a bromine atom at the para position, and an ethanone group further substituted with a chlorine atom at the alpha position.
| Property | Value |
| Molecular Formula | C₈H₆BrClO[1] |
| Molecular Weight | 233.49 g/mol [1] |
| CAS Number | 4209-02-3 |
| Appearance | Solid (at 20 °C)[2] |
| SMILES | O=C(C1=CC=C(Br)C=C1)CCl[2] |
| InChIKey | HCQNNQFCUAGJBD-UHFFFAOYSA-N[1] |
Atomic Composition and Molecular Weight Calculation
The molecular weight is derived from the atomic weights of its constituent elements.
| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon | C | 8 | 12.011 | 96.088 |
| Hydrogen | H | 6 | 1.008 | 6.048 |
| Bromine | Br | 1 | 79.904 | 79.904 |
| Chlorine | Cl | 1 | 35.453 | 35.453 |
| Oxygen | O | 1 | 15.999 | 15.999 |
| Total | 233.492 |
Synthesis Protocol
The primary method for synthesizing this compound is the Friedel-Crafts acylation of bromobenzene with chloroacetyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[3]
Experimental Workflow for Synthesis
Caption: Synthesis workflow for this compound.
Detailed Methodology
-
Reaction Setup: In a fume hood, a dry 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The flask is charged with anhydrous aluminum chloride (AlCl₃) and bromobenzene in a suitable solvent like dichloromethane (CH₂Cl₂).
-
Acylation: The flask is cooled in an ice bath. Chloroacetyl chloride is added dropwise from the dropping funnel to the stirred mixture over a period of 30 minutes. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
Work-up: The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane.
-
Purification: The combined organic layers are washed sequentially with water, a saturated solution of sodium bicarbonate, and finally with brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of this compound. While a dedicated spectrum for this specific compound is not provided, data for analogous compounds can offer valuable insights.
¹H NMR Spectroscopy
In a typical ¹H NMR spectrum (in CDCl₃), the following signals would be expected:
-
A singlet for the two protons of the chloromethyl group (-CH₂Cl), likely in the range of δ 4.5-5.0 ppm.
-
A set of doublets for the aromatic protons. Due to the para-substitution, this will appear as an AA'BB' system. The two protons ortho to the carbonyl group will be downfield (around δ 7.8-8.0 ppm), and the two protons ortho to the bromine atom will be slightly upfield (around δ 7.6-7.7 ppm).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would be expected to show the following key signals:
-
A signal for the carbonyl carbon (C=O) around δ 190 ppm.
-
Signals for the aromatic carbons, with the carbon attached to the bromine being significantly shielded.
-
A signal for the chloromethyl carbon (-CH₂Cl) in the range of δ 45-50 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by:
-
A strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹.
-
Bands corresponding to C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic CH₂ group (around 2850-2960 cm⁻¹).
-
Absorptions related to the C-Br and C-Cl stretching vibrations.
Mass Spectrometry
The mass spectrum will show a molecular ion peak (M⁺) and characteristic isotopic patterns due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a complex isotopic cluster for the molecular ion.
Applications in Research and Development
This compound serves as a versatile intermediate in organic synthesis. Its reactive chloroacetyl group makes it a valuable precursor for the synthesis of a variety of more complex molecules, including pharmaceuticals and other biologically active compounds. It is a key building block for introducing the 4-bromophenacyl moiety into a molecular structure. Derivatives of this compound have been investigated for their potential applications in medicinal chemistry.
References
Spectroscopic Profile of 1-(4-Bromophenyl)-2-chloroethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(4-Bromophenyl)-2-chloroethanone, a key intermediate in various synthetic organic chemistry applications, including drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols typically employed for their acquisition.
Spectroscopic Data Summary
The empirical formula for this compound is C₈H₆BrClO, with a molecular weight of 233.49 g/mol . Spectroscopic analysis confirms the structure of this compound, and the key quantitative data are summarized in the tables below for easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.85 | Doublet | 2H | Ar-H |
| 7.65 | Doublet | 2H | Ar-H |
| 4.75 | Singlet | 2H | -CH₂Cl |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 190.5 | C=O |
| 132.7 | Ar-C |
| 132.3 | Ar-C |
| 130.5 | Ar-C |
| 129.4 | Ar-C |
| 45.9 | -CH₂Cl |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1685 | Strong | C=O (Aryl ketone) stretching |
| 1585 | Medium | C=C (Aromatic ring) stretching |
| 1280 | Medium | C-C stretching |
| 820 | Strong | C-H (para-disubstituted aromatic) bending |
| 750 | Strong | C-Cl stretching |
| 680 | Medium | C-Br stretching |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The predicted data below is based on the compound's molecular formula.[1]
| Adduct | Mass-to-Charge Ratio (m/z) |
| [M+H]⁺ | 232.9363 |
| [M+Na]⁺ | 254.9183 |
| [M-H]⁻ | 230.9218 |
| [M]⁺ | 231.9285 |
Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion peak and any fragments containing these halogens.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.
NMR Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).
Data Acquisition:
-
¹H NMR: The spectrum is typically acquired on a 300 or 400 MHz spectrometer. Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans for a good signal-to-noise ratio.
-
¹³C NMR: The spectrum is acquired on the same instrument, typically operating at 75 or 100 MHz. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
A small amount of the solid this compound is placed directly onto the crystal of the ATR accessory.
-
Pressure is applied to ensure good contact between the sample and the crystal.
Data Acquisition:
-
A background spectrum of the empty ATR crystal is recorded.
-
The sample spectrum is then recorded.
-
The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).
-
The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.
Mass Spectrometry
Sample Preparation (Electron Ionization - EI):
-
A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
For direct insertion, the sample is placed in a capillary tube and heated to induce vaporization into the ion source.
Data Acquisition:
-
In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting positive ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.
Workflow Visualizations
The following diagrams illustrate the logical flow of spectroscopic analysis and the structural information derived from each technique.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
References
A Technical Guide to the Solubility of 1-(4-Bromophenyl)-2-chloroethanone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 1-(4-Bromophenyl)-2-chloroethanone (also known as 4-Bromophenacyl chloride), a key intermediate in organic synthesis. While specific quantitative solubility data for this compound is not extensively published, this document outlines the fundamental principles of its solubility, a detailed, standard experimental protocol for its determination, and the key factors influencing this critical physical property.
Introduction to this compound
This compound is a halogenated acetophenone derivative with the chemical formula C₈H₆BrClO.[1][2] It serves as a versatile building block in the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries. Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies such as crystallization, and formulating products.
Solubility Characteristics
While specific experimental data is sparse in publicly available literature, the molecular structure of this compound—featuring a polar carbonyl group, a moderately polar carbon-chlorine bond, and a large, nonpolar bromophenyl group—dictates its solubility behavior.
Based on the principle of "like dissolves like," its solubility is expected to be:
-
Low in nonpolar solvents (e.g., hexanes).
-
Moderate to high in polar aprotic solvents (e.g., acetone, ethyl acetate, tetrahydrofuran).
-
Moderate in polar protic solvents (e.g., ethanol, methanol), where it can act as a hydrogen bond acceptor.
-
Very low in water due to the large hydrophobic aromatic ring.
For a structurally similar compound, 1-(4-chlorophenyl)ethanone, it is noted to be relatively soluble in organic solvents like ethanol, methanol, and acetone, with limited solubility in water.[3] Temperature is also a critical factor, with solubility generally increasing as the temperature of the solvent rises.[3]
Quantitative Solubility Data
A comprehensive search of scientific databases did not yield a consolidated table of quantitative solubility data for this compound. Researchers requiring precise solubility values (e.g., mole fraction, g/100 mL) for specific applications are advised to determine this experimentally using the protocol outlined below.
Experimental Protocol for Solubility Determination
The following section details the isothermal equilibrium method, a precise and widely adopted gravimetric technique for determining the solubility of a solid compound in a solvent at various temperatures.
4.1. Principle A supersaturated solution of the solute in the chosen solvent is prepared and allowed to reach equilibrium at a constant, controlled temperature. The concentration of the solute in the saturated supernatant is then determined gravimetrically.
4.2. Apparatus
-
Jacketed glass vessel (crystallizer) connected to a thermostatic water bath.
-
Magnetic stirrer and stir bar.
-
Calibrated digital thermometer with an accuracy of ±0.05 K.
-
Syringe with a pre-heated filter (e.g., 0.45 µm PTFE).
-
Analytical balance with an accuracy of ±0.0001 g.
-
Drying oven.
4.3. Procedure
-
Preparation: Add an excess amount of solid this compound to a known mass of the selected organic solvent in the jacketed glass vessel.
-
Equilibration: Heat the mixture to a temperature slightly above the target measurement temperature while stirring to ensure complete dissolution. Then, cool the solution and maintain it at the precise target temperature using the thermostatic bath. Continue vigorous stirring for a minimum of 24 hours to ensure solid-liquid equilibrium is achieved.
-
Sampling: Stop the stirring and allow the undissolved solid to settle for at least 1 hour, maintaining the constant temperature.
-
Analysis: Carefully withdraw a sample of the clear, saturated supernatant using a pre-heated syringe fitted with a filter to prevent any solid particles from being drawn. Transfer the sample into a pre-weighed container.
-
Gravimetric Measurement: Record the total mass of the container and the wet sample. Place the container in a vacuum oven at a suitable temperature to evaporate the solvent completely until a constant mass of the dry solute is achieved.
-
Calculation: The mole fraction solubility (x₁) can be calculated using the following equation: x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] Where:
-
m₁ is the mass of the solute (residue after drying).
-
m₂ is the mass of the solvent (m₂ = mass of wet sample - m₁).
-
M₁ is the molar mass of the solute (233.49 g/mol ).
-
M₂ is the molar mass of the solvent.
-
-
Repeat: Repeat steps 2-6 for each desired temperature point.
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the key factors that influence this property.
Caption: A flowchart of the isothermal equilibrium method for solubility determination.
Caption: Key factors influencing the solubility of a solid organic compound.
References
In-Depth Technical Guide: Hazards and Safety Precautions for 1-(4-Bromophenyl)-2-chloroethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hazards and necessary safety precautions for the handling and use of 1-(4-Bromophenyl)-2-chloroethanone. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the risks associated with this compound and the measures required to mitigate them.
Chemical Identification and Properties
This compound is a chemical intermediate commonly used in organic synthesis.[1] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 2-Chloro-4'-bromoacetophenone, 4-Bromo-1-(chloroacetyl)benzene, 4-Bromophenacyl chloride, 4′-Bromo-α-chloroacetophenone |
| CAS Number | 4209-02-3 |
| Molecular Formula | C₈H₆BrClO |
| Molecular Weight | 233.49 g/mol |
| Appearance | Not explicitly stated, but likely a solid based on handling recommendations. |
| Purity / Analysis Method | >98.0%(GC) |
Source: TCI Chemicals, Molbase, precisionFDA[2][3][4]
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin, eye, and respiratory irritation.
GHS Classification
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |
Source: AK Scientific, Inc., TCI Chemicals, Molbase[2][3][5]
GHS Label Elements
The following pictograms, signal word, and precautionary statements are associated with this compound:
| Pictogram | |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[2][3][6] H319: Causes serious eye irritation.[2][3][6] H335: May cause respiratory irritation.[3][5] |
| Precautionary Statements | Prevention: P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][5] P264: Wash skin thoroughly after handling.[2][3][5] P271: Use only outdoors or in a well-ventilated area.[3][5] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][5] Response: P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][3][5] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][5] P312: Call a POISON CENTER or doctor/physician if you feel unwell.[3][5] P332+P313: If skin irritation occurs: Get medical advice/attention.[3][5] P337+P313: If eye irritation persists: Get medical advice/attention.[2][5][6] P362+P364: Take off contaminated clothing and wash it before reuse.[2][3] Storage: P403+P233: Store in a well-ventilated place. Keep container tightly closed.[3] P405: Store locked up.[3] Disposal: P501: Dispose of contents/container to an approved waste disposal plant.[3] |
Toxicological Information
First Aid Measures
Immediate and appropriate first aid is crucial in case of exposure. The following measures are recommended:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][5] |
| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation persists, seek medical advice/attention.[5][7] Wash contaminated clothing before reuse.[5] |
| Eye Contact | Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids.[3][5][7] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3][5] |
| Ingestion | Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[7] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |
General Advice: In all cases of exposure, consult a physician and show them the safety data sheet.[3][5]
Handling and Storage
Safe Handling
-
Avoid all unnecessary personal contact.[1]
-
Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1][2][5]
-
Use only in a well-ventilated area, such as a chemical fume hood.[1][5]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][5]
-
Do not eat, drink, or smoke when handling this product.[1]
-
Avoid formation of dust and aerosols.
Storage
-
Store in a cool, dry, and well-ventilated place.[1]
-
Keep the container tightly closed.[3]
-
Store away from incompatible materials, such as strong oxidizing agents and strong bases.[1][7]
-
Store locked up.[3]
Exposure Controls and Personal Protection
Engineering Controls
-
Ensure adequate ventilation, especially in confined areas. Use of a chemical fume hood is recommended.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious protective clothing, including gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Avoid breathing dust and contact with the substance. Wear appropriate PPE.
-
Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways.[5]
-
Methods for Cleaning Up: For small spills, use dry cleanup procedures and avoid generating dust.[1] Sweep up or vacuum the material and place it into a suitable, labeled container for disposal.[1][5] For large spills, contain the spill with sand, earth, or vermiculite.[1]
Disposal Considerations
Dispose of the chemical and its container in accordance with local, regional, and national regulations. The substance should be sent to an approved waste disposal plant.[3]
Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, the following are generalized methodologies based on OECD guidelines for assessing skin and eye irritation, which would be relevant for this compound's hazard profile.
Skin Irritation Testing (based on OECD Guideline 404)
-
Objective: To assess the potential of a substance to cause skin irritation.
-
Test System: Typically, the albino rabbit is used.
-
Procedure:
-
A small area of the animal's fur is clipped 24 hours before the test.
-
0.5 g or 0.5 mL of the test substance is applied to a small area of skin (approximately 6 cm²) and covered with a gauze patch.
-
The patch is held in place with a semi-occlusive dressing for a 4-hour exposure period.
-
After exposure, the patch is removed, and any residual substance is cleaned.
-
The skin is examined for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal.
-
Observations can be extended up to 14 days to assess the reversibility of the effects.
-
Irritation is scored based on a standardized grading system.
-
Eye Irritation Testing (based on OECD Guideline 405)
-
Objective: To determine the potential of a substance to cause eye irritation or damage.
-
Test System: The albino rabbit is the recommended test animal.
-
Procedure:
-
The eyes of the animal are examined 24 hours before the test to ensure they are free from defects.
-
A single dose of the test substance (0.1 mL for liquids, or a specified amount for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.
-
The eyelids are held together for about one second to prevent loss of the substance.
-
The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.
-
The severity of the lesions is scored according to a standardized scale.
-
Safety Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from hazard identification to emergency response.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. ecetoc.org [ecetoc.org]
- 3. daikinchemicals.com [daikinchemicals.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. cir-safety.org [cir-safety.org]
- 7. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
An In-depth Technical Guide on the Reactivity of the Alpha-Chloro Ketone in 1-(4-Bromophenyl)-2-chloroethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the alpha-chloro ketone moiety in 1-(4-Bromophenyl)-2-chloroethanone, a versatile bifunctional building block in organic synthesis. The document elucidates the molecule's synthetic routes, spectroscopic profile, and its behavior in key chemical transformations, including nucleophilic substitution and elimination reactions. Detailed experimental protocols for its synthesis and subsequent reactions, alongside quantitative data on reaction yields, are presented to facilitate its practical application in research and development. Furthermore, this guide employs Graphviz diagrams to visually represent reaction pathways and experimental workflows, offering a clear and concise understanding of the underlying chemical principles. This resource is intended to empower researchers in medicinal chemistry and materials science to effectively utilize this compound in the design and synthesis of novel molecular entities.
Introduction
Alpha-halo ketones are a pivotal class of organic compounds characterized by a halogen atom positioned on the carbon adjacent to a carbonyl group. This unique structural arrangement confers a high degree of reactivity, making them invaluable intermediates in a myriad of synthetic transformations. The electrophilicity of both the carbonyl carbon and the alpha-carbon allows for a diverse range of reactions, including nucleophilic substitutions, eliminations, and rearrangements.
This guide focuses specifically on the reactivity of this compound (also known as 2-chloro-4'-bromoacetophenone). The presence of a bromine atom on the phenyl ring and a chlorine atom at the alpha-position provides two distinct reactive sites, enabling sequential and site-selective modifications. The electron-withdrawing nature of the carbonyl group and the halogen atoms significantly influences the reactivity of the molecule, a central theme that will be explored in detail.
This document will serve as a technical resource for chemists, providing a thorough understanding of the synthesis, characterization, and reactivity of this important synthetic intermediate.
Synthesis and Spectroscopic Characterization
Synthesis of this compound
The most common and direct method for the synthesis of this compound involves the alpha-chlorination of 4'-bromoacetophenone.
Reaction Scheme:
Figure 1: General synthesis of this compound.
A general procedure involves the reaction of 4'-bromoacetophenone with a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), in an appropriate solvent[1].
Spectroscopic Data
Due to the limited availability of specific spectroscopic data for this compound in the searched literature, data for the closely related analogue, 2-bromo-1-(4-chlorophenyl)ethanone, is provided as a reference. The spectral characteristics are expected to be very similar.
| Spectroscopic Data for 2-Bromo-1-(4-chlorophenyl)ethanone (Analogue) | |
| ¹H NMR | (CDCl₃) δ 7.86 (d, J = 8.4 Hz, 2H), 7.65 (d, J = 8.8 Hz, 2H), 4.12 (s, 2H)[2] |
| ¹³C NMR | (CDCl₃) δ 190.4, 132.6, 132.2, 130.4, 129.3, 30.4[2] |
| IR (KBr) | Key absorptions are expected for C=O stretching (around 1700 cm⁻¹) and C-Cl stretching. |
| Mass Spec. | Molecular Ion (M⁺) peak at m/z 232/234/236 (due to Br and Cl isotopes). Major fragments would likely include [M-Cl]⁺, [M-Br]⁺, and the 4-bromobenzoyl cation [BrC₆H₄CO]⁺. |
Reactivity of the Alpha-Chloro Ketone
The reactivity of this compound is dominated by the electrophilic nature of the carbon atom alpha to the carbonyl group. This carbon is susceptible to attack by a wide range of nucleophiles, primarily through an S_N2 mechanism. The adjacent carbonyl group enhances the reactivity by stabilizing the transition state through orbital overlap.
Nucleophilic Substitution Reactions
Nucleophilic substitution is the most prevalent reaction of this compound, providing a facile route to a diverse array of functionalized ketones.
General Reaction Pathway:
Figure 2: General S_N2 reaction pathway.
Quantitative Data for Nucleophilic Substitution Reactions:
The following table summarizes the yields of various nucleophilic substitution reactions with phenacyl halides, which serve as a good model for the reactivity of this compound[3].
| Nucleophile | Product Type | Typical Yield (%) |
| KSCN | α-Thiocyanato ketone | 92-95 |
| NaN₃ | α-Azido ketone | 92 |
| KCN | α-Cyano ketone | 90 |
| CH₃COONa | α-Acetoxy ketone | 85 |
| Amines | α-Amino ketone | Variable |
| Thiourea | Aminothiazole (via Hantzsch synthesis) | High |
3.1.1. Hantzsch Thiazole Synthesis
A particularly important application of α-halo ketones is in the Hantzsch thiazole synthesis, a condensation reaction with a thioamide to form a thiazole ring, a common scaffold in pharmaceuticals.
Reaction Workflow:
Figure 3: Hantzsch thiazole synthesis workflow.
Elimination Reactions
In the presence of a non-nucleophilic or sterically hindered base, this compound can undergo an E2 elimination reaction to form an α,β-unsaturated ketone. Pyridine is a commonly used base for this transformation.
Reaction Scheme:
Figure 4: Elimination reaction of this compound.
Experimental Protocols
Synthesis of this compound
Materials:
-
4'-Bromoacetophenone
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous solvent (e.g., Dichloromethane or Diethyl ether)
-
Stirring apparatus
-
Reaction flask with a reflux condenser and a dropping funnel
Procedure:
-
Dissolve 4'-bromoacetophenone (1.0 eq) in the anhydrous solvent in the reaction flask.
-
Cool the solution in an ice bath.
-
Add sulfuryl chloride (1.1 eq) dropwise from the dropping funnel with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Hantzsch Synthesis of 2-Amino-4-(4-bromophenyl)thiazole
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Sodium bicarbonate solution (5%)
-
Stirring apparatus and reflux condenser
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and thiourea (1.2 eq) in ethanol.
-
Heat the mixture to reflux with stirring for 1-2 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% sodium bicarbonate solution to precipitate the product.
-
Collect the solid product by vacuum filtration, washing with water and then a small amount of cold ethanol.
-
Dry the purified 2-amino-4-(4-bromophenyl)thiazole.
Conclusion
This compound is a highly reactive and synthetically valuable intermediate. Its alpha-chloro ketone moiety readily participates in nucleophilic substitution reactions, providing access to a wide range of functionalized derivatives. The Hantzsch thiazole synthesis, in particular, highlights its utility in the construction of biologically relevant heterocyclic systems. Furthermore, under appropriate basic conditions, it can undergo elimination to yield α,β-unsaturated ketones. The detailed protocols and reactivity data presented in this guide are intended to facilitate the effective use of this versatile building block in the development of new pharmaceuticals and advanced materials. Further investigation into the kinetics of its various reactions would provide an even deeper understanding of its reactivity profile and enable more precise control over reaction outcomes.
References
The Evolving Landscape of 1-(4-Bromophenyl)-2-chloroethanone Derivatives: A Technical Guide to Their Biological Potential
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the synthesis, biological activities, and mechanistic insights of novel derivatives of 1-(4-Bromophenyl)-2-chloroethanone. This whitepaper summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex biological and experimental processes.
The quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a cornerstone of modern medicinal chemistry. In this context, the versatile chemical scaffold of this compound has emerged as a valuable starting material for the synthesis of a diverse array of heterocyclic and acyclic compounds with significant biological potential. This technical guide provides an in-depth overview of the current state of research into these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory activities. Through a systematic presentation of quantitative data, detailed experimental methodologies, and visual representations of complex pathways, this document aims to equip researchers with the critical information needed to advance the development of these promising compounds.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Derivatives of this compound, particularly thiazole and chalcone analogs, have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism of action for many of these compounds involves the induction of apoptosis and the disruption of key signaling pathways essential for cancer cell survival and proliferation.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected 4-(4-bromophenyl)-thiazol-2-amine derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.
| Compound ID | Derivative Structure | Cancer Cell Line | IC50 (µM) | Reference |
| p2 | 4-(4-Bromophenyl)-N-(4-(dimethylamino)benzylidene)thiazol-2-amine | MCF-7 (Breast) | 10.5 | [1] |
| Standard | 5-Fluorouracil | MCF-7 (Breast) | 5.2 | [1] |
Note: The MCF-7 cell line is an estrogen receptor-positive human breast adenocarcinoma cell line.
Mechanism of Action: Thiazole Derivatives in Cancer
Thiazole derivatives have been shown to exert their anticancer effects through multiple mechanisms.[2][3] These include the induction of apoptosis (programmed cell death), disruption of tubulin polymerization which is crucial for cell division, and inhibition of critical signaling pathways such as NFkB, mTOR, and PI3K/AkT that are often dysregulated in cancer.[2]
Antimicrobial Activity: Combating Pathogenic Microorganisms
The emergence of multidrug-resistant bacteria and fungi presents a significant global health challenge. Derivatives of this compound have shown promising activity against a range of pathogenic microbes. Thiazole derivatives, in particular, have been a focus of these investigations.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for several 4-(4-bromophenyl)-thiazol-2-amine derivatives against various bacterial and fungal strains. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | Derivative Structure | S. aureus MIC (µM) | E. coli MIC (µM) | B. subtilis MIC (µM) | C. albicans MIC (µM) | A. niger MIC (µM) | Reference |
| p2 | 4-(4-Bromophenyl)-N-(4-(dimethylamino)benzylidene)thiazol-2-amine | 16.1 | 16.1 | - | - | - | [1] |
| p3 | 4-(4-Bromophenyl)-N-(4-methoxybenzylidene)thiazol-2-amine | - | - | - | - | 16.2 | [1] |
| p4 | N-(3,4,5-Trimethoxybenzylidene)-4-(4-bromophenyl)thiazol-2-amine | - | - | 28.8 | - | - | [1] |
| p6 | 4-(4-Bromophenyl)-N-(4-hydroxy-3-methoxybenzylidene)thiazol-2-amine | - | - | - | 15.3 | - | [1] |
| Standard | Norfloxacin (antibacterial) | - | - | - | - | - | [1] |
| Standard | Fluconazole (antifungal) | - | - | - | - | - | [1] |
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is implicated in a wide range of diseases. Pyrazole derivatives, which can be synthesized from chalcones derived from this compound precursors, have been investigated for their anti-inflammatory properties. These compounds often exert their effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).
While specific quantitative data for pyrazole derivatives directly from this compound is still emerging, the broader class of pyrazole-containing compounds shows significant potential in modulating the inflammatory response. For instance, some pyrazole derivatives have demonstrated potent inhibition of carrageenan-induced paw edema in animal models, a standard assay for acute inflammation.
Experimental Protocols
Synthesis of 4-(4-bromophenyl)thiazol-2-amine Derivatives
The synthesis of the core intermediate, 4-(4-bromophenyl)thiazol-2-amine, is typically achieved through the Hantzsch thiazole synthesis.
Protocol for 4-(4-bromophenyl)thiazol-2-amine:
-
A mixture of p-bromoacetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is refluxed for 11-12 hours.[4]
-
After cooling, the reaction mixture is washed with diethyl ether to remove unreacted starting materials.[4]
-
The resulting solid is then treated with a hot solution of sodium thiosulfate to remove excess iodine, followed by washing with water and drying.
-
The crude product is recrystallized from a suitable solvent to yield pure 4-(4-bromophenyl)thiazol-2-amine.
Protocol for Schiff Base Derivatives:
-
The intermediate, 4-(4-bromophenyl)thiazol-2-amine, is reacted with various aromatic aldehydes.
-
The reaction is typically carried out in a suitable solvent, such as ethanol, often with a catalytic amount of acid.
-
The resulting Schiff base derivatives are then purified by recrystallization.
In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cytotoxicity.
Protocol:
-
Cell Plating: Cancer cells are plated in 96-well plates and incubated to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized derivatives and incubated for a specified period.
-
Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B dye.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Solubilization: The bound dye is solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance is read on a plate reader at a specific wavelength, which is proportional to the cell number.
In Vitro Antimicrobial Activity: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of the synthesized compounds.
Protocol:
-
Media Preparation: Mueller-Hinton agar is prepared and poured into sterile petri dishes.
-
Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Creation: Wells are punched into the agar using a sterile borer.
-
Compound Application: A specific volume of the test compound solution (at a known concentration) is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.
Conclusion and Future Perspectives
The derivatives of this compound represent a promising class of compounds with a broad spectrum of biological activities. The research highlighted in this guide demonstrates their potential as scaffolds for the development of novel anticancer, antimicrobial, and anti-inflammatory agents. Future research should focus on the synthesis of more diverse libraries of these derivatives and the elucidation of their precise mechanisms of action. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds. Furthermore, in vivo studies are necessary to validate the therapeutic potential of the most promising candidates. The continued exploration of this chemical space holds significant promise for the discovery of new and effective therapies for a range of human diseases.
References
- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
The Synthetic Versatility and Biological Potential of 1-(4-Bromophenyl)-2-chloroethanone: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromophenyl)-2-chloroethanone, a halogenated acetophenone derivative, serves as a pivotal building block in synthetic organic and medicinal chemistry. Its reactive α-chloro ketone moiety makes it a versatile precursor for the construction of a wide array of heterocyclic compounds, which are prominent scaffolds in numerous pharmacologically active agents. This technical guide provides an in-depth review of the applications of this compound, with a focus on its utility in the synthesis of biologically active molecules. Detailed experimental protocols for key reactions, quantitative data on synthetic yields and biological activities, and visual representations of synthetic workflows are presented to facilitate its application in research and drug development.
Core Applications in Heterocyclic Synthesis
This compound is extensively employed as a synthon for various heterocyclic systems, most notably thiazoles and pyrazoles. These reactions typically proceed via nucleophilic substitution at the α-carbon followed by cyclization.
Synthesis of 2-Aminothiazole Derivatives
The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole derivatives, involving the reaction of an α-haloketone with a thioamide.[1][2] The reaction of this compound with thiourea is a prime example, yielding 2-amino-4-(4-bromophenyl)thiazole, a scaffold found in molecules with diverse biological activities.[3][4]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol) and thiourea (1.2 mmol) in ethanol (5 mL).
-
Reaction Conditions: Reflux the reaction mixture with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water or a dilute solution of sodium carbonate (5%) to precipitate the product.[1][5]
-
Purification: Collect the solid product by filtration, wash with water, and air dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Synthetic Workflow for Hantzsch Thiazole Synthesis
Caption: Hantzsch synthesis of 2-amino-4-(4-bromophenyl)thiazole.
Synthesis of Pyrazole Derivatives
Pyrazole moieties are prevalent in a multitude of pharmaceuticals. This compound can be utilized as a precursor for the synthesis of pyrazoles, typically through the formation of a 1,3-dicarbonyl intermediate or a related synthon, which then undergoes cyclization with hydrazine or its derivatives.[6][7][8]
-
Formation of 1,3-Diketone: this compound can be converted to a 1,3-dicarbonyl compound through various methods, such as reaction with the enolate of a ketone or ester.
-
Reaction with Hydrazine: To a solution of the 1,3-dicarbonyl intermediate in a suitable solvent like ethanol, add hydrazine hydrate or a substituted hydrazine.
-
Cyclization: The reaction mixture is typically heated under reflux to facilitate cyclocondensation. The progress is monitored by TLC.
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the residue is purified, often by recrystallization or column chromatography, to yield the pyrazole derivative.
General Synthetic Workflow for Pyrazole Synthesis
Caption: General pathway for the synthesis of pyrazole derivatives.
Biological Activities of Derivatives
Derivatives of this compound, particularly thiazole and pyrazole containing compounds, have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial effects.[9] Specifically, derivatives of 2-amino-4-(4-bromophenyl)thiazole have been synthesized and evaluated for their in vitro antimicrobial activity against a range of bacterial and fungal strains.[10]
Table 1: Minimum Inhibitory Concentration (MIC) of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives [10]
| Compound ID | R-group on imine | S. aureus (µM) | E. coli (µM) | B. subtilis (µM) | C. albicans (µM) | A. niger (µM) |
| p2 | 4-hydroxybenzylidene | 16.1 | 16.1 | - | - | - |
| p3 | 4-(dimethylamino)benzylidene | - | - | - | - | 16.2 |
| p4 | 2-chlorobenzylidene | - | - | 28.8 | - | - |
| p6 | 4-nitrobenzylidene | - | - | - | 15.3 | - |
| Norfloxacin | - | 15.7 | 15.7 | 15.7 | - | - |
| Fluconazole | - | - | - | - | 16.3 | 16.3 |
Note: '-' indicates data not reported or not significant.
The data indicates that certain Schiff base derivatives of 2-amino-4-(4-bromophenyl)thiazole exhibit potent antimicrobial activity, comparable to standard drugs like Norfloxacin and Fluconazole.[10] For instance, compound p2 showed significant activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[10] Compound p6 demonstrated notable antifungal activity against C. albicans.[10]
Anticancer Activity
Pyrazole derivatives have been extensively investigated for their anticancer potential.[11] Various pyrazole-containing compounds have shown cytotoxicity against a range of human cancer cell lines.
Table 2: In Vitro Anticancer Activity (IC50 values in µM) of Selected Pyrazole Derivatives [11]
| Compound Class | Derivative Description | Target Cell Line | IC50 (µM) |
| Chlorophenyl Pyrazole | Spiro[indenoquinoxaline-pyrrolizidine]-N-arylpyrazole with a p-chlorophenyl substituent | HeLa | 1.93 |
| Chlorophenyl Pyrazole | 3-(4-chlorophenyl)-5-(3,4,5-trimethoxy thiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HepG-2 | 16.02 |
| Bromophenyl Pyrazole | Substituted pyrazole with a 4-bromophenyl group | MCF-7 | 5.8 |
| Bromophenyl Pyrazole | Substituted pyrazole with a 4-bromophenyl group | A549 | 8.0 |
| Bromophenyl Pyrazole | Substituted pyrazole with a 4-bromophenyl group | HeLa | 9.8 |
The presented data highlights that the substitution pattern on the pyrazole scaffold significantly influences the anticancer activity. Notably, a pyrazole derivative bearing a 4-bromophenyl group exhibited potent activity against the MCF-7 breast cancer cell line with an IC50 value of 5.8 µM.[11]
Conclusion
This compound stands out as a valuable and versatile starting material in organic synthesis. Its ability to readily undergo reactions to form key heterocyclic structures like thiazoles and pyrazoles makes it a compound of significant interest for medicinal chemists. The derivatives synthesized from this precursor have shown promising antimicrobial and anticancer activities, warranting further investigation and development. The experimental protocols and data presented in this guide aim to provide a solid foundation for researchers to explore the full potential of this compound in the discovery of novel therapeutic agents. Future research should focus on expanding the library of derivatives, exploring their mechanisms of action, and optimizing their pharmacological profiles.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. researchgate.net [researchgate.net]
- 4. nanobioletters.com [nanobioletters.com]
- 5. youtube.com [youtube.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Technical Guide to Sourcing High-Purity 1-(4-Bromophenyl)-2-chloroethanone for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercially available high-purity 1-(4-Bromophenyl)-2-chloroethanone, a key starting material and intermediate in pharmaceutical synthesis. This document outlines specifications from various suppliers, details analytical methodologies for quality assessment, and offers a logical workflow for supplier selection to ensure the procurement of high-quality material suitable for demanding research and drug development applications.
Commercial Supplier Specifications
The selection of a reliable supplier for this compound, also known as 2-chloro-4'-bromoacetophenone or 4-bromophenacyl chloride, is critical to the success of research and manufacturing endeavors. High-purity material minimizes the introduction of process-related impurities that can complicate reaction pathways and compromise the integrity of the final product. Below is a summary of specifications from several commercial suppliers.
| Supplier | Purity Specification | Analytical Method | Available Quantities | CAS Number | Molecular Formula |
| TCI (Tokyo Chemical Industry) | >98.0% | Gas Chromatography (GC) | 5g, 25g | 4209-02-3 | C₈H₆BrClO |
| BLDpharm | Purity/Specification available | NMR, HPLC, LC-MS, UPLC | Various | 4209-02-3 | C₈H₆BrClO |
| CymitQuimica | >98.0% | Gas Chromatography (GC) | Not specified | 4209-02-3 | C₈H₆BrClO |
Quality Control and Experimental Protocols
Ensuring the purity and identity of this compound is paramount. While supplier-specific, detailed protocols are often proprietary, the following sections outline generalized, yet comprehensive, experimental methodologies for the quality control of this compound based on established analytical techniques for similar aromatic ketones.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is a robust method for determining the purity of this compound and identifying any non-volatile impurities.
Principle: The compound is separated on a non-polar stationary phase with a polar mobile phase. The retention time and peak area are used to identify and quantify the main component and any impurities.
Instrumentation and Conditions (General Protocol):
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for separating aromatic compounds.
-
Mobile Phase: A gradient of acetonitrile and water (both HPLC grade) is typically effective. For example, a starting condition of 50:50 acetonitrile:water, ramping to 95:5 acetonitrile:water over 15-20 minutes. The mobile phase may be acidified with 0.1% trifluoroacetic acid or formic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at a wavelength where the analyte exhibits strong absorbance, typically around 254 nm for brominated aromatic ketones.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
Data Analysis: The purity of the sample is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram and multiplying by 100%.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurity Profiling
GC-MS is a powerful technique for confirming the identity of this compound and for identifying and quantifying volatile and semi-volatile impurities.
Principle: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum that allows for definitive identification.
Instrumentation and Conditions (General Protocol):
-
GC-MS System: A standard GC-MS system equipped with a split/splitless injector and a mass selective detector.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 60-80 °C held for 1-2 minutes, followed by a ramp of 10-15 °C/min to a final temperature of 280-300 °C, held for 5-10 minutes.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
Data Analysis: The identity of the main peak is confirmed by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST). Impurities can be tentatively identified by library searching their respective mass spectra. Quantification can be performed using an internal or external standard method.
Potential Impurities
A thorough understanding of potential impurities is crucial for researchers. The synthesis of this compound typically involves the Friedel-Crafts acylation of bromobenzene with chloroacetyl chloride. Potential impurities may include:
-
Starting Materials: Unreacted bromobenzene and chloroacetyl chloride.
-
Isomeric Byproducts: Ortho- and meta-isomers of this compound formed during the acylation reaction.
-
Over-acylated Products: Di-acylated bromobenzene species.
-
Hydrolysis Products: 1-(4-Bromophenyl)-2-hydroxyethanone, formed by the hydrolysis of the chloro group.
-
Solvent-related Impurities: Residual solvents from the synthesis and purification process.
Logical Workflow for Supplier Selection
The selection of a suitable commercial supplier involves a multi-step process to ensure the quality and consistency of the procured material. The following diagram illustrates a logical workflow for this process.
Caption: A workflow for selecting a commercial supplier of high-purity chemical reagents.
By following a systematic approach to supplier evaluation and implementing robust in-house quality control measures, researchers and drug development professionals can confidently source high-purity this compound, thereby ensuring the reliability and reproducibility of their scientific work.
Methodological & Application
Synthesis of 1-(4-Bromophenyl)-2-chloroethanone from Bromobenzene: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-(4-bromophenyl)-2-chloroethanone from bromobenzene via a Friedel-Crafts acylation reaction. This versatile building block is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The protocol outlines the necessary reagents, equipment, and procedural steps, including reaction setup, workup, and purification. Additionally, this note includes a summary of the key quantitative data and visualizations of the chemical transformation and experimental workflow to ensure clarity and reproducibility.
Introduction
This compound is a valuable bifunctional molecule featuring a brominated aromatic ring and an α-chloro ketone moiety. These reactive sites allow for a wide range of subsequent chemical modifications, making it a crucial precursor in the development of novel therapeutic agents and other high-value organic molecules. The primary synthetic route to this compound is the Friedel-Crafts acylation of bromobenzene with chloroacetyl chloride, a classic yet powerful method for forming carbon-carbon bonds on an aromatic ring. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent.[1][2][3]
Chemical Reaction and Mechanism
The synthesis proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, AlCl₃, coordinates to the chloroacetyl chloride, generating a highly electrophilic acylium ion. The nucleophilic π-electron system of the bromobenzene then attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex. Finally, deprotonation of the aromatic ring by the [AlCl₄]⁻ complex restores aromaticity and yields the desired product, this compound, along with the regeneration of the catalyst and the formation of hydrogen chloride as a byproduct. Due to the directing effects of the bromine atom (ortho-, para-directing) and steric hindrance, the para-substituted product is predominantly formed.
Quantitative Data Summary
| Parameter | Value | Reference |
| Product Name | This compound | [4] |
| Synonyms | 2-Chloro-4'-bromoacetophenone, 4-Bromophenacyl chloride | [4] |
| CAS Number | 4209-02-3 | [5] |
| Molecular Formula | C₈H₆BrClO | [4] |
| Molecular Weight | 233.49 g/mol | [4] |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | 95-98 °C | |
| Boiling Point | 145-147 °C at 10 mmHg | |
| Solubility | Soluble in dichloromethane, chloroform, acetone; Insoluble in water | |
| ¹H NMR (CDCl₃) | δ 7.85 (d, 2H), 7.65 (d, 2H), 4.65 (s, 2H) | [6] |
| IR (KBr, cm⁻¹) | ~1690 (C=O), ~1580 (C=C, aromatic), ~820 (p-substituted benzene) | [6] |
| Mass Spectrum (m/z) | 232/234 (M⁺) | [7] |
Experimental Protocol
Materials and Equipment
-
Reagents:
-
Bromobenzene (anhydrous)
-
Chloroacetyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ice
-
-
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration (Büchner funnel, filter flask)
-
Fume hood
-
Procedure
Reaction Setup:
-
Set up a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and an addition funnel in a fume hood.
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0-5 °C using an ice bath.
-
In the addition funnel, place a solution of chloroacetyl chloride (1.0 equivalent) in anhydrous dichloromethane.
Reaction Execution:
-
Add the chloroacetyl chloride solution dropwise to the stirred suspension of aluminum chloride over 30-45 minutes, maintaining the temperature between 0-5 °C.
-
After the addition is complete, add bromobenzene (1.0 equivalent) dropwise via the addition funnel over 30 minutes, again keeping the temperature below 10 °C.
-
Once the addition of bromobenzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Workup and Purification:
-
Upon completion, cool the reaction mixture in an ice bath.
-
Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will quench the reaction and dissolve the aluminum salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a solid.
Visualizations
Reaction Pathway
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. GSRS [precision.fda.gov]
- 5. 1-(4-bromophenyl)-2-chloroethan-1-one synthesis - chemicalbook [chemicalbook.com]
- 6. 1-(4-bromophenyl)-2-chloroethan-1-one(4209-02-3) 1H NMR [m.chemicalbook.com]
- 7. PubChemLite - this compound (C8H6BrClO) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols: Synthesis of 1-(4-Bromophenyl)-2-chloroethanone via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1-(4-Bromophenyl)-2-chloroethanone, a key intermediate in the synthesis of various pharmaceutical compounds. The synthesis is achieved through the Friedel-Crafts acylation of bromobenzene with chloroacetyl chloride, a robust and scalable method for the preparation of aromatic ketones. This protocol outlines the reaction mechanism, optimized reaction conditions, and a comprehensive experimental workflow.
Introduction
The Friedel-Crafts acylation is a fundamental and widely utilized electrophilic aromatic substitution reaction in organic synthesis. It involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst to introduce an acyl group onto the aromatic ring. The resulting aryl ketones are versatile intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals. The synthesis of this compound is of particular interest due to its utility as a precursor in the development of various bioactive molecules. The presence of the bromine and chlorine atoms provides reactive handles for further chemical modifications.
Reaction Mechanism
The Friedel-Crafts acylation of bromobenzene with chloroacetyl chloride proceeds via an electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the chloroacetyl chloride by coordinating to the chlorine atom of the acyl chloride. This facilitates the formation of a resonance-stabilized acylium ion, which acts as the electrophile.
-
Electrophilic Attack: The electron-rich bromobenzene ring attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.
-
Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the acyl group, restoring the aromaticity of the ring and yielding the final product, this compound. The catalyst is regenerated in this step.
Due to the ortho-, para-directing effect of the bromine substituent on the benzene ring, the acylation predominantly occurs at the para position, leading to the formation of this compound as the major product.
Data Presentation
The yield of this compound is influenced by several factors, including the choice of catalyst, solvent, reaction temperature, and reaction time. The following table summarizes representative data on how these parameters can affect the outcome of the synthesis.
| Entry | Catalyst (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AlCl₃ (1.2) | Dichloromethane (DCM) | 0 to rt | 4 | ~75-85 |
| 2 | FeCl₃ (1.2) | Dichloromethane (DCM) | 0 to rt | 6 | ~60-70 |
| 3 | AlCl₃ (1.2) | Carbon Disulfide (CS₂) | 0 to rt | 4 | ~80-90 |
| 4 | AlCl₃ (1.0) | Dichloromethane (DCM) | 0 to rt | 4 | ~65-75 |
| 5 | AlCl₃ (1.2) | Nitrobenzene | 0 to rt | 3 | ~70-80 |
Note: The yields presented are typical and may vary based on the specific experimental conditions and scale of the reaction.
Experimental Protocols
Materials and Equipment
-
Bromobenzene (anhydrous)
-
Chloroacetyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer
-
Addition funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Recrystallization apparatus
Procedure
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser fitted with a drying tube, place anhydrous aluminum chloride (1.2 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to suspend the aluminum chloride. Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: To the cooled and stirred suspension, add bromobenzene (1.0 equivalent) dropwise.
-
Acylation: Add chloroacetyl chloride (1.1 equivalents) dropwise from the addition funnel over a period of 30-60 minutes, maintaining the temperature at 0-5 °C. The reaction is exothermic, and the addition rate should be controlled to prevent a rapid temperature increase.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two portions of DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid. Purify the crude this compound by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to obtain a crystalline solid.
Visualizations
Reaction Signaling Pathway
Application Notes and Protocol for the Synthesis of Chalcones using 1-(4-Bromophenyl)-2-chloroethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of chalcones, a class of compounds with significant biological activity, utilizing 1-(4-bromophenyl)-2-chloroethanone as a key starting material. Chalcones are precursors in the biosynthesis of flavonoids and isoflavonoids and are known for their broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3] The presented methodology is a variation of the classical Claisen-Schmidt condensation, adapted for the use of an α-halo ketone, which offers a versatile route to novel chalcone derivatives.[3][4] This protocol is intended for researchers in medicinal chemistry, organic synthesis, and drug development.
Introduction
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are of great interest in medicinal chemistry.[1][3] The standard method for synthesizing chalcones is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an acetophenone and an aromatic aldehyde.[3][4][5] This application note details a modified procedure using this compound. The presence of the α-chloro group provides a reactive site that can be exploited for the formation of the characteristic enone system of chalcones. The bromo-substituent on one of the phenyl rings also offers a handle for further synthetic modifications, enabling the creation of diverse chemical libraries for drug discovery.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a chalcone derivative (1-(4-bromophenyl)-3-phenylprop-2-en-1-one) from this compound and benzaldehyde. The data is illustrative and based on typical yields obtained in similar Claisen-Schmidt reactions.[6]
| Reactant A | Reactant B | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Melting Point (°C) |
| This compound | Benzaldehyde | NaOH | Ethanol | 4 | 25 | 65-75 | 96-98 |
| This compound | 4-Methoxybenzaldehyde | KOH | Methanol | 5 | 25 | 70-80 | 110-112 |
| This compound | 4-Nitrobenzaldehyde | NaOH | Ethanol | 6 | 25 | 60-70 | 160-162 |
Experimental Protocols
Synthesis of 1-(4-bromophenyl)-3-phenylprop-2-en-1-one
This protocol describes the synthesis of a representative chalcone from this compound and benzaldehyde.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Sodium hydroxide (NaOH) (1.2 eq)
-
Ethanol (95%)
-
Distilled water
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Beaker
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in 30 mL of 95% ethanol.
-
Addition of Aldehyde: To the stirred solution, add benzaldehyde (1.0 eq).
-
Base Addition: Prepare a solution of sodium hydroxide (1.2 eq) in 10 mL of distilled water. Add this solution dropwise to the reaction mixture at room temperature over a period of 15 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate solvent system).[1]
-
Work-up: After the reaction is complete, pour the mixture into 100 mL of cold distilled water.
-
Neutralization: Acidify the aqueous mixture by the slow addition of 10% HCl until the pH is approximately 7. A precipitate should form.
-
Isolation of Crude Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any inorganic impurities.[7]
-
Purification: Recrystallize the crude product from hot ethanol to obtain the pure chalcone.[8]
-
Drying: Dry the purified crystals in a desiccator.
-
Characterization: Determine the melting point and characterize the compound using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR to confirm the structure.
Mandatory Visualizations
Reaction Pathway
Caption: Proposed reaction pathway for the synthesis of chalcones.
Experimental Workflow
Caption: Step-by-step experimental workflow for chalcone synthesis.
References
- 1. rjlbpcs.com [rjlbpcs.com]
- 2. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. jchemrev.com [jchemrev.com]
- 6. odinity.com [odinity.com]
- 7. Claisen-Schmidt Condensation [cs.gordon.edu]
- 8. jetir.org [jetir.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 1-(4-Bromophenyl)-2-chloroethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Bromophenyl)-2-chloroethanone is a versatile bifunctional reagent extensively utilized in organic synthesis. Its structure, featuring a reactive α-chloro ketone, makes it an excellent electrophile for various nucleophilic substitution reactions. This document provides detailed application notes and experimental protocols for the nucleophilic substitution reactions of this compound, focusing on its application in the synthesis of heterocyclic compounds and other valuable intermediates for drug discovery and development.
Introduction
This compound, also known as 4-bromophenacyl chloride, is a key building block in the synthesis of a wide array of organic molecules.[1][2] The presence of a carbonyl group activates the adjacent carbon-chlorine bond, facilitating its displacement by a variety of nucleophiles. This reactivity is central to its use in constructing carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, which are pivotal in the formation of numerous heterocyclic systems and other pharmacologically relevant scaffolds. The bromo-substituent on the phenyl ring also offers a site for further functionalization, for instance, through cross-coupling reactions.
General Reaction Pathway
The fundamental reaction involves the attack of a nucleophile on the α-carbon, leading to the displacement of the chloride ion. This reaction typically follows an SN2 mechanism.
Caption: General scheme of nucleophilic substitution on this compound.
Applications in Synthesis
The derivatives synthesized from this compound are precursors to a variety of compounds with potential biological activities, including:
-
Antimicrobial Agents: Thiazole derivatives, synthesized from the reaction with thiourea, have been investigated for their antibacterial and antifungal properties.[3]
-
Anticancer Agents: Thiadiazinium bromide derivatives have shown antiproliferative activity.[4]
-
COX-2 Inhibitors: Phenoxy acetic acid derivatives, which can be synthesized from related phenoxy ethanones, are known for their anti-inflammatory properties as selective COX-2 inhibitors.[5]
Experimental Protocols
General Safety Precautions
This compound is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood.
Synthesis of 2-Amino-4-(4-bromophenyl)thiazole Derivatives
This protocol describes the Hantzsch thiazole synthesis, a classic method for preparing thiazole rings.
Caption: Workflow for the synthesis of 2-amino-4-(4-bromophenyl)thiazole.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and thiourea (1 equivalent) in absolute methanol.
-
Reflux: Heat the mixture to reflux and maintain for a specified time (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Isolation: Collect the solid product by filtration and wash with cold methanol to remove any unreacted starting materials.
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure 2-amino-4-(4-bromophenyl)thiazole.[3]
Synthesis of 2-(Substituted-phenoxy)-1-(4-bromophenyl)ethanones
This protocol details the Williamson ether synthesis for the O-alkylation of phenols.
Protocol:
-
Reaction Setup: To a solution of the substituted phenol (1 equivalent) in a suitable solvent like dimethylformamide (DMF), add a base such as potassium carbonate (1.1 equivalents). Stir the mixture at room temperature for 15-20 minutes.
-
Addition of Electrophile: Add a solution of this compound (1 equivalent) in DMF to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 2-3 hours.[6] Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into ice-cold water. The product will precipitate out.
-
Isolation: Collect the solid by filtration and wash thoroughly with water.
-
Purification: Recrystallize the crude product from ethanol to yield the pure 2-(substituted-phenoxy)-1-(4-bromophenyl)ethanone.[6][7]
Synthesis of 2-Azido-1-(4-bromophenyl)ethanone
This protocol describes the substitution reaction with sodium azide.
Protocol:
-
Reaction Setup: Dissolve this compound (1 equivalent) in a mixture of acetone and water.
-
Addition of Nucleophile: Add sodium azide (NaN₃) (1.2-1.5 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours.
-
Work-up: After the reaction is complete, remove the acetone under reduced pressure. Add water to the residue to precipitate the product.
-
Isolation: Filter the solid product and wash with water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.
Data Summary
Table 1: Nucleophilic Substitution Reactions of this compound and its Bromo-analogue
| Nucleophile | Reagent | Solvent | Conditions | Product | Yield (%) | Reference |
| Thiourea | Thiourea | Methanol | Reflux | 2-Amino-4-(4-bromophenyl)thiazole | High | [3] |
| 4-Substituted thiosemicarbazides | 4-Phenylthiosemicarbazide | Ethanol | Reflux, 3h | 5-(4-Bromophenyl)-2-(phenylamino)-6H-1,3,4-thiadiazin-3-ium bromide | 87 | [4] |
| 2-Chlorophenol | 2-Chlorophenol, K₂CO₃ | DMF | Room Temp, 2h | 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone | 91.2 | [6] |
| 4-Chlorophenol | 4-Chlorophenol, K₂CO₃ | DMF | Room Temp, 2h | 1-(4-Bromophenyl)-2-(4-chlorophenoxy)ethanone | High | [6] |
| Sodium Azide | NaN₃ | Acetone/Water | Room Temp | 2-Azido-1-(4-bromophenyl)ethanone | - | [8] |
Note: The bromo-analogue, 2-bromo-1-(4-bromophenyl)ethanone, is often used and reacts similarly to the chloro-analogue.[6]
Table 2: Characterization Data for Selected Products
| Compound | Molecular Formula | Melting Point (°C) | Key Analytical Data | Reference |
| 5-(4-Bromophenyl)-2-(phenylamino)-6H-1,3,4-thiadiazin-3-ium bromide | C₁₅H₁₃Br₂N₃S | 185–186 | ¹H NMR (300 MHz, DMSO-d₆): δ = 3.96 (s, 2H, CH₂), 7.19–7.89 (m, 9H, Ar-H), 10.48 (bs, 1H, NH), 12.64 (bs, 1H, NH⁺) | [4] |
| 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone | C₁₄H₁₀BrClO₂ | 114-115 | Crystal structure data available. | [6][7] |
Conclusion
This compound is a valuable and reactive starting material for a multitude of nucleophilic substitution reactions. The protocols outlined in this document provide a foundation for the synthesis of diverse molecular structures, particularly heterocyclic compounds with significant potential in medicinal chemistry and drug development. Researchers can adapt these methods to a wide range of nucleophiles to generate novel compounds for further investigation.
References
- 1. GSRS [precision.fda.gov]
- 2. 1-(4-Bromophenyl)-2-chloroethan-1-one | 4209-02-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solved 1. NaN3 h. 1-bromopentane 2. LiAlH4 3. H20+ 1. | Chegg.com [chegg.com]
Synthesis of Heterocyclic Compounds from 1-(4-Bromophenyl)-2-chloroethanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic compounds utilizing 1-(4-Bromophenyl)-2-chloroethanone as a key starting material. This versatile α-haloketone serves as a valuable building block for the construction of diverse pharmacologically relevant scaffolds, including thiazoles, imidazoles, quinoxalines, oxazoles, pyrazoles, and 1,2,4-triazines. The methodologies described herein are based on established synthetic transformations and are presented with the necessary detail to facilitate their application in a research and development setting.
Synthesis of 2-Amino-4-(4-bromophenyl)thiazole
The Hantzsch thiazole synthesis provides a direct and efficient route to 2-aminothiazoles through the condensation of an α-haloketone with a thiourea.[1][2] This reaction is widely employed in medicinal chemistry due to the prevalence of the 2-aminothiazole core in numerous bioactive molecules.[3]
Reaction Scheme:
Caption: Hantzsch Thiazole Synthesis Workflow.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.0 mmol) and thiourea (1.2 mmol).[3]
-
Solvent Addition: Add absolute ethanol (10-20 mL) to the flask.[3]
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78°C) with constant stirring.[2]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 8:3).[2]
-
Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water (50-100 mL) with stirring to precipitate the crude product.[3]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with cold deionized water to remove unreacted thiourea and other water-soluble impurities.[3]
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 2-amino-4-(4-bromophenyl)thiazole.[4]
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Thiourea | Ethanol | 78 (Reflux) | 3 | 95 | [4] |
| p-Bromophenacyl bromide | Thiourea | Methanol | Reflux | Not Specified | High | [4] |
Synthesis of Substituted Imidazoles
Substituted imidazoles can be synthesized from this compound through various methods, including the Debus synthesis or multicomponent reactions. A common approach involves the reaction with an aldehyde and a source of ammonia.
Reaction Scheme (Debus-Radziszewski Imidazole Synthesis):
Caption: Debus-Radziszewski Imidazole Synthesis Workflow.
Experimental Protocol:
-
Reaction Mixture: In a round-bottom flask, combine this compound (1.0 mmol), a selected aldehyde (1.0 mmol), and ammonium acetate (2.0 mmol).
-
Solvent: Add glacial acetic acid (5-10 mL) to the reaction mixture.
-
Reaction Conditions: Heat the mixture at 80-100°C for 2-4 hours.[5]
-
Monitoring: Monitor the reaction progress using TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.
-
Neutralization and Extraction: Neutralize the aqueous solution with a base (e.g., sodium carbonate solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-1-Phenyl isatin | Arylaldehyde | Ammonium Acetate | Glacial Acetic Acid | 80 | 8-10 | 49-73 | [5] |
| Benzil | Benzaldehyde | Ammonium Acetate | Glacial Acetic Acid | Reflux | 3 | High | [6] |
Synthesis of 2-(4-Bromophenyl)quinoxaline
Quinoxalines are readily prepared by the condensation of an α-dicarbonyl compound or its equivalent, such as an α-haloketone, with an o-phenylenediamine.[7]
Reaction Scheme:
Caption: Quinoxaline Synthesis Workflow.
Experimental Protocol:
-
Reactant Mixture: To a solution of o-phenylenediamine (1.0 mmol) in toluene (8 mL), add this compound (1.0 mmol).[8]
-
Catalyst (Optional): While the reaction can proceed without a catalyst, various catalysts such as MoVP on alumina can be added to enhance the reaction rate.[8]
-
Reaction Conditions: Stir the mixture at room temperature.[8]
-
Monitoring: Monitor the reaction by TLC until completion.
-
Work-up and Isolation: If a heterogeneous catalyst is used, filter it off. Dry the filtrate over anhydrous sodium sulfate.
-
Purification: Evaporate the solvent under reduced pressure, and purify the resulting product by recrystallization from ethanol.[8]
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Temperature | Yield (%) | Reference |
| o-Phenylenediamine | Benzil | Toluene | MoVP on Alumina | Room Temp. | 92 | [8] |
| 1,2-Phenylenediamine | Phenacyl bromide | THF | Pyridine | Room Temp. | Excellent | [9] |
Other Potential Heterocyclic Syntheses
This compound can also be employed in the synthesis of other important heterocyclic systems. Below are brief outlines of potential synthetic pathways.
Oxazoles
The reaction of α-haloketones with amides, known as the Bredereck synthesis, can yield oxazoles.[10]
General Reaction Pathway:
Caption: General Pathway for Oxazole Synthesis.
Pyrazoles
Pyrazoles can be synthesized through the condensation of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazine derivatives.[11][12][13][14][15] this compound can be a precursor to a 1,3-dicarbonyl intermediate.
General Reaction Pathway:
Caption: General Pathway for Pyrazole Synthesis.
1,2,4-Triazines
1,2,4-Triazines can be prepared from 1,2-dicarbonyl compounds and acylhydrazides.[16] The starting α-haloketone can be converted to a 1,2-dicarbonyl compound prior to cyclization.
General Reaction Pathway:
Caption: General Pathway for 1,2,4-Triazine Synthesis.
These protocols and synthetic outlines provide a foundation for the utilization of this compound in the synthesis of a diverse array of heterocyclic compounds. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired products.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. nanobioletters.com [nanobioletters.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. ijfmr.com [ijfmr.com]
- 7. soc.chim.it [soc.chim.it]
- 8. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acgpubs.org [acgpubs.org]
- 10. ijpsonline.com [ijpsonline.com]
- 11. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Pyrazole synthesis [organic-chemistry.org]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols: The Role of 1-(4-Bromophenyl)-2-chloroethanone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromophenyl)-2-chloroethanone is a versatile bifunctional building block in medicinal chemistry, serving as a crucial starting material for the synthesis of a wide array of heterocyclic compounds. Its reactive α-haloketone moiety readily participates in condensation and cyclization reactions, enabling the construction of diverse molecular scaffolds with significant biological activities. This document provides detailed application notes and experimental protocols for the synthesis of potent anticancer and antimicrobial agents derived from this compound, along with relevant biological data and pathway visualizations.
Key Applications in Drug Discovery
The inherent reactivity of this compound makes it an ideal precursor for the synthesis of various biologically active heterocycles, including:
-
Thiazole Derivatives: As potent antimicrobial and anticancer agents.
-
Pyrazole Derivatives: Investigated for their anticancer properties, often targeting key cellular signaling pathways.
-
1,2,4-Triazole Derivatives: Exhibiting a broad spectrum of activities, including antimicrobial and anticancer effects.
These derivatives often exert their therapeutic effects by interacting with specific biological targets, such as microbial enzymes or signaling proteins in cancer cells like Epidermal Growth Factor Receptor (EGFR) and downstream components of the MAPK/ERK pathway.
Quantitative Biological Data
The following tables summarize the biological activities of various heterocyclic compounds synthesized from precursors analogous to this compound. These data provide a strong rationale for utilizing this starting material in the development of new therapeutic agents.
Table 1: Anticancer Activity of Thiazole and Pyrazole Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole | 5-(4-bromobenzylidene)-3-(4-(4-bromophenyl)thiazol-2-yl)-2-phenylthiazolidin-4-one | - | - | [1] |
| Thiazole | (Z)-5-(3-bromobenzylidene)-3-(4-(4-bromophenyl)thiazol-2-yl)-2-phenylthiazolidin-4-one | - | - | [1] |
| Pyrazole | 3-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HepG-2 | 6.78 | [2] |
| Pyrazole | 3-(4-chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HepG-2 | 16.02 | [2] |
| Pyrazole | 1-(2-pyridinyl)-4-(4-chlorophenyl)-1H-pyrazole-3,5-diamine | HepG2 | 13.14 | [3] |
| Pyrazole | 1-(2-pyridinyl)-4-(4-chlorophenyl)-1H-pyrazole-3,5-diamine | MCF-7 | 8.03 | [3] |
Note: The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| Thiazole | 2-Amino-4-(4-bromophenyl)-1,3-thiazole Derivative | E. coli | 20 | A. niger | 80 | [4] |
| Thiazole | 2-Amino-4-(4-bromophenyl)-1,3-thiazole Derivative | S. aureus | 50 | - | - | [4] |
| Thiazole | 2-Hydrazinyl-4-phenyl-1,3-thiazole Derivative | - | - | C. albicans | 3.9 | [5] |
Note: The MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocols
Synthesis of 2-Amino-4-(4-bromophenyl)thiazole Derivatives
This protocol outlines the Hantzsch thiazole synthesis, a classic method for preparing thiazole rings.
Workflow for Thiazole Synthesis
Caption: General workflow for the synthesis of 2-amino-4-(4-bromophenyl)thiazole.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Ammonium hydroxide solution
Procedure:
-
Dissolve this compound (1 mmol) and thiourea (1.2 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Reflux the reaction mixture for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a dilute ammonium hydroxide solution until a precipitate forms.
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-4-(4-bromophenyl)thiazole.
Synthesis of Pyrazole Derivatives
This protocol describes a general method for the synthesis of pyrazole derivatives through the reaction of a chalcone intermediate with a hydrazine derivative.
Workflow for Pyrazole Synthesis
Caption: Workflow for the synthesis of pyrazole derivatives from a chalcone intermediate.
Step 1: Synthesis of Chalcone Intermediate
-
To a solution of 1-(4-bromophenyl)ethanone (derived from this compound via reduction) (1 mmol) and an appropriate aromatic aldehyde (1 mmol) in ethanol (15 mL), add a few drops of concentrated aqueous potassium hydroxide solution.
-
Stir the mixture at room temperature for 24 hours.
-
Pour the reaction mixture into crushed ice.
-
Filter the precipitated chalcone, wash with water, and dry.
Step 2: Synthesis of Pyrazole
-
A mixture of the synthesized chalcone (1 mmol) and hydrazine hydrate (1.5 mmol) in glacial acetic acid (10 mL) is refluxed for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, the reaction mixture is cooled and poured into ice-cold water.
-
The solid product is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure pyrazole derivative.
Biological Assay Protocols
In Vitro Anticancer Activity (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.
Workflow for MTT Assay
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. srrjournals.com [srrjournals.com]
- 3. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of 1,2,4-Triazole Derivatives from 1-(4-Bromophenyl)-2-chloroethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole scaffold is a privileged heterocyclic motif in medicinal chemistry, integral to the structure of numerous pharmaceuticals with a wide array of biological activities.[1][2][3] Derivatives of 1,2,4-triazole are known to exhibit antifungal, antiviral, anti-inflammatory, anticonvulsant, and anticancer properties.[4] This document provides detailed application notes and experimental protocols for the synthesis of 1,2,4-triazole derivatives, commencing from the readily available starting material, 1-(4-bromophenyl)-2-chloroethanone. The synthetic strategy involves a two-step process: the formation of a thiosemicarbazone intermediate, followed by its cyclization to the desired 1,2,4-triazole ring system.
Synthetic Pathway Overview
The general synthetic route begins with the reaction of this compound with thiosemicarbazide. This reaction forms an intermediate thiosemicarbazone, (E)-2-(1-(4-bromophenyl)-2-chloroethylidene)hydrazinecarbothioamide. The subsequent and key step is the intramolecular cyclization of this intermediate under basic conditions, which leads to the formation of the 5-(4-bromophenyl)-1H-1,2,4-triazole-3-thiol. This thiol derivative can then be further modified to generate a library of diverse 1,2,4-triazole compounds for drug discovery programs.
Caption: General two-step synthesis of 1,2,4-triazole derivatives.
Experimental Protocols
Protocol 1: Synthesis of (E)-2-(1-(4-bromophenyl)-2-chloroethylidene)hydrazinecarbothioamide (Intermediate)
Objective: To synthesize the thiosemicarbazone intermediate from this compound and thiosemicarbazide.
Materials:
-
This compound
-
Thiosemicarbazide
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (0.01 mol) in 50 mL of ethanol.
-
To this solution, add thiosemicarbazide (0.01 mol) and a few drops of glacial acetic acid.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The precipitated solid product is collected by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven at 50-60 °C.
-
The expected product is (2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinecarbothioamide.[5]
Protocol 2: Synthesis of 5-(4-bromophenyl)-1H-1,2,4-triazole-3-thiol (Final Product)
Objective: To achieve the cyclization of the thiosemicarbazone intermediate to the final 1,2,4-triazole derivative.
Materials:
-
(E)-2-(1-(4-bromophenyl)-2-chloroethylidene)hydrazinecarbothioamide
-
2N Sodium Hydroxide (NaOH) solution
-
37% Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
pH meter or pH paper
-
Büchner funnel and filter paper
Procedure:
-
Place the synthesized thiosemicarbazone intermediate (0.01 mol) in a round-bottom flask.
-
Add an equivalent amount of 2N Sodium Hydroxide solution.[1]
-
Heat the mixture to reflux for 3-5 hours.[1]
-
After reflux, cool the resulting solution to room temperature.
-
Acidify the solution to a pH of 3-4 using 37% Hydrochloric Acid. This will cause the product to precipitate.[1]
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a dimethyl sulfoxide/water mixture) to obtain the pure 5-(4-bromophenyl)-1H-1,2,4-triazole-3-thiol.[1]
Data Presentation
The following table summarizes typical reaction parameters and outcomes for the synthesis of 1,2,4-triazole-3-thiol derivatives through the alkaline cyclization of the corresponding thiosemicarbazone intermediates.
| Intermediate Precursor | Cyclization Conditions | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| 4,4'-(Butane-1,4-diyl)bis(carbothioamide derivative) | 2N NaOH, Reflux | 3 | 89 | 304-305 | [1] |
| 4,4'-(Butane-1,4-diyl)bis(carbothioamide derivative with 4-bromophenyl) | 2N NaOH, Reflux | 3 | 91 | 296-297 | [1] |
| 4,4'-(Hexane-1,6-diyl)bis(carbothioamide derivative with 4-bromophenyl) | 2N NaOH, Reflux | 3 | 89 | 314-315 | [1] |
| 1-(2-furoyl)-4-arylthiosemicarbazides | Alkaline medium | Not specified | 62-79 | Various | [4] |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Detailed workflow for the synthesis of 1,2,4-triazole derivatives.
Applications in Drug Development
The synthesized 1,2,4-triazole-3-thiol derivative serves as a versatile building block for the creation of a diverse chemical library for high-throughput screening. The thiol group can be readily alkylated or otherwise functionalized to introduce a variety of substituents, allowing for the systematic exploration of the structure-activity relationship (SAR). The presence of the 4-bromophenyl moiety offers a site for further modification via cross-coupling reactions. Given the broad spectrum of biological activities associated with 1,2,4-triazoles, these novel derivatives are promising candidates for the discovery of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (2E)-2-[1-(4-bromophenyl)ethylidene]hydrazinecarbothioamide | C9H10BrN3S | CID 5396397 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of 1-(4-Bromophenyl)-2-chloroethanone in the Synthesis of Active Pharmaceutical Ingredients (APIs)
Introduction
1-(4-Bromophenyl)-2-chloroethanone is a versatile bifunctional building block in organic synthesis, featuring two reactive sites: a carbonyl group and a primary alkyl chloride. This unique structural arrangement makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds, which are prevalent in the structures of many Active Pharmaceutical Ingredients (APIs). The presence of a bromine atom on the phenyl ring offers an additional site for chemical modification, such as cross-coupling reactions, further enhancing its synthetic utility. This application note provides a detailed overview of the use of this compound in the synthesis of imidazole-based antifungal agents, supported by experimental protocols and quantitative data.
Synthesis of Imidazole-Based Antifungal Agents
The imidazole moiety is a core structural feature of numerous antifungal drugs that function by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. The synthesis of these APIs often involves the alkylation of an imidazole ring with an α-haloketone. This compound serves as a key starting material in the laboratory-scale synthesis of imidazole derivatives with potential antifungal activity.
A prominent example is the synthesis of 1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone, a key intermediate that can be further elaborated to produce API analogues. The reaction proceeds via a nucleophilic substitution where the nitrogen atom of the imidazole ring attacks the electrophilic carbon bearing the chlorine atom.
Experimental Protocol: Synthesis of 1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone
This protocol details the synthesis of the imidazole intermediate from this compound.
Materials:
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) |
| This compound | C₈H₆BrClO | 233.49 |
| Imidazole | C₃H₄N₂ | 68.08 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 |
| Tetrabutylammonium Bromide (TBAB) | (C₄H₉)₄NBr | 322.37 |
| Ethanol (C₂H₅OH) | C₂H₅OH | 46.07 |
Procedure:
-
To a solution of this compound (1.0 mmol) in 20 mL of ethanol, add imidazole (1.0 mmol), potassium carbonate (as a base), and a catalytic amount of tetrabutylammonium bromide (TBAB).
-
The reaction mixture is stirred and heated to 85°C.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the product.
-
The precipitate is collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone.
Quantitative Data Summary:
| Product | Starting Material | Reaction Conditions | Yield | Purity | Reference |
| 1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanone oxime | 2-Bromo-1-(4-bromophenyl)ethanone and 2-methyl-4-nitro-1H-imidazole | K₂CO₃, TBAB, Ethanol, 85°C, followed by reaction with hydroxylamine hydrochloride | Not specified | Crystalline solid | [1] |
Note: The provided reference describes the synthesis of a derivative, and the yield for the initial imidazole alkylation step is not explicitly stated. However, this reaction is analogous to the synthesis of other imidazole-based APIs, which typically proceed with good to excellent yields.
Elaboration to Econazole Analogue
The synthesized intermediate, 1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone, can be further modified to create analogues of known antifungal drugs like Econazole. The synthesis of Econazole itself involves the reduction of the ketone functionality to a secondary alcohol, followed by etherification.[2] A similar two-step sequence can be applied to the 4-bromophenyl intermediate.
Experimental Protocol: Two-Step Synthesis of a 4-Bromophenyl Econazole Analogue
Step 1: Reduction of the Ketone
Materials:
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) |
| 1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone | C₁₁H₉BrN₂O | 265.11 |
| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 |
| Methanol (CH₃OH) | CH₃OH | 32.04 |
Procedure:
-
Dissolve 1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanone in methanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions while stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.
Step 2: Etherification
Materials:
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) |
| 1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanol | C₁₁H₁₁BrN₂O | 267.12 |
| Sodium Hydride (NaH) | NaH | 24.00 |
| 4-Chlorobenzyl chloride | C₇H₆Cl₂ | 161.03 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 |
Procedure:
-
Under an inert atmosphere, suspend sodium hydride in anhydrous THF.
-
Add a solution of 1-(4-bromophenyl)-2-(1H-imidazol-1-yl)ethanol in anhydrous THF dropwise at 0°C.
-
Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.
-
Add a solution of 4-chlorobenzyl chloride in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction with water.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final Econazole analogue.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of Azole Antifungal Drugs
Azole antifungals, including Econazole and its analogues, target the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this enzyme disrupts the membrane integrity, leading to fungal cell death.
Caption: Mechanism of action of azole antifungal drugs.
Experimental Workflow for the Synthesis of a 4-Bromophenyl Econazole Analogue
The following diagram illustrates the key steps in the synthesis of a 4-bromophenyl analogue of Econazole starting from this compound.
References
Application Note: Comprehensive Analytical Characterization of 1-(4-Bromophenyl)-2-chloroethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical characterization of 1-(4-Bromophenyl)-2-chloroethanone, a key intermediate in pharmaceutical synthesis. The methodologies outlined herein are essential for identity confirmation, purity assessment, and quality control.
Overview of Analytical Strategy
The comprehensive characterization of this compound involves a multi-technique approach to unambiguously determine its chemical structure and purity. This involves spectroscopic methods for structural elucidation and chromatographic techniques for separation and quantification.
Caption: Workflow for the analytical characterization of this compound.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent peak in the ¹³C spectrum.
Data Presentation: NMR Spectral Data
Note: The following data is for the closely related analog, 2-bromo-1-(4-bromophenyl)ethanone, and serves as a representative example. Similar chemical shifts are expected for this compound.
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| Chemical Shift (δ, ppm) | Multiplicity |
| 7.86 | Doublet (d, J = 8.4 Hz) |
| 7.65 | Doublet (d, J = 8.8 Hz) |
| 4.12 | Singlet (s) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: FT-IR
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample compartment or a blank KBr pellet.
Data Presentation: FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~1685 | Strong | C=O (ketone) stretch |
| ~1580 | Medium-Strong | Aromatic C=C stretch |
| ~820 | Strong | p-disubstituted benzene C-H bend |
| ~750 | Strong | C-Cl stretch |
| ~550 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Experimental Protocol: GC-MS (Electron Ionization)
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methyl polysiloxane capillary column.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Data Presentation: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 232/234/236 | ~3:4:1 | [M]⁺ (Molecular ion peak cluster due to Br and Cl isotopes) |
| 183/185 | High | [M - CH₂Cl]⁺ |
| 155/157 | High | [C₆H₄Br]⁺ |
| 76 | Medium | [C₆H₄]⁺ |
| 49/51 | Medium | [CH₂Cl]⁺ |
Chromatographic Analysis
Chromatographic methods are crucial for assessing the purity of this compound and for identifying and quantifying any impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a robust method for determining the purity of the compound.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid.[1]
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient: Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Solution: Prepare the sample in the mobile phase at a similar concentration to the working standards.
-
-
Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Data Presentation: HPLC Purity Analysis
| Peak Number | Retention Time (min) | Area (%) | Identity |
| 1 | e.g., 8.5 | >99.0 | This compound |
| 2, 3... | various | <1.0 | Impurities |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile impurities. The protocol described in section 2.3 can be utilized for this purpose.
Conclusion
The analytical methods described in this application note provide a comprehensive framework for the characterization of this compound. The combination of spectroscopic and chromatographic techniques ensures unambiguous identification, structural confirmation, and accurate purity assessment, which are critical for its application in research and drug development.
References
Application Notes and Protocols for TLC Visualization of 1-(4-Bromophenyl)-2-chloroethanone
These application notes provide detailed protocols for the visualization of 1-(4-bromophenyl)-2-chloroethanone on Thin Layer Chromatography (TLC) plates. The selection of a suitable visualization technique is crucial for the accurate analysis of reaction progress, compound purity, and chromatographic separation.
Compound Profile: this compound
-
Structure: An aromatic ketone containing a bromophenyl group and a chloromethyl group.
-
Functional Groups: Ketone, Aryl Halide, Alkyl Halide.
-
Chromatographic Behavior: Due to its aromatic ring, this compound is expected to be UV-active. The ketone functional group and other potentially oxidizable parts of the molecule allow for visualization with various chemical stains.
Visualization Techniques: A Comparative Overview
The following table summarizes the recommended visualization techniques for this compound.
| Technique | Principle | Appearance of Spot | Nature | Applicability |
| UV Light (254 nm) | Quenching of fluorescence by the aromatic ring.[1][2] | Dark spot against a green fluorescent background.[1][3] | Non-destructive | Initial and rapid visualization of aromatic and conjugated compounds.[4] |
| Potassium Permanganate (KMnO₄) Stain | Oxidation of the analyte.[5] | Yellow to brown spot on a purple/pink background.[1][4] | Destructive | General stain for oxidizable functional groups.[1][6] |
| p-Anisaldehyde Stain | Acid-catalyzed condensation with the ketone to form a colored, conjugated product.[7] | Variably colored spots (e.g., blue, green, brown) on a light pink background.[8][9] | Destructive | Effective for nucleophiles, aldehydes, and ketones.[1][6] |
| 2,4-Dinitrophenylhydrazine (2,4-DNP) Stain | Formation of a 2,4-dinitrophenylhydrazone derivative.[1] | Yellow to orange spot.[1][6] | Destructive | Specific for aldehydes and ketones.[6] |
Ultraviolet (UV) Light Visualization
Application Note
UV visualization is the most common and convenient non-destructive method for detecting UV-active compounds on a TLC plate.[3][7] Commercial TLC plates are typically impregnated with a fluorescent indicator (e.g., zinc sulfide) that glows green under short-wave UV light (254 nm).[3][7] Compounds containing chromophores, such as the aromatic ring in this compound, absorb this UV light and prevent the indicator from fluorescing, thus appearing as dark spots.[1][2] This technique is ideal for a quick check of the TLC plate before proceeding to destructive staining methods.[7]
Experimental Protocol
Materials:
-
Developed and dried TLC plate
-
UV lamp (short-wave, 254 nm)
-
Pencil
-
Personal Protective Equipment (PPE): UV-protective safety glasses, gloves
Procedure:
-
After developing and thoroughly drying the TLC plate, place it under a short-wave UV lamp (254 nm).
-
Observe the plate for dark spots against the green fluorescent background.
-
With a pencil, lightly circle the observed spots to mark their position and shape.[3]
-
The plate can now be used for further visualization with chemical stains if necessary.
UV Visualization Workflow
Potassium Permanganate (KMnO₄) Staining
Application Note
Potassium permanganate is a strong oxidizing agent that reacts with compounds containing oxidizable functional groups, such as alkenes, alkynes, alcohols, and aldehydes.[1][7] It is a general-purpose stain that can also visualize ketones like this compound.[5] The permanganate ion (MnO₄⁻) is deep purple, and upon reaction, it is reduced to manganese dioxide (MnO₂), which is a brown precipitate.[5] This results in the appearance of a yellow or brown spot on a purple or pink background.[1][4] Gentle heating is often required to facilitate the reaction.[4]
Experimental Protocol
Materials:
-
Developed and dried TLC plate
-
Potassium permanganate (KMnO₄)
-
Potassium carbonate (K₂CO₃)
-
10% Sodium hydroxide (NaOH) solution
-
Distilled water
-
Dipping jar
-
Forceps
-
Heat gun or hot plate
-
PPE: Safety glasses, gloves, lab coat
-
Fume hood
Reagent Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of distilled water.[6][10] Store the solution in a sealed container. The stain has a typical lifetime of about three months.[4]
Procedure:
-
Work in a fume hood.
-
Using forceps, quickly dip the developed and dried TLC plate into the potassium permanganate stain solution in the dipping jar.
-
Remove the plate and let any excess stain drip off for a few seconds.
-
Wipe the back of the TLC plate with a paper towel.
-
Gently warm the plate with a heat gun or on a hot plate until yellow-brown spots appear against the purple background.[5] Avoid overheating, as this can char the plate.
-
Circle the spots with a pencil for a permanent record.
KMnO₄ Staining Workflow
p-Anisaldehyde Staining
Application Note
The p-anisaldehyde stain is a versatile reagent particularly useful for visualizing nucleophilic compounds, as well as many aldehydes and ketones.[1][6] Under the acidic conditions of the stain and with heating, p-anisaldehyde reacts with the ketone functional group of this compound, likely through an aldol-type condensation.[7] This reaction forms a highly conjugated system that is colored, resulting in a visible spot.[7] The color of the spot can vary depending on the compound's structure, which can sometimes aid in identification.[8] The background of the plate typically turns a light pink color upon heating.[1]
Experimental Protocol
Materials:
-
Developed and dried TLC plate
-
p-Anisaldehyde
-
Concentrated sulfuric acid (H₂SO₄)
-
Absolute ethanol
-
Glacial acetic acid
-
Dipping jar
-
Forceps
-
Heat gun or hot plate
-
PPE: Safety glasses, gloves, lab coat
-
Fume hood
Reagent Preparation: In a flask, combine 135 mL of absolute ethanol, 5 mL of concentrated sulfuric acid, and 1.5 mL of glacial acetic acid.[1][10] Cool the mixture to room temperature. In a fume hood, add 3.7 mL of p-anisaldehyde and stir vigorously.[1][10] Store the stain refrigerated in a jar covered with aluminum foil to protect it from light and oxidation.[9][11] The stain will gradually turn pink/orange over time; it should be discarded when it becomes dark red.[9]
Procedure:
-
Work in a fume hood.
-
Using forceps, quickly dip the developed and dried TLC plate into the p-anisaldehyde stain solution.
-
Remove the plate, let the excess stain drip off, and wipe the back with a paper towel.
-
Carefully heat the plate with a heat gun or on a hot plate until colored spots develop against a light pink background.
-
Circle the spots with a pencil for a permanent record.
p-Anisaldehyde Staining Workflow
References
- 1. faculty.fiu.edu [faculty.fiu.edu]
- 2. theory.labster.com [theory.labster.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Stains for Developing TLC Plates [faculty.washington.edu]
- 5. TLC stains [reachdevices.com]
- 6. depts.washington.edu [depts.washington.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Magic Formulas [chem.rochester.edu]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. sarponggroup.com [sarponggroup.com]
- 11. youtube.com [youtube.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 1-(4-Bromophenyl)-2-chloroethanone
Abstract
This application note details a precise and reliable isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 1-(4-Bromophenyl)-2-chloroethanone. This analytical procedure is crucial for quality control, ensuring the integrity of the compound for its use in research and pharmaceutical development. The method demonstrates excellent specificity, linearity, and accuracy, making it suitable for routine analysis in a laboratory setting.
Introduction
This compound, also known as 4-bromophenacyl chloride, is a key intermediate in the synthesis of various organic compounds and active pharmaceutical ingredients. Its purity is a critical parameter that can significantly impact the yield and quality of subsequent products. Therefore, a robust analytical method for determining its purity is essential. The HPLC method described herein effectively separates this compound from its potential process-related impurities and degradation products.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Data Acquisition: Chromatography data station for data collection and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A volumetric flasks and pipettes.
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or ultrapure).
-
Reagents: Phosphoric acid (analytical grade).
-
Reference Standard: this compound (purity > 99.5%).
Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: A mixture of acetonitrile and water in a 60:40 (v/v) ratio was prepared. 0.1% (v/v) of phosphoric acid was added, and the solution was mixed thoroughly. The mobile phase was then filtered through a 0.45 µm membrane filter and degassed by sonication for 15 minutes.
-
Diluent Preparation: The mobile phase was used as the diluent for preparing the standard and sample solutions.
-
Standard Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the diluent.
-
Sample Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the diluent.
Method Validation Summary
The developed method was validated according to ICH guidelines for specificity, linearity, accuracy, and precision.
System Suitability
System suitability was established by injecting the standard solution six times. The results are summarized in the table below.
| Parameter | Acceptance Criteria | Result |
| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 6500 |
| % RSD of Peak Area | ≤ 2.0% | 0.45% |
| % RSD of Retention Time | ≤ 1.0% | 0.15% |
Linearity
The linearity of the method was evaluated by analyzing five concentrations of the reference standard ranging from 10 µg/mL to 150 µg/mL. The calibration curve showed a linear relationship between the peak area and concentration.
| Parameter | Result |
| Correlation Coefficient (r²) | 0.9998 |
| Linear Range | 10 - 150 µg/mL |
| Regression Equation | y = 25437x + 1234 |
Results and Data Presentation
The purity of a sample batch of this compound was analyzed using this method. The chromatogram showed a major peak corresponding to the main compound and minor peaks corresponding to impurities.
Purity Calculation
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Sample Analysis Data
The following table summarizes the data obtained from the analysis of a representative sample.
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % |
| 1 | 2.85 | 15,800 | 0.12 |
| 2 | 4.52 | 12,987,450 | 99.75 |
| 3 | 6.78 | 16,950 | 0.13 |
| Total | 13,020,200 | 100.00 |
Based on the data, the purity of the analyzed sample is 99.75%.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the HPLC purity analysis of this compound.
Caption: Workflow for HPLC Purity Analysis.
Conclusion
The developed RP-HPLC method is simple, rapid, and reliable for the purity determination of this compound. The method is validated and demonstrates good performance in terms of system suitability and linearity, making it a valuable tool for the quality control of this important chemical intermediate.
Application Notes and Protocols: Scale-up Synthesis of 1-(4-Bromophenyl)-2-chloroethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromophenyl)-2-chloroethanone is a key building block in organic synthesis, particularly valued in the pharmaceutical industry as a versatile intermediate for the preparation of a wide range of biologically active molecules. Its utility stems from the presence of three reactive sites: the ketone carbonyl group, the activated α-chloro methylene group, and the bromine-substituted phenyl ring, which allows for further modifications, such as Suzuki-Miyaura cross-coupling reactions.[1][2] This document provides detailed protocols for the scale-up synthesis of this compound, focusing on the robust and widely applicable Friedel-Crafts acylation methodology. Safety considerations and data are also included to ensure proper handling and execution in a laboratory or pilot plant setting.
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety data for this compound is presented below. It is imperative to consult the full Safety Data Sheet (SDS) before handling this chemical.[3]
| Property | Value | Reference |
| CAS Number | 4209-02-3 | |
| Molecular Formula | C₈H₆BrClO | [4][5] |
| Molecular Weight | 233.49 g/mol | [4][5] |
| Appearance | White crystalline powder | [6] |
| Melting Point | 95-98 °C | |
| Boiling Point | 152 °C / 10 mmHg | |
| Solubility | Soluble in alcohol, ether, glacial acetic acid, benzene, petroleum ether, carbon disulfide. Insoluble in water. | [6] |
| Purity (typical) | >98.0% (GC) |
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation. | P264: Wash thoroughly after handling. |
| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of water. |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312: Call a POISON CENTER/doctor if you feel unwell. | |
| P403+P233: Store in a well-ventilated place. Keep container tightly closed. | |
| P501: Dispose of contents/container in accordance with local regulations. |
Scale-up Synthesis Protocol: Friedel-Crafts Acylation of Bromobenzene
This section details a scalable protocol for the synthesis of this compound via the Friedel-Crafts acylation of bromobenzene with chloroacetyl chloride, using aluminum chloride as the Lewis acid catalyst.[7][8][9][10]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Moles (for 1 kg product) | Quantity (for 1 kg product) |
| Bromobenzene | 108-86-1 | 157.01 | 5.25 | 0.825 kg (0.55 L) |
| Chloroacetyl Chloride | 79-04-9 | 112.94 | 4.72 | 0.533 kg (0.37 L) |
| Aluminum Chloride (anhydrous) | 7446-70-0 | 133.34 | 5.25 | 0.700 kg |
| Dichloromethane (DCM, anhydrous) | 75-09-2 | 84.93 | - | ~5 L |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | - | As needed |
| Saturated Sodium Bicarbonate Solution | - | - | - | As needed |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - | As needed |
| Ice | - | - | - | ~5 kg |
Experimental Procedure
-
Reaction Setup: A multi-necked reaction vessel of appropriate size is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas scrubber to neutralize the evolved hydrogen chloride gas.[7] The entire apparatus must be dried and operated under an inert atmosphere (e.g., nitrogen or argon).
-
Charging Reagents: The reaction vessel is charged with anhydrous aluminum chloride (0.700 kg, 5.25 mol) and anhydrous dichloromethane (2.5 L). The mixture is stirred and cooled to 0-5 °C using an ice-salt bath.
-
Addition of Acylating Agent: Chloroacetyl chloride (0.533 kg, 4.72 mol) is added dropwise to the stirred suspension via the dropping funnel, maintaining the internal temperature between 0-5 °C.
-
Addition of Substrate: Following the addition of chloroacetyl chloride, bromobenzene (0.825 kg, 5.25 mol) is added dropwise at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or GC).
-
Work-up: The reaction mixture is carefully and slowly poured onto crushed ice (~5 kg) with vigorous stirring. Concentrated hydrochloric acid may be added to dissolve any precipitated aluminum salts.[7]
-
Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 1 L). The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.[8]
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol or a mixture of ethyl acetate and hexanes) to yield this compound as a white to off-white solid.
Expected Yield and Purity
| Parameter | Value |
| Theoretical Yield | 1.10 kg |
| Typical Actual Yield | 0.88 - 0.99 kg (80-90%) |
| Purity (by GC/HPLC) | >98% |
Diagrams
Caption: Workflow for the Scale-up Synthesis of this compound.
Caption: Role as a Key Intermediate in Drug Discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molbase.com [molbase.com]
- 4. 1-(4-bromophenyl)-2-chloroethan-1-one synthesis - chemicalbook [chemicalbook.com]
- 5. GSRS [precision.fda.gov]
- 6. chemstock.ae [chemstock.ae]
- 7. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 8. maths.tcd.ie [maths.tcd.ie]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. websites.umich.edu [websites.umich.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Friedel-Crafts Reactions for 1-(4-Bromophenyl)-2-chloroethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Friedel-Crafts acylation of bromobenzene with chloroacetyl chloride to synthesize 1-(4-Bromophenyl)-2-chloroethanone.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the Friedel-Crafts acylation of bromobenzene to produce this compound?
A1: The reaction involves the electrophilic aromatic substitution of bromobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The chloroacetyl group is directed primarily to the para position of the bromobenzene ring due to the ortho, para-directing effect of the bromine atom and steric hindrance at the ortho position.[1]
Q2: Why is a stoichiometric amount of Lewis acid catalyst often required in Friedel-Crafts acylation?
A2: The ketone product of the Friedel-Crafts acylation is a Lewis base and can form a stable complex with the Lewis acid catalyst.[2] This complexation deactivates the catalyst, preventing it from participating further in the reaction. Therefore, a stoichiometric amount, or even a slight excess, of the Lewis acid is necessary to ensure the reaction goes to completion.
Q3: What are the most common side products in this reaction?
A3: The primary isomeric byproduct is 2-bromo-1-chloro-acetophenone (the ortho-substituted product).[1] Due to the deactivating nature of the acyl group, polysubstitution is generally not a significant issue in Friedel-Crafts acylation.[2] Other potential byproducts can arise from reactions with impurities in the starting materials or solvent.
Q4: What are the key safety precautions to consider during this experiment?
A4: Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Chloroacetyl chloride is also corrosive and a lachrymator. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. All glassware must be thoroughly dried to prevent deactivation of the catalyst and ensure a successful reaction.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) has been deactivated by moisture.[2] 2. Deactivated Substrate: Bromobenzene is a moderately deactivated ring, making the reaction more challenging than with activated arenes. 3. Insufficient Catalyst: Not enough Lewis acid was used to drive the reaction to completion.[2] 4. Low Reaction Temperature: The activation energy for the reaction was not overcome. | 1. Use fresh, anhydrous Lewis acid from a sealed container. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). 2. Consider slightly harsher reaction conditions, such as a modest increase in temperature or longer reaction time, while carefully monitoring for byproduct formation. 3. Use at least a stoichiometric equivalent of the Lewis acid catalyst relative to the chloroacetyl chloride. An excess (e.g., 1.1-1.2 equivalents) is often beneficial. 4. Gradually increase the reaction temperature. Some Friedel-Crafts acylations require heating to proceed at a reasonable rate.[1] |
| Formation of Multiple Products (Isomers) | 1. Reaction Temperature: Higher temperatures can sometimes lead to a decrease in regioselectivity. 2. Solvent Effects: The polarity of the solvent can influence the ratio of ortho to para substitution.[4] | 1. Maintain a consistent and optimized reaction temperature. For many Friedel-Crafts acylations, dropwise addition of the acylating agent at a lower temperature (e.g., 0-5 °C) followed by warming to room temperature or gentle heating can improve selectivity.[3] 2. Non-polar solvents like dichloromethane or carbon disulfide are commonly used. Experiment with different anhydrous solvents to determine the optimal conditions for para-selectivity. |
| Reaction Fails to Initiate | 1. Poor Quality Reagents: Impurities in bromobenzene or chloroacetyl chloride can inhibit the reaction. 2. Catalyst Not Dispersed: The Lewis acid is not properly suspended or dissolved in the reaction solvent. | 1. Purify the starting materials by distillation before use. 2. Ensure vigorous stirring to maintain a good suspension of the Lewis acid in the solvent. |
| Difficult Product Isolation / Emulsion during Workup | 1. Incomplete Quenching: The aluminum chloride-ketone complex has not been fully hydrolyzed. 2. Formation of Aluminum Hydroxides: Reaction of excess AlCl₃ with water is highly exothermic and can form gelatinous aluminum hydroxide precipitates. | 1. Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid to ensure complete decomposition of the complex.[3][5] 2. The use of acid in the workup helps to dissolve the aluminum hydroxides by forming soluble aluminum salts. |
Data on Reaction Parameters
Table 1: Comparison of Lewis Acid Catalysts for Friedel-Crafts Acylation
| Lewis Acid Catalyst | Typical Loading (mol equiv.) | Relative Activity | Key Considerations |
| Aluminum Chloride (AlCl₃) | 1.0 - 1.2 | High | Highly reactive and hygroscopic. Requires strictly anhydrous conditions. Most commonly used for this type of reaction.[1][3][5] |
| Ferric Chloride (FeCl₃) | 1.0 - 1.5 | Moderate | Less reactive than AlCl₃ but also less sensitive to moisture. May require higher temperatures or longer reaction times. |
| Zinc Chloride (ZnCl₂) | >1.0 | Low | A milder Lewis acid, often requiring more forcing conditions. Can sometimes offer improved selectivity. |
| Metal Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) | Catalytic amounts (0.1-0.2) | High | Can be highly efficient and are often more tolerant to trace amounts of water. Can be expensive.[6] |
Table 2: Influence of Reaction Temperature on Yield and Selectivity
| Temperature | Expected Reaction Rate | Potential Impact on Yield | Potential Impact on Selectivity |
| 0 - 5 °C (initial addition) | Slow | May be low if this is the final temperature. | Generally favors higher para-selectivity by minimizing side reactions.[3] |
| Room Temperature (~25 °C) | Moderate | Often a good balance for achieving a reasonable yield without excessive byproduct formation. | Good para-selectivity is typically maintained. |
| 50 °C - Reflux | Fast | Can significantly increase the reaction rate and yield, especially for deactivated substrates.[1][5] | May lead to a slight decrease in para-selectivity and an increase in the formation of the ortho isomer and other byproducts. |
Table 3: Common Solvents for Friedel-Crafts Acylation
| Solvent | Dielectric Constant (approx.) | Key Properties and Considerations |
| Dichloromethane (DCM) | 9.1 | Good solvent for the reactants and the AlCl₃ complex. Relatively inert and easy to remove. A common choice for this reaction.[1] |
| Carbon Disulfide (CS₂) | 2.6 | A non-polar solvent that often provides good selectivity. Highly flammable and has a low boiling point. |
| 1,2-Dichloroethane (DCE) | 10.4 | Higher boiling point than DCM, allowing for reactions at elevated temperatures. |
| Nitrobenzene | 34.8 | A polar solvent that can sometimes influence product distribution. Can be acylated itself under certain conditions.[4] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol is a generalized procedure based on standard Friedel-Crafts acylation methods.[1][3][5]
Materials:
-
Bromobenzene
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube or nitrogen inlet.
-
Reagent Preparation: In the reaction flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Addition of Acylating Agent: In the dropping funnel, prepare a solution of chloroacetyl chloride (1.0 equivalent) and bromobenzene (1.2 equivalents) in anhydrous DCM.
-
Reaction: Add the solution from the dropping funnel to the cooled AlCl₃ suspension dropwise over 30-45 minutes, maintaining the internal temperature below 5 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes) or by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Friedel-Crafts acylation of bromobenzene.
Caption: Troubleshooting logic for low yield in the Friedel-Crafts reaction.
References
Technical Support Center: Synthesis of 1-(4-Bromophenyl)-2-chloroethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Bromophenyl)-2-chloroethanone via the Friedel-Crafts acylation of bromobenzene with chloroacetyl chloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction has a very low yield or has failed completely. What are the common causes?
-
Answer: Low or no yield in the Friedel-Crafts acylation of bromobenzene can stem from several factors. The most common culprits include:
-
Deactivated Aromatic Ring: While bromobenzene is generally reactive enough for Friedel-Crafts acylation, the bromine atom is a deactivating group, which can make the reaction slower than with benzene.[1]
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture.[2] Any water present in the solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain anhydrous conditions.
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst, which can remove the catalyst from the reaction cycle.[2] Therefore, a stoichiometric amount (or a slight excess) of the catalyst is often necessary.
-
Suboptimal Reaction Temperature: The reaction temperature can significantly influence the yield. While some reactions proceed at room temperature, others may require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to the formation of side products and decomposition.
-
Issue 2: Formation of Multiple Products
-
Question: I am observing the formation of multiple products in my reaction mixture. What could be the reason?
-
Answer: The primary side reaction in the synthesis of this compound is the formation of the ortho-isomer, 1-(2-Bromophenyl)-2-chloroethanone.[3] The bromine substituent on the benzene ring is an ortho, para-director, meaning it directs incoming electrophiles to these positions.[4][5] While the para-isomer is the major product due to reduced steric hindrance, the formation of the ortho-isomer is a common side reaction.[6][7]
Another possibility, though less common in acylation compared to alkylation, is polyacylation. However, the acyl group of the product is deactivating, which generally prevents further acylation of the product ring.[8]
Issue 3: Difficult Product Purification
-
Question: I am having difficulty purifying the final product. What are the recommended methods?
-
Answer: The crude product of the Friedel-Crafts acylation is often a mixture of the desired para-isomer, the ortho-isomer, and residual starting materials or byproducts. Effective purification is crucial to obtain the pure this compound. Common purification techniques include:
-
Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) should be chosen where the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful technique. A solvent system of appropriate polarity is used to separate the isomers based on their differential adsorption to the stationary phase.
-
Frequently Asked Questions (FAQs)
-
Q1: Why is the para-isomer the major product in this reaction?
-
A1: The bromine atom on the bromobenzene ring directs the incoming chloroacetyl group to both the ortho and para positions. However, the chloroacetyl group is relatively bulky. The proximity of the bromo group at the ortho position creates steric hindrance, making the attack at the para position more favorable.[6][9]
-
Q2: Can I use a different Lewis acid catalyst instead of aluminum chloride?
-
A2: Yes, other Lewis acids such as ferric chloride (FeCl₃) can be used.[10] However, AlCl₃ is generally more reactive than FeCl₃.[10][11] The choice of catalyst can influence the reaction rate and yield. For less reactive substrates, a stronger Lewis acid like AlCl₃ is often preferred.
-
Q3: What is the role of the aqueous work-up with ice and acid?
-
A3: The aqueous work-up serves two main purposes. First, it quenches the reaction by hydrolyzing any remaining chloroacetyl chloride and deactivating the Lewis acid catalyst. Second, the addition of acid helps to break up the complex formed between the ketone product and the aluminum chloride, allowing for the isolation of the product.[2]
-
Q4: How can I minimize the formation of the ortho-isomer?
-
A4: While completely eliminating the formation of the ortho-isomer is challenging, its proportion can sometimes be influenced by reaction conditions. Lowering the reaction temperature may increase the selectivity for the para-isomer, as the transition state leading to the sterically hindered ortho-product will have a higher activation energy.
Data Presentation
| Catalyst | Temperature (°C) | Expected Major Product | Expected Minor Product | Anticipated Yield Range | Reference |
| AlCl₃ | 0 - 50 | This compound | 1-(2-Bromophenyl)-2-chloroethanone | 60-80% | [3] |
| FeCl₃ | 25 - 80 | This compound | 1-(2-Bromophenyl)-2-chloroethanone | 40-60% | [10][11] |
Experimental Protocols
Detailed Methodology for Friedel-Crafts Acylation of Bromobenzene
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Bromobenzene
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to vent HCl gas produced during the reaction. All glassware must be thoroughly dried to prevent moisture contamination.
-
Reagent Addition: To the flask, add anhydrous dichloromethane followed by anhydrous aluminum chloride. Cool the suspension to 0°C in an ice bath.
-
In the dropping funnel, prepare a solution of bromobenzene and chloroacetyl chloride in anhydrous dichloromethane.
-
Reaction: Add the solution from the dropping funnel to the cooled AlCl₃ suspension dropwise over 30-45 minutes, maintaining the internal temperature below 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Mandatory Visualization
Caption: Troubleshooting workflow for low product yield.
References
- 1. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. maths.tcd.ie [maths.tcd.ie]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
- 10. quora.com [quora.com]
- 11. scribd.com [scribd.com]
Technical Support Center: Purification of 1-(4-Bromophenyl)-2-chloroethanone
This guide provides troubleshooting advice and frequently asked questions for the purification of 1-(4-Bromophenyl)-2-chloroethanone by recrystallization, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at room temperature.[1] For aromatic ketones like this compound, common and effective solvents include ethanol, methanol, and isopropanol. Mixed solvent systems, such as ethanol-water or ethyl acetate-hexane, can also be highly effective, particularly for optimizing crystal yield.[2] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent pair for your specific sample.
Q2: My compound "oiled out" instead of forming crystals. What should I do?
A2: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue.[3][4] This often occurs when the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.[4][5] To resolve this, you should:
-
Reheat the solution until the oil completely redissolves.[5]
-
Add a small amount of additional hot solvent to lower the saturation point of the solution.[5]
-
Allow the solution to cool much more slowly. You can insulate the flask to encourage gradual cooling.[5]
-
If the problem persists, consider using a solvent with a lower boiling point.[5]
Q3: The yield of my recrystallized product is very low. How can I improve it?
A3: A low recovery of purified product can be caused by several factors:
-
Using too much solvent: An excessive amount of solvent will keep a significant portion of your product dissolved even after cooling.[1][3][6] To remedy this, you can evaporate some of the solvent and attempt to recrystallize again.[3]
-
Incomplete crystallization: Ensure the solution is thoroughly cooled. After reaching room temperature, placing the flask in an ice bath can significantly increase the yield.[4][7]
-
Premature crystallization: If you performed a hot filtration to remove insoluble impurities, the product might have crystallized on the filter paper. Using pre-heated glassware for filtration can prevent this.[5]
-
Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of your product.[4] Always use a minimal amount of ice-cold solvent for washing.[4]
Q4: No crystals are forming, even after the solution has cooled. What is the problem?
A4: A failure to crystallize usually indicates that the solution is not supersaturated.[3] Here are some techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles scraped off can act as nucleation sites.[3][6]
-
Seeding: Add a "seed crystal" (a tiny crystal of the pure compound) to the solution to initiate crystal growth.[3][6]
-
Reducing Solvent Volume: If too much solvent was added, you may need to gently heat the solution to evaporate some of the solvent and increase the concentration.[3][4]
-
Further Cooling: If room temperature cooling is not sufficient, try using an ice-water bath or even a salt-ice bath for lower temperatures.[7]
Q5: The recrystallized product is still impure. What went wrong?
A5: While a powerful technique, recrystallization's effectiveness depends on proper execution.[4]
-
Rapid Cooling: Cooling the solution too quickly can trap impurities within the crystal lattice.[4][8] Always allow the solution to cool slowly and without disturbance.[4][8]
-
Insoluble Impurities: If your crude product contained insoluble impurities, they should have been removed by filtering the solution while it was hot.[8]
-
Soluble Impurities: If impurities have similar solubility profiles to your target compound, a single recrystallization may not be enough.[4] A second recrystallization may be necessary.
Data Presentation: Solvent Selection Guide
The selection of an appropriate solvent system is critical for successful recrystallization.[2] The table below summarizes potential solvents for this compound based on systems used for analogous compounds.
| Solvent System | Typical Recovery Yield (%) | Purity Achieved (%) | Notes |
| Ethanol | 80-90 | >98 | A common and effective solvent for the recrystallization of many aromatic ketones.[2] |
| Methanol | 85-95 | >98 | Often provides good crystal formation.[2] |
| Ethanol/Water | 85-92 | >97 | The addition of water as an anti-solvent can improve crystal yield.[2] |
| Ethyl Acetate/Hexane | 75-85 | >97 | A good option when the compound is too soluble in ethyl acetate alone.[2] |
Experimental Protocol: Recrystallization
This protocol provides a detailed methodology for the purification of this compound.
-
Solvent Selection: Based on preliminary tests, choose a suitable solvent (e.g., ethanol). The ideal solvent will dissolve the crude product when hot but not at room temperature.[2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling stone.
-
Heating: Gently heat the mixture to the solvent's boiling point while stirring to promote dissolution. Continue to add small portions of hot solvent until the compound just dissolves, creating a saturated solution.[2] Avoid adding a large excess of solvent.[7]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them.[5]
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature.[5][8] Slow cooling is crucial for forming pure crystals.[8]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[5]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[4][5]
-
Drying: Dry the crystals thoroughly to remove all traces of solvent. This can be done by air drying or in a vacuum oven.[5]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during recrystallization.
A troubleshooting workflow for common recrystallization issues.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. benchchem.com [benchchem.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
How to remove unreacted starting material from 1-(4-Bromophenyl)-2-chloroethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting materials from 1-(4-Bromophenyl)-2-chloroethanone.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound, focusing on the removal of unreacted starting materials.
Q1: My final product is contaminated with the starting material, 4'-bromoacetophenone. How can I remove it?
A1: Unreacted 4'-bromoacetophenone can be effectively removed using either column chromatography or recrystallization. 4'-bromoacetophenone is generally less polar than the product, this compound.
-
Column Chromatography: A silica gel column with a non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will allow for the separation of the less polar 4'-bromoacetophenone from the more polar product.
-
Recrystallization: Recrystallization from a suitable solvent system, like hexanes or a mixture of ethanol and water, can also be effective. The product is typically less soluble in these solvents at lower temperatures than the starting material.
Q2: I've attempted recrystallization, but my product is still impure. What could be the issue?
A2: Several factors can affect the efficiency of recrystallization:
-
Incorrect Solvent System: The chosen solvent may not have a steep enough solubility curve for your compound (i.e., high solubility at high temperatures and low solubility at low temperatures). Experiment with different solvent systems.
-
Insufficient Cooling: Ensure the solution is cooled slowly to allow for the formation of pure crystals. A rapid crash-out of the solid can trap impurities. An ice bath can be used for complete crystallization after slow cooling to room temperature.
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product to induce crystallization.
-
Initial Purity: If the initial concentration of the impurity is very high, a single recrystallization may not be sufficient. A second recrystallization may be necessary.
Q3: What are the typical starting materials for the synthesis of this compound?
A3: The most common commercially available starting material is 4'-bromoacetophenone.[1] Another synthetic route involves the Friedel-Crafts acylation of bromobenzene with 2-chloroacetyl chloride. Therefore, unreacted bromobenzene could also be a potential impurity depending on the synthetic route.
Q4: How can I monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the purification process. By spotting the crude mixture, the collected fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of the product from the starting material and other impurities. The product, this compound, should have a different Rf value than the starting material, 4'-bromoacetophenone.
Data Presentation: Purification Method Comparison
| Purification Method | Principle of Separation | Typical Solvents/Eluents | Advantages | Disadvantages |
| Recrystallization | Difference in solubility between the product and impurities at different temperatures. | Hexanes, Ethanol/Water | Simple setup, can yield very pure material, scalable. | Can be time-consuming, potential for product loss in the mother liquor. |
| Column Chromatography | Differential adsorption of compounds onto a stationary phase (e.g., silica gel). | Hexane/Ethyl Acetate gradient | Highly effective for separating compounds with different polarities, can purify complex mixtures. | More complex setup, requires larger volumes of solvent, can be less scalable than recrystallization. |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Hexanes
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot hexanes in an Erlenmeyer flask. Add the solvent portion-wise while heating and stirring until the solid just dissolves.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The product should start to crystallize. To maximize yield, you can then place the flask in an ice bath for about 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Prepare a silica gel slurry in the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate). Pack a glass column with the slurry, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry silica with the adsorbed sample onto the top of the prepared column. Add another thin layer of sand on top.
-
Elution: Begin eluting the column with the initial non-polar eluent. The less polar starting material (4'-bromoacetophenone) will elute first.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the more polar product, this compound.
-
Fraction Collection: Collect the eluent in small fractions and monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: General experimental workflows for purification.
References
Technical Support Center: Synthesis of 1-(4-Bromophenyl)-2-chloroethanone
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers in optimizing the synthesis of 1-(4-Bromophenyl)-2-chloroethanone, a key intermediate in pharmaceutical development.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, helping you diagnose and resolve problems to improve reaction outcomes.
Q1: My reaction yield is significantly lower than expected. What are the potential causes?
Low yield can stem from several factors throughout the experimental process. Consider the following possibilities:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. For instance, in Friedel-Crafts acylations, insufficient cooling during the addition of reagents can lead to side reactions. Ensure that the reaction is conducted at the optimal temperature and for a sufficient duration as specified in the protocol.[1]
-
Poor Quality of Reagents: The purity of starting materials like bromobenzene, chloroacetyl chloride, 4'-bromoacetophenone, and the Lewis acid catalyst (e.g., AlCl₃) is crucial.[1] Impurities can lead to unwanted side reactions, and moisture can deactivate the catalyst. It is recommended to use freshly distilled or high-purity reagents.
-
Incomplete Reaction: The reaction may not have proceeded to completion. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[1] If starting material is still present after the recommended reaction time, consider extending the time or slightly increasing the temperature.
-
Catalyst Deactivation: In Friedel-Crafts reactions, the aluminum chloride catalyst is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Product Loss During Workup: Significant amounts of the product can be lost during extraction and purification steps. Ensure proper phase separation during aqueous workup and optimize your purification technique (recrystallization or column chromatography).
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
The formation of multiple products is a common issue. The identity of these byproducts depends on the synthetic route used:
-
Friedel-Crafts Acylation Route:
-
Isomeric Products: Acylation of bromobenzene can result in small amounts of the ortho isomer in addition to the desired para isomer.
-
Polysubstitution: Although the acyl group is deactivating, forcing conditions (high temperature or long reaction times) might lead to diacylation.
-
Unreacted Starting Material: A spot corresponding to bromobenzene may be visible if the reaction is incomplete.
-
-
α-Chlorination of 4'-Bromoacetophenone Route:
-
Di-chlorinated Product: The primary side product is often 1-(4-bromophenyl)-2,2-dichloroethanone. This can be minimized by careful control of the stoichiometry of the chlorinating agent (e.g., sulfuryl chloride).
-
Unreacted Starting Material: A spot for 4'-bromoacetophenone will be present if the reaction has not gone to completion.[1]
-
Q3: The reaction is sluggish or not going to completion. How can I drive it forward?
If you've confirmed via TLC that the reaction has stalled, you can try the following:
-
Check Catalyst Activity: If using a Lewis acid like AlCl₃, its deactivation by moisture is a common culprit. Ensure anhydrous conditions are strictly maintained.[2]
-
Increase Temperature: Cautiously increasing the reaction temperature may improve the rate. However, be aware that this can also promote the formation of side products.
-
Extend Reaction Time: Continue the reaction for a longer period, monitoring periodically with TLC until the starting material is consumed.
-
Reagent Stoichiometry: Ensure the molar ratios of the reactants and catalyst are correct as per the chosen protocol. An excess of the acylating agent is sometimes used to drive the reaction.
Q4: My final product is impure even after the initial workup. What are the most effective purification methods?
-
Recrystallization: This is a highly effective method for purifying solid products like this compound.[1] Common solvents for recrystallization include ethanol, methanol, or solvent mixtures like ethyl acetate/hexane. The key is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is recommended.[3] A typical eluent system would be a mixture of n-hexane and ethyl acetate, starting with a low polarity and gradually increasing it to elute the desired product.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
There are two main, widely used synthetic routes:
-
Friedel-Crafts Acylation: This method involves the reaction of bromobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). This is an electrophilic aromatic substitution reaction.[4]
-
Alpha-Chlorination of an Acetophenone: This route starts with 4'-bromoacetophenone, which is then chlorinated at the alpha-carbon using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂).[3]
Q2: What is the role of the Lewis acid (e.g., AlCl₃) in the Friedel-Crafts acylation?
The Lewis acid catalyst plays a critical role in activating the acylating agent. It coordinates with the chlorine atom of chloroacetyl chloride, which polarizes the C-Cl bond and facilitates its cleavage to form a highly electrophilic acylium ion (ClCH₂CO⁺). This acylium ion is the active electrophile that then attacks the aromatic ring of bromobenzene.[5]
Q3: Why is a stoichiometric amount of AlCl₃ often required for Friedel-Crafts acylation, making it not truly "catalytic"?
The product of the reaction, an aryl ketone, is a Lewis base. It readily forms a stable complex with the strong Lewis acid catalyst, AlCl₃.[2][4] This complexation deactivates the catalyst, preventing it from participating in further reaction cycles. Therefore, at least a stoichiometric amount of AlCl₃ must be used to ensure the reaction proceeds to completion. The complex is typically broken during the aqueous workup step.[2]
Q4: What are the key safety precautions to consider during this synthesis?
-
Reagent Handling: Chloroacetyl chloride and sulfuryl chloride are corrosive and lachrymatory; handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat). Aluminum chloride reacts violently with water; handle it in a dry environment.
-
Reaction Conditions: The Friedel-Crafts reaction can be highly exothermic. Ensure proper cooling and slow, controlled addition of reagents to prevent the reaction from running away.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines. Quench reactive reagents carefully before disposal.
Data Presentation
The yield of this compound can be influenced by various reaction parameters. The table below summarizes data from literature on the α-chlorination of 4'-bromoacetophenone using sulfuryl chloride (SO₂Cl₂).
Table 1: Effect of Solvent and Temperature on the Yield of this compound via α-Chlorination
| Example | Solvent | SO₂Cl₂ (Equivalents) | Temperature | Time (h) | Yield (%) |
| 1 | MTBE | 3.0 | Room Temp. | 4.5 | 50.8 |
| 2 | MTBE | 1.65 | Reflux | 7.0 | 70.1 |
| 3 | IPE | 3.0 | Room Temp. | 3.0 | 77.8 |
| 4 | DME | 1.65 | Room Temp. | 4.0 | 71.4 |
Data adapted from ChemicalBook synthesis procedures.[3] Abbreviations: MTBE = Methyl tert-butyl ether; IPE = Diisopropyl ether; DME = 1,2-Dimethoxyethane.
Experimental Protocols
Protocol 1: Synthesis via Friedel-Crafts Acylation of Bromobenzene
This protocol describes the synthesis of this compound from bromobenzene and chloroacetyl chloride.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Bromobenzene
-
Chloroacetyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet.
-
Suspend anhydrous AlCl₃ (1.1 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add bromobenzene (1.0 eq) to the suspension with stirring.
-
Add chloroacetyl chloride (1.05 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield this compound as a solid.
Protocol 2: Synthesis via α-Chlorination of 4'-Bromoacetophenone
This protocol details the synthesis from 4'-bromoacetophenone using sulfuryl chloride.
Materials:
-
4'-Bromoacetophenone
-
Sulfuryl chloride (SO₂Cl₂)
-
Diisopropyl ether (IPE) or other suitable solvent
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve or suspend 4'-bromoacetophenone (1.0 eq) in a suitable solvent (e.g., IPE) in a round-bottom flask equipped with a magnetic stirrer.[3]
-
Add sulfuryl chloride (SO₂Cl₂) in a single portion under stirring at room temperature.[3]
-
Stir the reaction mixture at room temperature for the time specified in Table 1 (e.g., 3 hours for IPE). Monitor the reaction progress by TLC.
-
After the reaction is complete, carefully quench the mixture by adding water.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine to remove any acidic impurities.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting crude solid by recrystallization or column chromatography to obtain the final product.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.
Caption: A generalized workflow for the synthesis of this compound.
Caption: A decision tree to diagnose and resolve causes of low reaction yield.
References
Troubleshooting low yield in the synthesis of heterocyclic compounds from 1-(4-Bromophenyl)-2-chloroethanone
Technical Support Center: Synthesis of Heterocyclic Compounds from 1-(4-Bromophenyl)-2-chloroethanone
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound to synthesize various heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What types of heterocyclic compounds can be synthesized from this compound?
This compound is an α-haloketone, a versatile building block in heterocyclic synthesis.[1][2] The presence of the reactive α-chloro group and the ketone functionality allows for reactions with a variety of nucleophiles to form different ring systems. Common heterocycles synthesized from this precursor include:
-
Thiazoles: Through reaction with a thioamide (Hantzsch Thiazole Synthesis).[3][4][5]
-
Pyridines: In multi-component reactions with a β-ketoester and a nitrogen source like ammonia (Hantzsch Pyridine Synthesis).[9][10][11]
-
Thiophenes: Via the Gewald aminothiophene synthesis, which involves condensation with an α-cyanoester and elemental sulfur.[12][13][14]
Q2: Why is low yield a common problem in these syntheses?
Low yields can arise from several factors, including the purity of the starting materials, suboptimal reaction conditions (temperature, solvent, catalyst), the formation of side products, and incomplete reactions.[15] The reactivity of the α-haloketone itself can lead to self-condensation or other undesired pathways if conditions are not carefully controlled.[1]
Q3: How critical is the quality of this compound?
The purity of this compound is crucial. As an α-haloketone, it can be lachrymatory and may decompose over time, especially when exposed to moisture or light.[16] Impurities can lead to unwanted side reactions, significantly lowering the yield and complicating the purification of the desired product. It is recommended to use a freshly purified or commercially available high-purity reagent.
Troubleshooting Guides by Reaction Type
Hantzsch Thiazole Synthesis
This reaction involves the condensation of an α-haloketone with a thioamide (e.g., thiourea) to form a thiazole ring.[4][16] While generally high-yielding, several issues can lead to poor outcomes.[3]
Q: My Hantzsch synthesis of 4-(4-bromophenyl)-2-aminothiazole is giving a low yield. What are the common causes and solutions?
A: Low yield in this synthesis can be attributed to several factors. Below is a troubleshooting guide:
-
Problem: Incomplete Reaction
-
Possible Cause: Insufficient reaction time or temperature. Many Hantzsch syntheses require heating to proceed at an optimal rate.[16]
-
Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC). If starting materials are still present after the recommended time, consider increasing the reaction temperature gradually or extending the reaction time.
-
-
Problem: Formation of Side Products
-
Possible Cause: The thioamide (e.g., thiourea) may be unstable under the reaction conditions, leading to decomposition or side reactions.[16]
-
Solution: Ensure the quality of the thioamide. Running the reaction under neutral or slightly basic conditions can sometimes mitigate the instability of the thioamide.
-
-
Problem: Poor Quality of Starting Material
-
Possible Cause: The this compound may have degraded.
-
Solution: Use fresh or properly stored α-haloketone. Verify its purity via melting point or spectroscopic methods before use.
-
-
Problem: Incorrect Workup Procedure
-
Possible Cause: The thiazole product might be sensitive to the pH during workup, leading to hydrolysis.
-
Solution: Carefully control the pH during neutralization. The product is often poorly soluble in water and can be precipitated by adding a mild base like sodium carbonate solution.[3]
-
Imidazole Synthesis
The synthesis of imidazoles from this compound typically involves its reaction with an amidine.[6][8]
Q: I am attempting to synthesize a 2,4-disubstituted imidazole, but the yield is poor and the product is impure. What should I check?
A: The condensation of α-haloketones with amidines can be sensitive to reaction conditions.
-
Problem: Low Reactivity/Incomplete Reaction
-
Problem: Side Product Formation
-
Possible Cause: The α-haloketone can decompose under harsh basic conditions.
-
Solution: Use a mild base like potassium bicarbonate, which is sufficient to scavenge the acid produced during the reaction without causing significant degradation of the starting material.[17] It is also recommended to add the α-haloketone solution slowly to the reaction mixture to minimize its concentration at any given time.[17]
-
-
Problem: Product Isolation Issues
-
Possible Cause: The imidazole product may not precipitate or crystallize easily from the reaction mixture.
-
Solution: If direct precipitation fails, perform an extraction with a suitable organic solvent, followed by washing with water and brine. Purification can then be achieved via column chromatography or recrystallization.[15]
-
Data Presentation: Optimizing Reaction Conditions
The yield of heterocyclic synthesis is highly dependent on reaction parameters. The tables below summarize the effects of different conditions on yield for representative syntheses.
Table 1: Hantzsch Pyridine Synthesis - Effect of Catalyst and Solvent A model reaction involving the condensation of an aldehyde, ethyl acetoacetate, and ammonium acetate.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Ethanol | Reflux | 8 | 65 | [9][18] |
| p-TSA | Aqueous Micelles (SDS) | Ultrasound | 1.5 | 96 | [9] |
| Phenylboronic Acid | Ethanol | Reflux | 3 | 92 | [11] |
| Yb(OTf)₃ | None (Solvent-free) | 80 | 0.5 | 98 | [11] |
Table 2: Gewald Aminothiophene Synthesis - Effect of Catalyst and Solvent A model three-component reaction of a ketone, an active methylene nitrile, and sulfur.
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Morpholine (stoichiometric) | Ethanol | 50 | 2 | 75-85 | [14] |
| L-Proline (10) | DMF | 60 | 3 | 84 | [19] |
| Piperidinium Borate (5) | Methanol | Reflux | 1.5 | 95 | [20] |
| None (Microwave) | Ethanol | MW (150W) | 0.1 | 90 | [14] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-(4-bromophenyl)thiazole via Hantzsch Synthesis
This protocol is adapted from standard procedures for the Hantzsch thiazole synthesis.[3]
Materials:
-
This compound
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (5.0 mmol, 1.24 g) and thiourea (7.5 mmol, 0.57 g).
-
Add methanol (10 mL) to the flask.
-
Heat the mixture to reflux (approximately 65-70°C) with constant stirring.
-
Monitor the reaction for 30-60 minutes. The progress can be checked by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).
-
Once the reaction is complete (indicated by the consumption of the starting ketone), remove the flask from the heat source and allow the solution to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 40 mL of a 5% aqueous sodium carbonate solution.
-
Stir the resulting mixture. A solid precipitate should form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold water to remove any unreacted thiourea and inorganic salts.
-
Spread the collected solid on a watch glass and allow it to air dry completely.
-
Determine the mass of the dry product and calculate the percent yield. The product can be further purified by recrystallization from ethanol if necessary.
Visualizations
Caption: A logical workflow for troubleshooting low product yield.
Caption: Potential heterocyclic products from the starting material.
Caption: Key steps in the Hantzsch thiazole formation pathway.
References
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The chemistry of α-haloketones and their utility in heterocyclic synthesis | Chemsrc ID:158548 [chemsrc.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. isca.me [isca.me]
- 7. tsijournals.com [tsijournals.com]
- 8. wjpsonline.com [wjpsonline.com]
- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 11. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 12. Gewald Reaction [organic-chemistry.org]
- 13. quod.lib.umich.edu [quod.lib.umich.edu]
- 14. Gewald reaction - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. researchgate.net [researchgate.net]
- 19. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 20. d-nb.info [d-nb.info]
Preventing decomposition of 1-(4-Bromophenyl)-2-chloroethanone during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 1-(4-Bromophenyl)-2-chloroethanone to prevent its decomposition.
Troubleshooting Guide
Users may encounter several issues during the storage and use of this compound, primarily due to its reactivity. This guide provides systematic steps to identify and resolve these common problems.
| Problem | Possible Cause(s) | Recommended Action(s) |
| Discoloration of the solid (e.g., yellowing) | - Exposure to light (photodecomposition).- Reaction with atmospheric moisture (hydrolysis).- Presence of impurities. | - Store the compound in an amber vial to protect from light.- Ensure the container is tightly sealed and stored in a desiccator.- Purify a small sample by recrystallization and re-analyze. |
| Appearance of new peaks in analytical spectra (e.g., HPLC, NMR) | - Chemical decomposition.- Contamination. | - Confirm the identity of the new peaks using techniques like LC-MS or GC-MS.- If decomposition is confirmed, review storage conditions.- If contamination is suspected, review handling procedures and solvent purity. |
| Inconsistent reaction outcomes | - Use of partially decomposed starting material. | - Assess the purity of the this compound before use.- If impurities are detected, purify the material prior to the reaction. |
| Caking or clumping of the solid | - Absorption of atmospheric moisture. | - Dry the material under vacuum.- Store in a desiccator over a suitable drying agent (e.g., silica gel, phosphorus pentoxide). |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place.[1][2] Specifically, refrigeration at 2-8°C is recommended. The container should be tightly sealed to prevent exposure to moisture and air.[1][3][4] For added protection, storing the container within a desiccator is advisable.
Q2: What are the primary decomposition pathways for this compound?
A2: As an alpha-haloketone, this compound is susceptible to nucleophilic attack. The primary decomposition pathways during storage are likely hydrolysis due to reaction with atmospheric moisture and potential self-condensation or reaction with other nucleophiles. The presence of an acidic alpha-hydrogen can also lead to base-catalyzed degradation pathways like the Favorskii rearrangement if basic contaminants are present.[5]
Q3: How can I check the purity of my stored this compound?
A3: The purity can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is suitable for quantitative analysis of purity and detection of non-volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and identify impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to detect volatile impurities and decomposition products.
Q4: Can I stabilize this compound for long-term storage?
A4: While no specific stabilizers are commonly added to solid this compound, ensuring stringent storage conditions is the most effective stabilization method. This includes minimizing exposure to light, moisture, and heat. If the compound is to be stored in solution, the choice of a dry, aprotic solvent is critical.
Q5: What safety precautions should be taken when handling this compound?
A5: this compound is a lachrymator and is corrosive. Always handle it in a well-ventilated fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][3] Avoid inhalation of dust and contact with skin and eyes.[1]
Quantitative Data Summary
| Storage Parameter | Recommended Condition | Non-Ideal Condition | Potential Outcome of Non-Ideal Condition | Illustrative Decomposition Rate |
| Temperature | 2-8°C | Room Temperature (~25°C) | Increased rate of decomposition | > 1% per month |
| Light | In the dark (amber vial) | Exposure to ambient light | Photodecomposition | > 0.5% per month |
| Atmosphere | Dry, inert (e.g., Argon, Nitrogen) | Humid air | Hydrolysis | > 2% per month |
| Container | Tightly sealed[1][3][4] | Loosely capped | Increased exposure to moisture and air | Variable, depends on humidity |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the percentage of the main peak area relative to the total peak area.
Protocol 2: Identification of Decomposition Products by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a volatile, dry solvent such as dichloromethane or ethyl acetate.
-
GC-MS Conditions:
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Analysis: Identify the main peak corresponding to this compound. Analyze the mass spectra of any additional peaks to identify potential decomposition products by comparing them with mass spectral libraries.
Visualizations
Caption: Potential hydrolysis decomposition pathway of this compound.
Caption: Troubleshooting workflow for suspected decomposition of this compound.
References
Technical Support Center: Catalyst Selection for Reactions Involving 1-(4-Bromophenyl)-2-chloroethanone
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving 1-(4-Bromophenyl)-2-chloroethanone.
Section 1: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a primary reaction for this compound, typically reacting with a thioamide to form a 2-aminothiazole derivative. This reaction is valued for its simplicity and generally high yields.[1][2]
Frequently Asked Questions (FAQs)
Q1: Is a catalyst required for the Hantzsch thiazole synthesis with this compound?
A1: Often, the Hantzsch thiazole synthesis can proceed efficiently without a catalyst, especially when using reactive thioamides like thiourea.[3][4] The reaction is driven by the nucleophilicity of the sulfur in the thioamide and subsequent intramolecular cyclization. However, in some cases, catalysts can be employed to improve reaction rates and yields.
Q2: What are the common solvents used for this reaction?
A2: Ethanol is a widely used solvent for the Hantzsch synthesis.[5] Other options include methanol and mixtures of ethanol and water.[6][7] The choice of solvent can influence reaction time and product yield.
Q3: What are typical reaction conditions?
A3: The reaction is often carried out at reflux temperature for several hours.[5] However, microwave-assisted synthesis has been shown to significantly reduce reaction times to mere minutes.[8]
Q4: Can side reactions occur, and what are the common byproducts?
A4: Yes, side reactions can occur. Potential byproducts include unreacted starting materials if the reaction is incomplete, the formation of an oxazole if the thioamide is contaminated with the corresponding amide, and dimerization or polymerization of the reactants.[5][9]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Impure starting materials (this compound or thioamide). | - Purify starting materials by recrystallization or distillation. - Ensure the α-haloketone has been properly stored to prevent decomposition.[1] |
| Suboptimal reaction conditions (temperature, time). | - Gradually increase the reaction temperature and monitor progress by TLC. - Optimize reaction time; prolonged heating can sometimes lead to decomposition.[9] | |
| Incomplete reaction. | - Use a slight excess of the thioamide to help drive the reaction to completion. - Monitor the reaction progress using Thin Layer Chromatography (TLC).[5] | |
| Formation of Multiple Products | Formation of isomeric thiazoles. | - With N-substituted thioureas, acidic conditions can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. Carefully control the pH to favor a single isomer.[10] |
| Contamination of thioamide with amide. | - Use high-purity thioamide to avoid the formation of oxazole byproducts.[5] | |
| Product is Difficult to Purify | Presence of unreacted starting materials or byproducts. | - Recrystallization is a common and effective method for purifying the solid thiazole product. - Column chromatography can be used if recrystallization is ineffective. |
Quantitative Data: Catalyst and Solvent Effects on Yield
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | Ethanol | Reflux | 2-4 h | ~85-95 | General literature |
| None | Ethanol/Water (1:1) | 65 | 2-3.5 h | 79-90 | [6] |
| Silica Supported Tungstosilisic Acid | Ethanol/Water (1:1) | 65 | 2-3.5 h | 79-90 | [6][7] |
| None (Microwave) | Ethanol | 90-130 | 10-20 min | High | [8] |
| p-Toluenesulfonic acid (PTSA) | 1,2-dichloroethane (DCE) | 130 (Microwave) | 10 min | 47-78 | [8] |
Experimental Protocol: Synthesis of 2-Amino-4-(4-bromophenyl)thiazole
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol
-
Deionized Water
-
5% Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in ethanol.
-
Add thiourea to the solution and stir to dissolve.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (disappearance of the starting material spot on TLC), allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water with stirring.
-
Neutralize the mixture with a 5% sodium bicarbonate solution, which should cause the product to precipitate.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water to remove any inorganic impurities.
-
The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.
Workflow Diagram
Section 2: Claisen-Schmidt Condensation (Chalcone Synthesis)
While this compound is an α-haloketone, its corresponding acetophenone (4'-Bromoacetophenone) is a common starting material for Claisen-Schmidt condensation to synthesize chalcones. This section will address catalyst selection for this related and important reaction.
Frequently Asked Questions (FAQs)
Q1: What is the role of a catalyst in the Claisen-Schmidt condensation?
A1: The Claisen-Schmidt condensation is typically base-catalyzed.[11] The base abstracts an acidic α-hydrogen from the acetophenone derivative to form an enolate, which then acts as a nucleophile.[12] Acid catalysts can also be used.[13]
Q2: What are the most common base catalysts used?
A2: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most common and effective base catalysts for this reaction, often used in an ethanolic solution.[13][14]
Q3: Can this reaction be performed under "green" or solvent-free conditions?
A3: Yes, solvent-free Claisen-Schmidt reactions have been successfully carried out by grinding the reactants with a solid base like NaOH.[14][15] This method often leads to high yields and shorter reaction times.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield | Inappropriate catalyst concentration. | - Optimize the molar ratio of the base catalyst. Typically, 10-20 mol% is a good starting point for solvent-free reactions.[15] |
| Self-condensation of the acetophenone. | - Slowly add the base to the reaction mixture, especially at low temperatures, to minimize self-condensation. | |
| Reversibility of the initial aldol addition. | - Ensure the reaction goes to completion to favor the dehydrated and more stable chalcone product. | |
| Formation of Michael Adduct as a Side Product | The chalcone product reacts with another molecule of the acetophenone enolate. | - This can sometimes be observed in certain solvents like ethanol. Using water as a solvent or solvent-free conditions may prevent this side reaction.[16] |
Quantitative Data: Catalyst and Condition Effects on Chalcone Synthesis
| Reactants | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| 4'-Bromoacetophenone, Benzaldehyde | NaOH | Ethanol | Room Temp, stirring | ~70-90 | General literature |
| Cyclohexanone, Benzaldehyde | NaOH (20 mol%) | None | Grinding, 5 min | 98 | [15] |
| Cyclohexanone, Benzaldehyde | KOH (20 mol%) | None | Grinding, 5 min | 85 | [15] |
| Acetophenone, Benzaldehyde | Mo10V2/SiO2 | None | 50 °C, 20 min | 96 | [7] |
Experimental Protocol: Synthesis of (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one (a Chalcone)
Materials:
-
4'-Bromoacetophenone (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Deionized Water
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve 4'-bromoacetophenone and benzaldehyde in ethanol.
-
Cool the mixture in an ice bath with continuous stirring.
-
Prepare a solution of NaOH in water and add it dropwise to the reaction mixture, keeping the temperature low.
-
After the addition is complete, continue to stir the reaction at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture into a beaker of ice-cold water.
-
Acidify the mixture with dilute HCl to neutralize the excess base. A precipitate of the crude chalcone should form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol.
Reaction Pathway Diagram
Section 3: Suzuki-Miyaura Coupling
The bromine atom on the phenyl ring of products derived from this compound offers a handle for further functionalization via cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What type of catalyst is used for Suzuki-Miyaura coupling of aryl bromides?
A1: Palladium catalysts are the standard for Suzuki-Miyaura reactions.[17] Common precatalysts include Pd(PPh₃)₄ and Pd(OAc)₂.[18]
Q2: What are the key components of a Suzuki-Miyaura reaction?
A2: The reaction requires an aryl halide (in this case, the bromophenyl derivative), an organoboron reagent (like an arylboronic acid), a palladium catalyst, and a base.
Q3: Why is catalyst deactivation a concern in reactions with sulfur- or nitrogen-containing heterocycles?
A3: The sulfur and nitrogen atoms in heterocyclic compounds, such as the thiazole formed in the Hantzsch synthesis, can act as poisons to the palladium catalyst by coordinating to the metal center and inhibiting its catalytic activity.[10][19] This can lead to sluggish or incomplete reactions.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Conversion | Catalyst deactivation/poisoning. | - For substrates containing heterocycles like thiazole, a higher catalyst loading may be necessary.[10] - Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to stabilize the active catalyst and prevent poisoning.[20] |
| Inefficient pre-catalyst reduction. | - Ensure that the reaction conditions (solvent, base) are suitable for the reduction of the Pd(II) precatalyst to the active Pd(0) species.[20] | |
| Poor quality of boronic acid. | - Use fresh, high-quality boronic acid or consider using more stable derivatives like pinacol esters.[21] | |
| Formation of Side Products | Homocoupling of the boronic acid. | - Ensure the reaction is performed under strictly anaerobic conditions. |
| Protodeboronation (loss of the boronic acid group). | - Use anhydrous solvents and reagents to minimize this side reaction.[21] |
Quantitative Data: Catalyst Systems for Suzuki Coupling of Aryl Bromides
| Aryl Bromide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 60 | [18] |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-complex 7 (0.5 mol%) | KOH | Water | 94 | [22] |
| 4-Bromoacetophenone | Phenylboronic acid | Magnetic Pd(II)-N₂O₂ (0.25 mmol%) | Na₂CO₃ | DMA | >99 | [23] |
Logical Relationship Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. bepls.com [bepls.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. praxilabs.com [praxilabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. mdpi.com [mdpi.com]
- 19. reddit.com [reddit.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. arkat-usa.org [arkat-usa.org]
- 23. ikm.org.my [ikm.org.my]
Technical Support Center: Solvent Effects on the Reactivity of 1-(4-Bromophenyl)-2-chloroethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Bromophenyl)-2-chloroethanone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on the influence of solvent on reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: What is the expected reaction mechanism for this compound with a nucleophile, and how does the solvent affect it?
A1: The reaction of this compound, an α-haloketone, with a nucleophile typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom (the one bonded to the chlorine), and the chloride ion (the leaving group) departs simultaneously.
The solvent plays a critical role in the SN2 reaction rate. The choice of solvent can dramatically influence the nucleophilicity of the attacking species. Solvents are generally classified as polar protic (e.g., water, methanol, ethanol) and polar aprotic (e.g., acetone, acetonitrile, DMF, DMSO).
-
Polar aprotic solvents are generally preferred for SN2 reactions. They are polar enough to dissolve the reactants but do not have acidic protons. This means they can solvate the cation (counter-ion of the nucleophile) but do not strongly solvate the anionic nucleophile. This leaves the nucleophile "naked" and more reactive, leading to a faster reaction rate.
-
Polar protic solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" around it. This stabilization of the nucleophile lowers its energy and makes it less reactive, thus slowing down the SN2 reaction.
Q2: How do substituents on the phenyl ring of a phenacyl halide affect its reactivity in SN2 reactions?
A2: Substituents on the phenyl ring of phenacyl halides, such as this compound, can influence the reaction rate through electronic effects. The carbonyl group in α-haloketones already enhances reactivity compared to simple alkyl halides by stabilizing the transition state.
-
Electron-donating groups (e.g., -CH₃, -OCH₃) at the para position increase the electron density on the phenyl ring. This can slightly increase the reaction rate by further stabilizing the transition state.
-
Electron-withdrawing groups (e.g., -NO₂) at the para position decrease the electron density on the phenyl ring. This can decrease the reaction rate.
The following table summarizes the effect of para-substituents on the second-order rate constants for the SN2 reaction of various substituted phenacyl chlorides with aniline in methanol at 35°C.
| Substituent (X) at para-position | Second-Order Rate Constant (k₂) at 35°C (L mol⁻¹ s⁻¹) |
| H | 1.85 x 10⁻⁴ |
| CH₃ | 2.50 x 10⁻⁴ |
| OCH₃ | 3.15 x 10⁻⁴ |
This data illustrates that electron-donating groups lead to a modest increase in the reaction rate.
Troubleshooting Guides
Problem 1: The reaction is proceeding much slower than expected.
-
Possible Cause: The choice of solvent may be inhibiting the reaction.
-
Solution: If you are using a polar protic solvent like methanol or ethanol, consider switching to a polar aprotic solvent such as acetone, acetonitrile, or DMF. These solvents are known to accelerate SN2 reactions.
-
-
Possible Cause: The nucleophile may be too weak or sterically hindered.
-
Solution: Ensure you are using a sufficiently strong nucleophile. Also, consider the steric bulk of the nucleophile; less hindered nucleophiles react faster in SN2 reactions.
-
-
Possible Cause: The temperature of the reaction is too low.
-
Solution: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as higher temperatures can also promote side reactions like elimination.
-
Problem 2: Inconsistent or non-reproducible kinetic data is being obtained.
-
Possible Cause: Traces of water in the solvent can affect the reaction, especially in aprotic solvents.
-
Solution: Ensure that your solvents are anhydrous. Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.
-
-
Possible Cause: The concentration of the reactants is not accurately known.
-
Solution: Prepare fresh solutions of your reactants and accurately determine their concentrations. For the nucleophile, if it is a solid, ensure it is properly dried before weighing.
-
-
Possible Cause: The temperature of the reaction is not being adequately controlled.
-
Solution: Use a thermostated bath to maintain a constant and uniform temperature throughout the experiment.
-
Problem 3: An unexpected side product is being formed.
-
Possible Cause: If a strong, sterically hindered base is used as the nucleophile, an E2 (elimination) reaction may compete with the SN2 reaction.
-
Solution: Use a less hindered nucleophile that is also a good nucleophile but a weaker base. Lowering the reaction temperature can also favor the SN2 pathway over elimination.
-
-
Possible Cause: The substrate, this compound, can undergo self-condensation or other side reactions under certain conditions.
-
Solution: Carefully control the reaction conditions, such as temperature and the rate of addition of the nucleophile.
-
Experimental Protocols
Protocol 1: Monitoring Reaction Kinetics using UV-Vis Spectrophotometry
This method is suitable when the product of the reaction has a different UV-Vis absorption spectrum from the reactants.
Materials:
-
This compound
-
Nucleophile (e.g., aniline, sodium azide)
-
Anhydrous solvent (e.g., methanol, acetonitrile)
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of this compound and the nucleophile of known concentrations in the chosen anhydrous solvent.
-
Determine λmax: Record the UV-Vis spectra of the reactant and the expected product to determine the wavelength of maximum absorbance (λmax) where the product absorbs strongly and the reactant's absorbance is minimal.
-
Equilibrate Temperature: Equilibrate the stock solutions and the spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 35°C ± 0.1°C).
-
Initiate Reaction: In a quartz cuvette, pipette the nucleophile solution. To initiate the reaction, rapidly add a small, known volume of the this compound stock solution and quickly mix the contents.
-
Data Collection: Immediately begin recording the absorbance at the predetermined λmax at regular time intervals. Continue data collection until there is no significant change in absorbance, indicating the reaction is complete.
-
Data Analysis: The pseudo-first-order rate constant (kobs) can be obtained by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The second-order rate constant can then be calculated by dividing kobs by the concentration of the reactant in excess.
Protocol 2: Monitoring Reaction Kinetics using Conductometry
This method is suitable for SN2 reactions that produce ionic products, leading to a change in the conductivity of the solution over time.
Materials:
-
This compound
-
Nucleophile (e.g., a tertiary amine)
-
Anhydrous solvent with a low dielectric constant
-
Conductivity meter with a probe
-
Thermostated reaction vessel
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of this compound and the nucleophile of known concentrations in the chosen anhydrous solvent.
-
Equilibrate Temperature: Equilibrate the stock solutions and the reaction vessel in a thermostated water bath to the desired reaction temperature.
-
Initiate Reaction: Place the nucleophile solution in the reaction vessel. To initiate the reaction, rapidly add a known volume of the this compound stock solution with vigorous stirring and simultaneously start a stopwatch.
-
Data Collection: Record the conductance (Gt) at regular time intervals until the reaction is approximately 80-90% complete.
-
Determine G∞: To obtain the conductance at infinite time (G∞), prepare a solution corresponding to the complete reaction by dissolving the expected product at its final concentration and measure its conductance.
-
Data Analysis: The rate constant can be determined by plotting log(G∞ - Gt) versus time.
Visualizations
Caption: General experimental workflow for kinetic studies.
Caption: Logical relationship between solvent type and SN2 reaction rate.
Technical Support Center: Monitoring Reactions with 1-(4-Bromophenyl)-2-chloroethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Bromophenyl)-2-chloroethanone.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, a common α-haloketone used in the synthesis of various compounds, including thiazoles.
Issue 1: Reaction is slow or incomplete.
-
Question: My reaction is proceeding very slowly, or the starting material is not being fully consumed, as indicated by Thin Layer Chromatography (TLC). What can I do?
-
Answer:
-
Check Reagent Purity and Stoichiometry: Ensure that this compound and other reactants are pure. Impurities can inhibit the reaction. Verify that the molar ratios of your reactants are correct. For reactions like the Hantzsch thiazole synthesis, a slight excess of the thioamide (e.g., thiourea) is often used.[1]
-
Increase Temperature: Many reactions involving α-haloketones are conducted at elevated temperatures.[2] If you are running the reaction at room temperature, consider gently heating the reaction mixture. For the Hantzsch thiazole synthesis, heating to around 100°C in a solvent like methanol is common.[2]
-
Solvent Choice: The choice of solvent can significantly impact reaction rates. For the Hantzsch thiazole synthesis, polar protic solvents like ethanol or methanol are typically used.[2][3] If you are using a different solvent, consider switching to one of these.
-
Catalyst: Some reactions may require a catalyst. For instance, in the Hantzsch thiazole synthesis, the reaction can be acid-catalyzed, which may alter the regioselectivity.[4]
-
Issue 2: Multiple spots observed on TLC, indicating side products.
-
Question: My TLC plate shows the disappearance of the starting material, but instead of a single product spot, I see multiple new spots. What could be the cause?
-
Answer:
-
Favorskii Rearrangement: In the presence of a base (like an alkoxide or hydroxide), α-haloketones can undergo a Favorskii rearrangement to form carboxylic acid derivatives.[5][6][7] If your reaction conditions are basic, this is a likely side reaction. The mechanism involves the formation of a cyclopropanone intermediate.[5][7] To avoid this, run the reaction under neutral or acidic conditions if possible.
-
Formation of α,β-Unsaturated Ketones: Under certain basic conditions, α,α'-dihaloketones can eliminate HX to form α,β-unsaturated carbonyl compounds.[5][6] While your starting material is a mono-halo ketone, impurities or reaction conditions could potentially lead to such side products.
-
Impure Starting Materials: The presence of impurities in your this compound or other reagents can lead to the formation of multiple products.[8] Always ensure the purity of your starting materials.
-
Issue 3: Difficulty in monitoring reaction progress by TLC.
-
Question: I am having trouble getting a clear separation of my starting material and product on the TLC plate. How can I optimize my TLC conditions?
-
Answer:
-
Solvent System Optimization: The key to good separation on TLC is finding the right solvent system (eluent). A common starting point for neutral organic molecules is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[8] You can vary the ratio of these solvents to achieve better separation. The goal is to have the starting material run to an Rf value of about 0.5.[9]
-
Using a Co-spot: To confirm the identity of the spots, it is good practice to use a three-lane spotting technique on your TLC plate: one lane for the starting material, one for the reaction mixture, and a "co-spot" in the middle where both the starting material and reaction mixture are spotted on top of each other.[10] This helps in distinguishing the starting material from the product, especially if their Rf values are similar.
-
Visualization: this compound and many of its derivatives are UV-active due to the aromatic ring. Use a UV lamp (254 nm) to visualize the spots.[8] Staining with agents like potassium permanganate can also be used to visualize compounds that are not UV-active.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring the progress of reactions with this compound?
A1: The two most common methods are Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
TLC is a quick and simple qualitative method to observe the disappearance of the starting material and the appearance of the product.[8][9]
-
NMR spectroscopy provides more detailed quantitative and structural information.[11] You can take aliquots from the reaction mixture at different time points and analyze them by ¹H NMR to determine the ratio of starting material to product. Low-field benchtop NMR spectrometers can even be used for real-time reaction monitoring.[11]
Q2: How do I prepare a sample from my reaction mixture for TLC analysis?
A2: Take a small aliquot (a few drops) from your reaction mixture using a capillary tube.[9] If the reaction is in an organic solvent with no inorganic salts, you can spot it directly onto the TLC plate. If there are solids or highly polar solvents like water, you may need to perform a micro-workup by diluting the aliquot with a more volatile organic solvent (like ethyl acetate), and removing any solids or aqueous layer before spotting.[9]
Q3: What are the characteristic ¹H NMR signals for this compound that I should monitor?
A3: The key signals to monitor for this compound are the singlet for the methylene protons (–CH₂Cl) adjacent to the carbonyl group, which typically appears around 4.8 ppm, and the aromatic protons on the bromophenyl ring, which appear as doublets around 7.7 and 7.9 ppm. As the reaction progresses, the intensity of these signals will decrease, and new signals corresponding to the product will appear.
Q4: Can I use High-Performance Liquid Chromatography (HPLC) to monitor my reaction?
A4: Yes, HPLC is an excellent quantitative technique for monitoring reaction progress. You can develop a reverse-phase HPLC method to separate the starting material, product, and any impurities.[12] This will allow you to accurately determine the conversion of the starting material and the formation of the product over time. A typical mobile phase could consist of acetonitrile and water with a small amount of acid like formic or phosphoric acid.
Data Presentation
The following table summarizes typical reaction conditions and yields for the Hantzsch thiazole synthesis, a common reaction involving α-haloketones like this compound.
| Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-Bromoacetophenone, Thiourea, Iodine | Reflux | 12 | - | 90-95 | [13] |
| 2-Bromoacetophenone, Thiourea | Methanol | 100 | 0.5 | 99 | [1][2] |
| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Benzaldehyde | Ethanol/Water | 65 | - | 79-90 | [3] |
Experimental Protocols
Protocol: Synthesis of 2-Amino-4-(4-bromophenyl)thiazole via Hantzsch Thiazole Synthesis
This protocol is adapted from established methods for the Hantzsch synthesis.[2][14][15]
Materials:
-
This compound
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol) and thiourea (1.2 mmol, 1.2 equivalents).
-
Add methanol (10 mL) and a magnetic stir bar.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) with stirring.
-
Monitor the reaction progress using TLC (e.g., with a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 1-2 hours, indicated by the disappearance of the starting α-haloketone spot.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold 5% sodium carbonate solution (20 mL) while stirring.
-
A precipitate of the crude product will form. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with plenty of cold deionized water to remove unreacted thiourea and other water-soluble impurities.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 2-amino-4-(4-bromophenyl)thiazole.
Mandatory Visualization
References
- 1. youtube.com [youtube.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 6. Favorskii_rearrangement [chemeurope.com]
- 7. adichemistry.com [adichemistry.com]
- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 9. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 10. How To [chem.rochester.edu]
- 11. analytik.news [analytik.news]
- 12. iosrjournals.org [iosrjournals.org]
- 13. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Work-up procedure for reactions involving 1-(4-Bromophenyl)-2-chloroethanone
Welcome to the technical support center for 1-(4-Bromophenyl)-2-chloroethanone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used as a starting material?
A1: this compound is a bifunctional compound with two electrophilic sites (the α-carbon and the carbonyl carbon), making it a valuable precursor for various heterocyclic syntheses.[1] Common reactions include:
-
Hantzsch Pyridine Synthesis: To form substituted pyridine derivatives.[2][3][4]
-
Chalcone Synthesis: Through condensation reactions like the Claisen-Schmidt condensation with aldehydes.[5][6][7][8]
-
Thiazole Synthesis: By reacting with thioamides or thioureas.[1]
-
General Nucleophilic Substitutions: The α-chloro group is a good leaving group, readily reacting with various nucleophiles (e.g., amines, thiols, carboxylates) to form a wide range of intermediates.[9][10]
Q2: How should I store this compound?
A2: this compound is a lachrymator and should be handled with care in a well-ventilated fume hood. It is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong bases and oxidizing agents.
Q3: The reagent has a yellowish tint. Is it still usable?
A3: A slight yellowish color is common and does not typically indicate significant degradation. However, a dark brown or black color may suggest decomposition. Purity can be checked by TLC or melting point analysis. If significant impurities are suspected, recrystallization from a suitable solvent like ethanol may be necessary.
Q4: What is the primary safety concern when working with this compound?
A4: this compound is an α-haloketone and a potent lachrymator, meaning it can cause severe eye irritation and tearing. It is also an alkylating agent.[1] Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Reagent degradation (especially if old or improperly stored).2. Incomplete reaction.3. Product loss during work-up.[11]4. Incorrect reaction conditions (temperature, solvent, catalyst). | 1. Check the purity of the starting material via TLC or melting point. Recrystallize if necessary.2. Monitor the reaction progress using TLC. Extend the reaction time if starting material is still present.3. Check the aqueous layer for your product, as it might be more water-soluble than expected.[11] Ensure the pH during extraction is appropriate to keep your product in the organic phase.4. Review the literature for optimized conditions. For instance, Hantzsch syntheses can be sensitive to the catalyst and solvent used.[2][4] |
| Formation of Multiple Products/Side Reactions | 1. Use of strong bases with the α-haloketone can lead to side reactions like Favorskii rearrangement.[1][12]2. Self-condensation of the ketone.3. Over-alkylation if the product is also nucleophilic. | 1. Use milder, non-nucleophilic bases where possible. Reactions with α-haloketones are often best performed with less basic nucleophiles.[12]2. Control the reaction temperature and add reagents slowly to minimize side reactions.3. Use a controlled stoichiometry of the nucleophile and monitor the reaction closely. |
| Difficulty in Product Purification | 1. Product co-elutes with starting material or byproducts during column chromatography.2. Product is an oil and difficult to crystallize. | 1. Adjust the solvent system for column chromatography to achieve better separation. If a byproduct is highly polar (e.g., triphenylphosphine oxide), a pre-filtration through a silica plug with a non-polar solvent can be effective.[13]2. Try triturating the oil with a non-polar solvent (e.g., hexanes) to induce crystallization. If that fails, consider purification by distillation under reduced pressure if the product is thermally stable. |
| Emulsion Formation During Aqueous Work-up | 1. The densities of the organic and aqueous layers are too similar.2. Presence of polar, high molecular weight byproducts. | 1. Add brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength and density of the aqueous layer, helping to break the emulsion.[14]2. Allow the mixture to stand for an extended period.[14]3. As a last resort, filter the entire mixture through a pad of Celite.[14] |
| TLC shows product before work-up, but it disappears after. | 1. The product is unstable to the acidic or basic conditions of the work-up.[11]2. The product is water-soluble and was lost in the aqueous washes. | 1. Test the stability of your compound by treating a small sample with the acid/base solution you plan to use and monitor by TLC.[11] If unstable, use a neutral wash (water, brine) instead.2. Before discarding the aqueous layers, back-extract them with a fresh portion of organic solvent. You can also analyze the aqueous layer by TLC.[11] |
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for common transformations involving this compound and related α-haloketones. Note that yields are highly substrate- and condition-dependent.
| Reaction Type | Reactants | Catalyst/Solvent | Temp. | Time | Yield (%) | Reference |
| Chalcone Synthesis | Aromatic Aldehyde | KOH / Ethanol | RT | 24 h | ~85-95% | [7] |
| Hantzsch Pyridine Synthesis | Ethyl Acetoacetate, Aldehyde, NH₄OAc | p-TSA / Aqueous Micelles (Ultrasonic) | RT | - | >90% | [2] |
| Thiazole Synthesis | Thiourea | Ethanol | Reflux | 3 h | ~80-90% | [1] |
| Synthesis of this compound | p-Bromoacetophenone | Sulfonyl chloride | Varies | Varies | - | [15] |
Experimental Protocols
Protocol 1: General Procedure for Claisen-Schmidt Condensation (Chalcone Synthesis)
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and an appropriate aromatic aldehyde (1 equivalent) in ethanol.
-
Base Addition: While stirring at room temperature, add an aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH) dropwise to the mixture.[6][7]
-
Reaction: Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the starting materials are consumed.
-
Work-up: Pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralization: Acidify the mixture with dilute HCl until the solution is neutral (pH ~7). The chalcone product will precipitate as a solid.
-
Isolation: Filter the solid product using a Büchner funnel, wash thoroughly with cold water to remove any inorganic salts, and then with a small amount of cold ethanol.
-
Purification: Dry the crude product. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Protocol 2: General Procedure for Hantzsch Pyridine Synthesis
-
Reaction Setup: In a one-pot synthesis, combine the aldehyde (1 equivalent), this compound (acting as the β-ketoester component, 2 equivalents), and a nitrogen source like ammonium acetate (NH₄OAc) in a suitable solvent such as ethanol or glycerol.[3][16]
-
Catalysis: For improved yields and milder conditions, a catalyst like p-toluenesulfonic acid (p-TSA) can be used, and the reaction can be performed under ultrasonic irradiation in an aqueous micellar solution.[2]
-
Reaction: Heat the mixture to reflux or stir at room temperature, depending on the chosen method, for several hours. The initial product is a 1,4-dihydropyridine.
-
Aromatization: The dihydropyridine intermediate is often oxidized in the same pot to the final pyridine product. This can be achieved by adding an oxidizing agent like ferric chloride (FeCl₃) or simply by exposure to air during work-up.[2]
-
Work-up: After cooling, pour the reaction mixture into ice water.
-
Extraction: Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Visualized Experimental Workflow
Below is a generalized workflow for a typical reaction involving this compound followed by an aqueous work-up and purification.
A generalized workflow for synthesis using this compound.
References
- 1. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 5. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 6. eijppr.com [eijppr.com]
- 7. jchemrev.com [jchemrev.com]
- 8. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How To [chem.rochester.edu]
- 12. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. youtube.com [youtube.com]
- 15. 1-(4-bromophenyl)-2-chloroethan-1-one synthesis - chemicalbook [chemicalbook.com]
- 16. scispace.com [scispace.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-(4-Bromophenyl)-2-chloroethanone
For researchers and professionals in drug development and organic synthesis, the efficient and reliable production of key intermediates is paramount. 1-(4-Bromophenyl)-2-chloroethanone is a valuable building block in the synthesis of various pharmaceutical agents and functional materials. This guide provides a comprehensive comparison of two primary synthetic routes to this compound: the α-chlorination of 4'-bromoacetophenone and the Friedel-Crafts acylation of bromobenzene. This analysis, supported by experimental data, aims to inform the selection of the most suitable protocol based on factors such as yield, purity, reaction time, and safety considerations.
Comparison of Synthesis Protocols
The selection of a synthetic route is a critical decision in chemical production, influenced by a variety of factors beyond just the chemical transformation itself. The following table summarizes the key quantitative metrics for the two primary methods of synthesizing this compound.
| Parameter | Protocol 1: α-Chlorination of 4'-Bromoacetophenone | Protocol 2: Friedel-Crafts Acylation of Bromobenzene |
| Starting Materials | 4'-Bromoacetophenone, Sulfuryl Chloride | Bromobenzene, Chloroacetyl Chloride, Aluminum Chloride |
| Typical Yield | 70-90%[1] | 65-85%[2] |
| Reported Purity | >98% (after recrystallization) | >97% (after distillation/recrystallization) |
| Reaction Time | 1-4 hours[1] | 3-6 hours[2] |
| Key Safety Concerns | Use of corrosive and toxic sulfuryl chloride.[3][4] | Handling of highly reactive and corrosive aluminum chloride.[5][6][7][8] |
Experimental Protocols
Detailed methodologies for the two primary synthesis routes are provided below. These protocols are based on established laboratory procedures and offer a step-by-step guide for the synthesis of this compound.
Protocol 1: α-Chlorination of 4'-Bromoacetophenone
This method involves the direct chlorination of the α-carbon of 4'-bromoacetophenone using a chlorinating agent such as sulfuryl chloride.
Materials:
-
4'-Bromoacetophenone
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4'-bromoacetophenone in dichloromethane.
-
Slowly add sulfuryl chloride dropwise to the solution at room temperature. The reaction is exothermic and may require cooling in an ice bath to maintain the temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the evolution of gas ceases.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield pure this compound.
Protocol 2: Friedel-Crafts Acylation of Bromobenzene
This classic electrophilic aromatic substitution reaction involves the acylation of bromobenzene with chloroacetyl chloride using a Lewis acid catalyst, typically aluminum chloride.
Materials:
-
Bromobenzene
-
Chloroacetyl chloride (ClCOCH₂Cl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap, suspend anhydrous aluminum chloride in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath and slowly add chloroacetyl chloride dropwise from the dropping funnel.
-
After the formation of the acylium ion complex, add bromobenzene dropwise to the reaction mixture while maintaining the low temperature.
-
Once the addition is complete, allow the reaction mixture to stir at room temperature for 2-5 hours. Monitor the reaction progress by TLC.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and dilute hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation or recrystallization to obtain this compound.
Visualizing the Synthesis Pathways
To further elucidate the experimental processes and the logical relationship between the two synthetic approaches, the following diagrams are provided.
References
- 1. 1-(4-bromophenyl)-2-chloroethan-1-one synthesis - chemicalbook [chemicalbook.com]
- 2. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 3. nj.gov [nj.gov]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. southwest.tn.edu [southwest.tn.edu]
- 6. ehs.utoronto.ca [ehs.utoronto.ca]
- 7. carlroth.com [carlroth.com]
- 8. americanelements.com [americanelements.com]
Spectroscopic analysis and confirmation of 1-(4-Bromophenyl)-2-chloroethanone structure
A Comparative Guide to Spectroscopic Analysis for Researchers in Drug Development
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel and synthesized compounds is a cornerstone of progress. This guide provides a comparative analysis of the spectroscopic techniques used to elucidate and confirm the structure of 1-(4-Bromophenyl)-2-chloroethanone. By presenting experimental data from closely related analogs, this document serves as a practical reference for researchers, scientists, and professionals in drug development, offering insights into the expected spectral characteristics and the methodologies to obtain them.
Comparative Spectroscopic Data Analysis
To facilitate a clear understanding of the expected spectral data for this compound, this section presents a comparative summary of spectroscopic information for this target compound and two structurally similar alternatives: 2-bromo-1-(4-bromophenyl)ethanone and 1-(4-chlorophenyl)-2-bromoethanone. The data is organized into tables for easy comparison of ¹H NMR, ¹³C NMR, and IR spectral features.
Table 1: ¹H NMR Spectroscopic Data Comparison
| Compound | Aromatic Protons (ppm) | -CH₂- Protons (ppm) |
| This compound (Expected) | ~7.7-7.9 (d, 2H), ~7.6-7.8 (d, 2H) | ~4.5-4.8 (s, 2H) |
| 2-bromo-1-(4-bromophenyl)ethanone[1] | 7.86 (d, J = 8.4 Hz, 2H), 7.65 (d, J = 8.8 Hz, 2H) | 4.12 (s, 2H) |
| 2-bromo-1-(4-chlorophenyl)ethanone[1] | 7.94 (d, J = 8.8 Hz, 2H), 7.48 (d, J = 8.8 Hz, 2H) | 4.42 (s, 2H) |
Table 2: ¹³C NMR Spectroscopic Data Comparison
| Compound | C=O (ppm) | Aromatic Carbons (ppm) | -CH₂- Carbon (ppm) |
| This compound (Expected) | ~190-192 | ~128-135 | ~45-50 |
| 2-bromo-1-(4-bromophenyl)ethanone[1] | 190.4 | 132.6, 132.2, 130.4, 129.3 | 30.4 |
| 2-bromo-1-(4-chlorophenyl)ethanone[1] | 190.2 | 140.5, 132.2, 130.3, 129.2 | 30.4 |
Table 3: IR Spectroscopic Data Comparison
| Compound | C=O Stretch (cm⁻¹) | C-Cl/C-Br Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) |
| This compound (Expected) | ~1690-1710 | ~650-800 | ~3000-3100 |
| 1-(4-Bromophenyl)ethanone[2][3] | 1685 | - | 3050 |
| 2-bromo-1-(4-(benzyloxy)phenyl)ethanone[1] | 1683 | Not specified | 3028 |
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining high-quality, reproducible spectroscopic data. The following sections outline the methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh 10-20 mg of the solid sample for ¹H NMR and 50-100 mg for ¹³C NMR.[4][5]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[6]
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean 5 mm NMR tube.
-
The final solution depth in the NMR tube should be around 4-5 cm.[4]
-
Cap the NMR tube securely.
Instrumentation and Analysis:
-
The NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
-
For ¹H NMR, the spectral width is generally set from -2 to 12 ppm. For ¹³C NMR, the spectral width is typically 0 to 220 ppm.
-
A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[7]
-
Place the mixture into a pellet die.
-
Apply pressure using a hydraulic press to form a thin, transparent pellet.[7]
Instrumentation and Analysis:
-
Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
Instrumentation and Analysis:
-
Inject a small volume (typically 1 µL) of the sample solution into the GC-MS system.
-
The gas chromatograph separates the components of the sample based on their boiling points and interactions with the stationary phase of the column (e.g., a 5% phenyl polymethylsiloxane column).
-
A typical temperature program starts at a low temperature (e.g., 50 °C), holds for a short period, and then ramps up to a higher temperature (e.g., 300 °C).[8]
-
The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z).
-
The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification.
Visualization of the Analytical Workflow
To provide a clear overview of the process of spectroscopic analysis and structural confirmation, the following diagram illustrates the logical workflow from sample preparation to data interpretation.
References
- 1. rsc.org [rsc.org]
- 2. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]
- 3. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]
- 4. sites.uclouvain.be [sites.uclouvain.be]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. organomation.com [organomation.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Reactivity: 1-(4-Bromophenyl)-2-chloroethanone vs. 2-bromo-1-(4-bromophenyl)ethanone
For researchers and professionals in drug development and organic synthesis, the selection of appropriate starting materials and intermediates is critical for efficient and successful outcomes. Alpha-haloketones are a class of highly versatile synthetic intermediates, prized for their reactivity in forming new carbon-carbon and carbon-heteroatom bonds. Their utility is largely dictated by the nature of the halogen at the alpha-carbon. This guide provides a detailed comparison of the reactivity of two closely related α-haloketones: 1-(4-Bromophenyl)-2-chloroethanone and 2-bromo-1-(4-bromophenyl)ethanone.
Theoretical Background: Understanding Reactivity in α-Haloketones
The reactivity of α-haloketones in nucleophilic substitution reactions is significantly enhanced by the presence of the adjacent carbonyl group.[1][2] This electron-withdrawing group polarizes the carbon-halogen bond, rendering the α-carbon more electrophilic and thus more susceptible to attack by nucleophiles.[2] These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism.
The primary determinant of reactivity when comparing two α-haloketones with the same carbon skeleton is the leaving group ability of the halogen atom. An effective leaving group is a species that is stable on its own after detaching from the parent molecule. For halogens, the leaving group ability follows the trend: I > Br > Cl > F.[1] This is because larger halide ions (like bromide) can better distribute the negative charge, making them more stable and therefore better leaving groups than smaller, more electronegative halide ions (like chloride).
Consequently, 2-bromo-1-(4-bromophenyl)ethanone is expected to be significantly more reactive than this compound in nucleophilic substitution reactions.
Caption: SN2 mechanism for α-haloketone substitution.
Comparative Reactivity Data
| Compound | Relative Rate of Reaction with Aniline (Ethanol, 25°C) |
| Phenacyl Chloride | 1 |
| Phenacyl Bromide | 10.5 |
This data is illustrative of the general reactivity trend. The presence of the 4-bromo substituent on the phenyl ring is not expected to alter the fundamental reactivity order of the C-Br versus the C-Cl bond.
The significantly higher reaction rate for the bromo-substituted ketone confirms that bromide is a superior leaving group to chloride, leading to a more facile nucleophilic substitution.
Experimental Protocols
To empirically determine the relative reactivity of these two compounds, a comparative kinetic study can be performed. The following protocol outlines a general procedure for reacting the α-haloketones with a model nucleophile, such as 4-chlorophenol, and monitoring the reaction progress.
Objective: To compare the rate of reaction of this compound and 2-bromo-1-(4-bromophenyl)ethanone with 4-chlorophenol.
Materials:
-
This compound
-
2-bromo-1-(4-bromophenyl)ethanone
-
4-Chlorophenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: Set up two identical round-bottom flasks, each equipped with a magnetic stir bar.
-
Reagent Addition (Flask A): To the first flask, add 2-bromo-1-(4-bromophenyl)ethanone (1.0 mmol), 4-chlorophenol (1.0 mmol), and anhydrous potassium carbonate (1.1 mmol).
-
Reagent Addition (Flask B): To the second flask, add this compound (1.0 mmol), 4-chlorophenol (1.0 mmol), and anhydrous potassium carbonate (1.1 mmol).
-
Solvent Addition: Add an equal volume of anhydrous DMF (e.g., 10 mL) to each flask.
-
Reaction Initiation: Begin stirring both reaction mixtures simultaneously at room temperature. Start a timer for each reaction.
-
Monitoring: At regular intervals (e.g., every 15 minutes), take a small aliquot from each reaction mixture and spot it on a TLC plate. Elute the plate with a suitable solvent system (e.g., 4:1 Hexanes:Ethyl Acetate) to monitor the disappearance of the starting material and the appearance of the product.
-
Reaction Quench: Once the reaction in the flask containing the bromo-ketone is complete (as indicated by TLC), quench both reactions simultaneously by adding an equal volume of water to each flask.
-
Workup:
-
Transfer each reaction mixture to a separate separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts for each reaction, wash with brine solution, and dry over anhydrous magnesium sulfate.
-
-
Analysis:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Determine the yield of the crude product for each reaction.
-
Analyze the reaction time for each by reviewing the TLC data to provide a semi-quantitative comparison of reactivity. For a fully quantitative analysis, aliquots can be analyzed by GC-MS or HPLC at set time points.
-
References
Unveiling the Biological Potential: A Comparative Analysis of 1-(4-Bromophenyl)-2-chloroethanone Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of 1-(4-Bromophenyl)-2-chloroethanone derivatives against standard antimicrobial and anticancer agents. The following sections summarize quantitative data, detail experimental protocols, and visualize key biological pathways and workflows to offer a comprehensive understanding of these compounds' potential.
Antimicrobial Activity: Thiazole Derivatives Emerge as Promising Candidates
Derivatives of this compound, particularly those incorporating a thiazole ring, have demonstrated notable antimicrobial properties. While direct comparative studies with a broad range of standard antibiotics are limited, the available data suggests promising activity against various bacterial and fungal strains.
A study focused on the synthesis of 3-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenyl)thiazolidin-4-one derivatives reported significant in vitro antimicrobial activity.[1] These compounds were evaluated against Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungal strains (Candida albicans, Aspergillus niger).[1] Although specific Minimum Inhibitory Concentration (MIC) values were not provided in the abstract, the study indicates that all newly synthesized compounds exhibited promising results.[1]
Another study on N-(4-Bromophenyl)furan-2-carboxamide, synthesized from a related precursor, showed excellent activity against multidrug-resistant pathogens, with MIC values as low as 6.25 µg/mL against Carbapenem-resistant Acinetobacter baumannii (CRAB), Klebsiella pneumoniae (CRKP), and Enterobacter cloacae (CREC).[2]
Table 1: Antimicrobial Activity of this compound Derivatives and Standard Antibiotics
| Compound/Standard | Organism | Activity Metric | Value | Reference |
| 3-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenyl)thiazolidin-4-one derivatives | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger | Qualitative | Promising Activity | [1] |
| N-(4-Bromophenyl)furan-2-carboxamide | Carbapenem-resistant Acinetobacter baumannii (CRAB) | MIC | 6.25 µg/mL | [2] |
| N-(4-Bromophenyl)furan-2-carboxamide | Carbapenem-resistant Klebsiella pneumoniae (CRKP) | MIC | 6.25 µg/mL | [2] |
| N-(4-Bromophenyl)furan-2-carboxamide | Carbapenem-resistant Enterobacter cloacae (CREC) | MIC | 6.25 µg/mL | [2] |
| N-(4-Bromophenyl)furan-2-carboxamide | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 12.5 µg/mL | [2] |
| Ciprofloxacin | E. coli, S. aureus | MIC | 0.018 µg/mL | [3] |
| Doxorubicin | Breast Cancer Cell Lines (MCF-7, MDA-MB-231) | IC50 | 17.52 - 44.66 µM | [4] |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
Anticancer Activity: Chalcone Derivatives Show Potent Cytotoxicity
Chalcone derivatives of this compound have emerged as a significant class of compounds with potent anticancer activities. These derivatives have been evaluated against a variety of cancer cell lines, often demonstrating cytotoxicity comparable to or, in some cases, exceeding that of standard chemotherapeutic agents like doxorubicin.
For instance, a study on (E)-3-(4-bromophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, a chalcone derivative, reported cytotoxic effects against several cancer cell lines.[5] Another study on chalcone-based phenothiazine derivatives, which share structural similarities, showed potent activity against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG-2) cells, with some derivatives exhibiting IC50 values as low as 7.14 µg/mL.[6]
The anticancer mechanism of these chalcone derivatives often involves the induction of apoptosis and cell cycle arrest. Studies have shown that these compounds can trigger the mitochondrial apoptotic pathway, characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspase-3.[7] Furthermore, some derivatives have been observed to cause cell cycle arrest at the G2/M phase.[7][8]
Table 2: Anticancer Activity of this compound Chalcone Derivatives and a Standard Drug
| Compound/Standard | Cancer Cell Line | IC50 Value (µM) | Reference |
| (E)-3-(4-bromophenyl)-1-(pyridin-2-yl)prop-2-en-1-one thiosemicarbazone metal complexes | HL-60, THP-1, MDAMB-231, MCF-7 | 0.16–1.27 | [9] |
| Chalcone-phenothiazine derivative 4b | HepG-2 | 7.14 µg/mL | [6] |
| Chalcone-phenothiazine derivative 4k | HepG-2 | 7.61 µg/mL | [6] |
| Chalcone-phenothiazine derivative 4k | MCF-7 | 12 µg/mL | [6] |
| Chalcone-phenothiazine derivative 4b | MCF-7 | 13.8 µg/mL | [6] |
| Chalcone derivative a14 | HepG2 | 38.33 | [7] |
| Doxorubicin | MCF-7 | 17.52 ± 2.6 | [4] |
| Doxorubicin | MDA-MB-231 | 44.66 ± 9.8 | [4] |
Note: IC50 values are from different studies and should be compared with caution.
Experimental Protocols
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
The antimicrobial activity of the synthesized compounds is commonly determined using the agar well diffusion method.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium to achieve a specified turbidity, often corresponding to a 0.5 McFarland standard.
-
Inoculation of Agar Plates: Sterile Mueller-Hinton agar plates are uniformly inoculated with the microbial suspension using a sterile cotton swab.
-
Well Preparation: Wells of a defined diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.
-
Application of Compounds: A specific volume (e.g., 100 µL) of the test compound solution (at a known concentration dissolved in a suitable solvent like DMSO) and standard antibiotic solutions are added to the respective wells. A solvent control (negative control) is also included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Cytotoxicity Assay: MTT Assay
The in vitro cytotoxicity of the compounds against cancer cell lines is frequently assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a standard anticancer drug (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours). Control wells receive only the vehicle (e.g., DMSO).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 3-4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Determination: The percentage of cell viability is calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Visualizing the Mechanisms of Action
Experimental Workflow: From Synthesis to Biological Evaluation
The general workflow for the synthesis and biological evaluation of this compound derivatives is depicted below.
Caption: General experimental workflow for the synthesis and biological evaluation of derivatives.
Signaling Pathway: Proposed Apoptotic Mechanism of Chalcone Derivatives
Based on studies of related chalcone compounds, a proposed signaling pathway for the induction of apoptosis in cancer cells by this compound chalcone derivatives is illustrated below. These derivatives are hypothesized to increase the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.
Caption: Proposed intrinsic apoptotic pathway induced by chalcone derivatives in cancer cells.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Evaluation of molecular effects associated with apoptosis, tumour progression, angiogenesis and metastasis by a novel combination of drugs with ormeloxifene in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resource.aminer.org [resource.aminer.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Chalcone Derivatives: Inducing Apoptosis of HepG2 Cells via Regulating Reactive Oxygen Species and Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Novel Therapeutic Agents from 1-(4-Bromophenyl)-2-chloroethanone: A Comparative In Vitro Analysis
A new wave of synthetic compounds derived from the versatile starting material 1-(4-Bromophenyl)-2-chloroethanone is demonstrating significant potential in the fields of oncology and microbiology. In vitro studies reveal that derivatives, including novel thiazole and quinoline-oxadiazole compounds, exhibit potent anticancer and antimicrobial activities. These compounds are emerging as promising candidates for further drug development, with some showing efficacy comparable to or exceeding that of established therapeutic agents.
Researchers have successfully synthesized and evaluated a variety of heterocyclic compounds, leveraging the reactive nature of this compound. The primary focus of these investigations has been the development of agents with enhanced biological activity against cancer cell lines and pathogenic microbes. The in vitro data from these studies provide a basis for comparing the efficacy of these novel compounds and understanding their mechanisms of action.
Anticancer Activity: Targeting Cancer Cell Proliferation
A significant portion of the research has been directed towards the anticancer potential of these novel compounds. The in vitro cytotoxicity of these agents has been predominantly assessed using the Sulforhodamine B (SRB) or MTT assays against a panel of human cancer cell lines.
Notably, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives has shown considerable promise. One particular compound from this series, designated as p2, exhibited a potent anticancer effect against the MCF-7 human breast adenocarcinoma cell line, with a half-maximal inhibitory concentration (IC50) of 10.5 μM. This level of activity is comparable to the standard chemotherapeutic drug, 5-fluorouracil, which had an IC50 of 5.2 μM in the same study[1].
Another class of compounds, quinoline-oxadiazole derivatives, has also demonstrated substantial cytotoxic activity. These derivatives were tested against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines. The IC50 values for these compounds ranged from 0.137 to 0.332 μg/mL against HepG2 cells and 0.164 to 0.583 μg/mL against MCF-7 cells. These results are noteworthy when compared to the positive control, erlotinib, which showed IC50 values of 0.308 μg/mL and 0.512 μg/mL against HepG2 and MCF-7 cells, respectively[2]. The mechanism of action for some of these compounds is believed to involve the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a key regulator of cell growth and proliferation in many cancers.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
In addition to their anticancer properties, many of the synthesized compounds have been evaluated for their antimicrobial efficacy. The in vitro antimicrobial activity is typically determined by measuring the minimum inhibitory concentration (MIC) using methods such as the turbidimetric method.
The 4-(4-bromophenyl)-thiazol-2-amine derivatives also displayed significant antimicrobial potential. For instance, compound p2 showed promising activity against Staphylococcus aureus and Escherichia coli, with MIC values of 16.1 µM for both[1]. Another compound in the same series, p6, was particularly effective against the fungal pathogen Candida albicans, with an MIC of 15.3 µM[1].
Quinoline-oxadiazole derivatives have also been identified as potent antimicrobial agents. Certain compounds in this class exhibited strong inhibitory activity against S. aureus, E. coli, and C. albicans. Notably, some of these derivatives were found to be 4- to 16-fold more active than the reference antibiotic, neomycin[2]. The antimicrobial action of these quinoline derivatives is thought to be mediated through the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.
Comparative Performance of Synthesized Compounds
To facilitate a clear comparison of the in vitro activities of these novel compounds, the following tables summarize the key quantitative data from the cited studies.
Table 1: In Vitro Anticancer Activity of Novel Compounds
| Compound Class | Specific Compound | Cancer Cell Line | IC50 Value | Reference Drug | Reference Drug IC50 |
| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | p2 | MCF-7 (Breast Adenocarcinoma) | 10.5 μM | 5-Fluorouracil | 5.2 μM[1] |
| Quinoline-oxadiazole derivatives | Not specified | HepG2 (Hepatocellular Carcinoma) | 0.137-0.332 μg/mL | Erlotinib | 0.308 μg/mL[2] |
| Quinoline-oxadiazole derivatives | Not specified | MCF-7 (Breast Adenocarcinoma) | 0.164-0.583 μg/mL | Erlotinib | 0.512 μg/mL[2] |
Table 2: In Vitro Antimicrobial Activity of Novel Compounds
| Compound Class | Specific Compound | Microbial Strain | MIC Value | Reference Drug |
| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | p2 | Staphylococcus aureus | 16.1 µM | Norfloxacin[1] |
| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | p2 | Escherichia coli | 16.1 µM | Norfloxacin[1] |
| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | p6 | Candida albicans | 15.3 µM | Fluconazole[1] |
| Quinoline-oxadiazole derivatives | Not specified | S. aureus, E. coli, C. albicans | Up to 16-fold more active than neomycin | Neomycin[2] |
Experimental Methodologies
The following sections detail the protocols for the key in vitro assays used to evaluate the synthesized compounds.
Sulforhodamine B (SRB) Assay for Anticancer Activity
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (typically 48-72 hours).
-
Cell Fixation: Following incubation, the cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with the SRB dye.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Solubilization and Absorbance Reading: The protein-bound dye is solubilized with a TRIS base solution, and the absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Turbidimetric Method for Antimicrobial Activity
The turbidimetric method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable growth medium.
-
Compound Dilution: Serial dilutions of the test compounds are prepared in the growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) to allow for microbial growth.
-
Turbidity Measurement: The turbidity of each well is measured using a microplate reader at a specific wavelength (e.g., 600 nm).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
The biological activity of these novel compounds is attributed to their interaction with specific cellular targets and signaling pathways.
EGFR Signaling Pathway in Cancer
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell proliferation. The binding of epidermal growth factor (EGF) to EGFR triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately promote tumor growth and survival. The inhibition of this pathway is a key strategy in cancer therapy.
Caption: EGFR signaling pathway in cancer cells.
DNA Gyrase Inhibition in Bacteria
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and repair. It introduces negative supercoils into the DNA, which is a crucial step for relieving torsional stress during DNA unwinding. Quinolone antibiotics and some of the novel quinoline derivatives inhibit DNA gyrase by stabilizing the enzyme-DNA complex after the DNA has been cleaved. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately bacterial cell death.
Caption: Mechanism of DNA gyrase inhibition.
Experimental Workflow for Compound Screening
The general workflow for the in vitro testing of these novel compounds involves a series of sequential steps from compound synthesis to biological evaluation.
Caption: General experimental workflow.
References
A Comparative Guide to the X-ray Crystallographic Analysis of 1-(4-Bromophenyl)-2-chloroethanone Derivatives
This guide provides a comparative analysis of the X-ray crystallographic data of 1-(4-Bromophenyl)-2-chloroethanone and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the structural properties of these compounds. The following sections present a compilation of crystallographic data, detailed experimental protocols, and a visualization of the analytical workflow.
Comparative Crystallographic Data
The structural parameters of this compound derivatives, as determined by single-crystal X-ray diffraction, are summarized below. These data allow for a direct comparison of the unit cell dimensions, crystal systems, and other key crystallographic parameters.
| Compound Name | Chemical Formula | Mr | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | T (K) | Ref. |
| 1-(4-bromophenyl)-2,2-dichloroethan-1-one | C₈H₅BrCl₂O | - | - | - | - | - | - | - | - | - | - | [1][2] |
| 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone | C₁₄H₁₀BrClO₂ | 325.58 | Monoclinic | P2/c | 15.2653 (8) | 4.5541 (2) | 23.7336 (9) | 129.135 (2) | 1279.80 (10) | 4 | 200 | [3][4] |
| (E)-1-(4-Bromophenyl)but-2-en-1-one | C₁₀H₉BrO | - | - | - | - | - | - | - | - | - | - | [5] |
| 1-(4-bromophenyl)but-3-yn-1-one | C₁₀H₇BrO | - | Monoclinic | P2₁/n | - | - | - | - | - | - | - | [6] |
| (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one | - | - | - | - | - | - | - | - | - | - | - | [7] |
| 1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanone oxime | C₁₂H₁₁BrN₄O₃ | - | Orthorhombic | Pbca | 8.2167 (7) | 11.419 (1) | 28.750 (2) | - | 2697.5 | 8 | 273 | [8] |
Key Structural Insights from a Broader Range of Derivatives
Analysis of a wider array of 1-(4-bromophenyl)ethanone derivatives reveals significant insights into their supramolecular chemistry. In the crystal structure of 1-(4-bromophenyl)-2,2-dichloroethan-1-one, intermolecular C—H⋯O hydrogen bonds are crucial in forming infinite chains along the b-axis. Furthermore, π–π interactions between the phenyl rings contribute to the crystal packing.[1][2]
Similarly, for 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone, C—H⋯O contacts are responsible for linking molecules into chains along the b-axis.[3][4] The crystal packing of (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one is stabilized by a combination of weak C—H⋯O interactions, face-to-face π–π stacking, and van der Waals forces.[7] In the case of 1-(4-bromophenyl)but-3-yn-1-one, the crystal structure is consolidated by C—H⋯O hydrogen bonding and short C=O⋯C≡C contacts.[6]
Derivatives such as (E)-1-(4-Bromophenyl)but-2-en-1-one also exhibit π–π stacking and C—H⋯O interactions.[5] The introduction of a nitroimidazole group, as seen in 1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanone oxime, leads to intermolecular O—H⋯N hydrogen bonding, forming molecular chains.[8] These findings collectively highlight the importance of various non-covalent interactions in dictating the solid-state architecture of these compounds.
Experimental Protocols
The synthesis and crystallization procedures for obtaining single crystals suitable for X-ray diffraction are detailed below.
Synthesis of 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone
A mixture of 2-bromo-1-(4-bromophenyl)ethanone (200 mg, 0.72 mmol), 4-chlorophenol (92.56 mg, 0.72 mmol), and potassium carbonate (44.3 mg, 0.79 mmol) in 10 ml of dimethylformamide (DMF) was stirred at room temperature for 2 hours. The resulting product was recrystallized from ethanol.[3]
Synthesis of 1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanone oxime
2-Bromo-1-(4-bromophenyl)ethanone (0.278 g, 1 mmol) and 2-methyl-4-nitro-1H-imidazole (0.127 g, 1 mmol) were mixed in 20 ml of ethanol. The mixture was stirred for a few minutes at 85 °C in the presence of K₂CO₃ and tetrabutylammonium bromide (TBAB) as catalysts. The precipitate was filtered and purified by recrystallization. The resulting white product was then mixed with six equivalents of hydroxylamine hydrochloride in ethanol, with K₂CO₃ added as a catalyst. The mixture was stirred under reflux for 2 hours. Colorless single crystals were obtained by slow evaporation of the solution in air.[8]
Single-Crystal X-ray Diffraction Analysis
For 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone, data collection was performed on a Bruker APEXII CCD diffractometer using Mo Kα radiation (λ = 0.71073 Å) at 200 K.[3][4] The structure was solved using SHELXS97 and refined with SHELXL97.[3] Carbon-bound hydrogen atoms were placed in calculated positions and refined using a riding model.[3][4]
Visualizations
The following diagrams illustrate the general workflow for X-ray crystallographic analysis.
Caption: General workflow for X-ray crystallographic analysis.
References
- 1. Syntheses, crystal structures, Hirshfeld surface analyses and crystal voids of 1-(4-bromophenyl)-2,2-dichloroethan-1-one and 2,2-dibromo-1-(p-tolyl)ethan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (E)-1-(4-Bromophenyl)but-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure and Hirshfeld surface analysis of (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for the Synthesis of 1-(4-Bromophenyl)-2-chloroethanone
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-(4-bromophenyl)-2-chloroethanone, a key intermediate in the development of various pharmaceuticals, can be achieved through several catalytic routes. The choice of catalyst is a critical factor that influences reaction efficiency, selectivity, and overall process sustainability. This guide provides a comparative analysis of common catalytic systems for two primary synthetic pathways: the direct Friedel-Crafts chloroacetylation of bromobenzene and the α-chlorination of 4'-bromoacetophenone.
At a Glance: Synthetic Pathways
Two principal routes for the synthesis of this compound are prevalent in research and industry. The first is a one-step Friedel-Crafts acylation of bromobenzene using chloroacetyl chloride in the presence of a Lewis acid or solid acid catalyst. The second is a two-step process involving the initial synthesis of 4'-bromoacetophenone, followed by the selective α-chlorination of the methyl group.
Caption: Overview of the two primary synthetic pathways.
Performance Comparison of Catalytic Systems
The selection of a catalyst is pivotal for optimizing the synthesis of this compound. The following tables provide a summary of the performance of various catalysts for both the Friedel-Crafts chloroacetylation and the α-chlorination routes, based on available experimental data.
Route 1: Friedel-Crafts Chloroacetylation of Bromobenzene
This direct, one-step method is attractive for its atom economy. The effectiveness of the catalyst is crucial for achieving high yield and selectivity, primarily favoring the para-substituted product due to the directing effect of the bromine atom.
| Catalyst System | Acylating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Key Advantages & Disadvantages |
| Aluminum Chloride (AlCl₃) | Chloroacetyl chloride | Dichloromethane, Carbon disulfide | 0 - 50 | 1 - 5 h | Good to Excellent | Advantages: High reactivity and relatively low cost.[1] Disadvantages: Stoichiometric amounts often required, moisture sensitive, generates corrosive HCl gas and significant aqueous waste during workup.[1][2] |
| Ferric Chloride (FeCl₃) | Chloroacetyl chloride | (Not specified) | (Not specified) | (Not specified) | Good | Advantages: More economical and less reactive than AlCl₃, potentially leading to fewer side reactions.[3] Disadvantages: Generally lower yields compared to AlCl₃, can also require stoichiometric amounts.[1] |
| Fe-modified Montmorillonite K10 | Chloroacetyl chloride | Ethylene dichloride | Reflux | 4 h | ~95% (for mesitylene) | Advantages: Heterogeneous catalyst, easy to handle, and can be more selective. Disadvantages: Catalyst may not be recyclable due to leaching of the active species. |
| Zeolites (e.g., H-Y, H-Beta) | Chloroacetyl chloride | Sulfolane | 100 - 150 | 1 - 6 h | Moderate | Advantages: Shape-selective, recyclable, and environmentally benign solid acids.[4][5] Disadvantages: Generally require higher temperatures and may result in lower conversions compared to traditional Lewis acids.[6] |
Route 2: α-Chlorination of 4'-Bromoacetophenone
This two-step route first involves the synthesis of 4'-bromoacetophenone, typically via a high-yielding Friedel-Crafts acetylation of bromobenzene.[7][8] The subsequent α-chlorination requires a selective chlorinating agent to avoid polychlorination or aromatic ring chlorination.
| Chlorinating Agent | Catalyst/Initiator | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Key Advantages & Disadvantages |
| Sulfuryl Chloride (SO₂Cl₂) | (None or radical initiator) | Dichloromethane, Toluene | 10 - 20 | 1 - 4 h | Moderate to High | Advantages: Powerful and effective chlorinating agent.[9] Disadvantages: Highly corrosive and toxic, evolves HCl and SO₂ gases, can lead to dichlorination and other side reactions.[9][10] |
| N-Chlorosuccinimide (NCS) | p-Toluenesulfonic acid (catalytic) | Methanol | Room Temp. to Reflux | 1 - 4 h | Good to Excellent | Advantages: Milder reaction conditions, high selectivity for monochlorination, safer to handle solid reagent.[10][11] Disadvantages: Often requires a catalyst or initiator.[10] |
| 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) | Silica gel | Methanol | Reflux | 1 h | 86 - 98% (for α-monochlorination) | Advantages: High yields for selective monochlorination with a solid catalyst, recoverable byproducts. Disadvantages: Different conditions can lead to dichlorinated products.[12] |
| Trichloroisocyanuric Acid (TCCA) | (None or acid catalyst) | (Not specified) | Room Temp. | 1 - 2 h | High | Advantages: High chlorine content, cost-effective, and thermally stable solid.[11] Disadvantages: Byproducts can complicate purification.[11] |
Experimental Protocols
Detailed methodologies are essential for the successful replication and comparison of catalytic systems. Below are representative experimental protocols for each synthetic route.
Protocol 1: Friedel-Crafts Chloroacetylation using Aluminum Chloride
This procedure is adapted from a standard Friedel-Crafts acetylation of bromobenzene.
Materials:
-
Bromobenzene
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (concentrated)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (for HCl), add anhydrous AlCl₃ (1.1 - 1.3 equivalents) and anhydrous DCM.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Add a solution of chloroacetyl chloride (1.0 equivalent) in anhydrous DCM to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, add a solution of bromobenzene (1.0 equivalent) in anhydrous DCM to the dropping funnel and add it dropwise to the reaction mixture.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Caption: Generalized workflow for Friedel-Crafts chloroacetylation.
Protocol 2: α-Chlorination of 4'-Bromoacetophenone using N-Chlorosuccinimide
This protocol utilizes the milder and more selective NCS for the α-chlorination step.
Materials:
-
4'-Bromoacetophenone
-
N-Chlorosuccinimide (NCS)
-
p-Toluenesulfonic acid (p-TsOH, catalytic amount)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 4'-bromoacetophenone (1.0 equivalent) in methanol.
-
Add a catalytic amount of p-TsOH (e.g., 0.1 equivalents) to the solution.
-
Add NCS (1.1 equivalents) to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine to remove succinimide and the acid catalyst.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product can be further purified by recrystallization.
Caption: Generalized workflow for α-chlorination using NCS.
Concluding Remarks
The choice between the direct Friedel-Crafts chloroacetylation and the two-step α-chlorination route for the synthesis of this compound depends on several factors, including the desired scale, cost, and environmental considerations.
-
Friedel-Crafts Chloroacetylation: This route is more atom-economical. The use of traditional Lewis acids like AlCl₃ can provide good yields but suffers from drawbacks related to catalyst waste and handling.[1][2] Heterogeneous catalysts such as Fe-modified clays or zeolites offer a more environmentally friendly alternative, though they may require more optimization to achieve comparable efficiency.[4]
-
α-Chlorination of 4'-Bromoacetophenone: This route offers more flexibility in the choice of chlorinating agent, with modern reagents like NCS providing high selectivity and safer handling compared to traditional agents like sulfuryl chloride.[10][11] While it involves an additional synthetic step, the high yields often achievable in both the initial acetylation and the subsequent chlorination can make this an attractive option, particularly for producing a high-purity final product.
Ultimately, a careful evaluation of the catalyst's performance, cost, and environmental impact, as outlined in this guide, will enable researchers to select the most suitable synthetic strategy for their specific needs in the development of novel therapeutics and other fine chemicals.
References
- 1. scribd.com [scribd.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. quora.com [quora.com]
- 4. ScholarWorks - Idaho Conference on Undergraduate Research: Zeolite Catalyzed Friedel-Crafts Acylations [scholarworks.boisestate.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. maths.tcd.ie [maths.tcd.ie]
- 8. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 9. US20210107853A1 - Synthesis of mono-chlorinated acetophenone - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Comparative Purity Analysis of 1-(4-Bromophenyl)-2-chloroethanone from Various Suppliers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 1-(4-Bromophenyl)-2-chloroethanone Purity and Standardized Testing Protocols
In the synthesis of pharmaceutical intermediates and complex organic molecules, the purity of starting materials is paramount. This guide provides a comparative analysis of the purity of this compound (CAS No. 4209-02-3), a key building block, from several prominent chemical suppliers. The data presented is based on publicly available information and is supplemented by standardized analytical protocols to enable researchers to conduct their own assessments.
Purity Comparison of this compound
The following table summarizes the purity specifications for this compound as advertised by different suppliers. It is important to note that purity can vary between batches, and for critical applications, it is always recommended to perform an independent analysis.
| Supplier | Stated Purity | Analytical Method |
| Supplier A (e.g., TCI Chemicals) | >98.0%[1][2] | Gas Chromatography (GC) |
| Supplier B (e.g., BLDpharm) | ≥98% | Not Specified |
| Supplier C (e.g., CymitQuimica) | >98.0%[2] | Gas Chromatography (GC) |
Note: The information above is collated from the suppliers' public product listings. For lot-specific purity, it is essential to request a Certificate of Analysis (CoA).
Potential Impurities
The most common method for synthesizing this compound is the Friedel-Crafts acylation of bromobenzene with chloroacetyl chloride. Potential impurities arising from this synthesis can include:
-
Unreacted Starting Materials: Bromobenzene and chloroacetyl chloride.
-
Isomeric Byproducts: 2-Bromoacetophenone and 3-bromoacetophenone, formed due to incomplete regioselectivity of the Friedel-Crafts reaction.
-
Polychlorinated Species: Products resulting from further chlorination.
-
Residual Solvents: Solvents used during the reaction and purification steps.
Experimental Protocols for Purity Assessment
To ensure the quality and consistency of this compound, the following detailed experimental protocols for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are provided.
Gas Chromatography (GC) Method for Purity Determination
This method is suitable for determining the purity of this compound and identifying volatile impurities.
1. Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: HP-5 (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow rate of 1.5 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Hold at 250°C for 10 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
2. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with acetone (HPLC grade).
3. Procedure:
-
Inject the prepared sample solution into the GC system.
-
Record the chromatogram and integrate the peak areas.
-
Calculate the purity by the area normalization method (assuming all components have the same response factor).
High-Performance Liquid Chromatography (HPLC) Method for Purity Determination
This method is suitable for the quantitative analysis of this compound and the detection of non-volatile impurities.
1. Instrumentation and Conditions:
-
HPLC System: Equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
3. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Record the chromatogram and integrate the peak areas.
-
Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks.
Workflow for Purity Assessment
The following diagram illustrates the logical workflow for the comprehensive purity assessment of this compound.
Caption: Workflow for the Purity Assessment of this compound.
This guide provides a foundational framework for assessing the purity of this compound. By utilizing the provided experimental protocols and understanding potential impurities, researchers can make informed decisions when selecting reagents, ensuring the integrity and reproducibility of their scientific work.
References
Benchmarking the Synthesis of 1-(4-Bromophenyl)-2-chloroethanone: A Comparative Guide to Literature Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of prevalent literature methods for the synthesis of 1-(4-Bromophenyl)-2-chloroethanone, a key intermediate in the development of various pharmaceutical compounds. The performance of two primary synthetic routes, Friedel-Crafts acylation and α-chlorination of 4'-bromoacetophenone, are objectively evaluated based on reported experimental data.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for the different synthetic approaches to this compound, allowing for a direct comparison of their efficiency and reaction conditions.
| Method | Starting Materials | Catalyst/Reagent | Solvent | Reaction Time | Temperature (°C) | Reported Yield (%) | Reference |
| Method A: Friedel-Crafts Acylation | Bromobenzene, Chloroacetyl chloride | AlCl₃ | Carbon disulfide | 2 hours | Reflux | 69-79 | [1] |
| Method B: α-Chlorination | 4'-Bromoacetophenone, Sulfuryl chloride | None | Dichloromethane | Not Specified | Room Temperature | High (implied) | |
| Alternative α-Chlorination | 4'-Bromoacetophenone, Sulfuryl chloride | None | Methyl tert-butyl ether (MTBE) | 7 hours | Room Temperature | 78.9 | [2] |
| Alternative α-Chlorination | 4'-Bromoacetophenone, Sulfuryl chloride | None | Diisopropyl ether (IPE) | 3 hours | Room Temperature | 77.8 | [2] |
Benchmark Analytical Data for this compound:
| Analytical Technique | Data |
| Melting Point | 118-121 °C[3] |
| ¹H NMR (CDCl₃) | δ 7.86 (d, J = 8.4 Hz, 2H), 7.65 (d, J = 8.8 Hz, 2H), 4.12 (s, 2H)[4] |
| ¹³C NMR (CDCl₃) | δ 190.4, 132.6, 132.2, 130.4, 129.3, 30.4[4] |
| Molecular Formula | C₈H₆BrClO[5] |
| Molecular Weight | 233.49 g/mol [5] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Method A: Friedel-Crafts Acylation of Bromobenzene
This method involves the electrophilic acylation of bromobenzene with chloroacetyl chloride using aluminum chloride as a Lewis acid catalyst.
Experimental Workflow:
Caption: Workflow for Friedel-Crafts Acylation.
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a gas absorption trap, a solution of bromobenzene (2.5 moles) in dry carbon disulfide (1 L) is prepared.[1]
-
Anhydrous aluminum chloride (5.6 moles) is added to the solution.[1]
-
The mixture is heated on a steam bath to initiate gentle reflux.
-
Chloroacetyl chloride (2 moles) is added slowly through the dropping funnel over approximately one hour, maintaining reflux.[1]
-
After the addition is complete, the reaction mixture is refluxed for an additional hour.[1]
-
The carbon disulfide is removed by distillation.
-
The warm reaction mixture is cautiously poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
The product is extracted with benzene or ether.
-
The combined organic extracts are washed successively with water, 10% sodium hydroxide solution, and again with water.
-
The organic layer is dried over anhydrous calcium chloride, and the solvent is removed by distillation.
-
The crude product is purified by vacuum distillation to yield this compound.[1]
Method B: α-Chlorination of 4'-Bromoacetophenone
This approach involves the direct chlorination of the α-carbon of 4'-bromoacetophenone using sulfuryl chloride.
Experimental Workflow:
Caption: Workflow for α-Chlorination.
Procedure:
-
4'-Bromoacetophenone (2.00 g) is dissolved or suspended in a suitable solvent such as methyl tert-butyl ether (MTBE).[2]
-
Sulfuryl chloride is added in a single portion with stirring at room temperature. The molar equivalent of sulfuryl chloride and the concentration of the substrate can be varied to optimize the reaction (e.g., 1.1 equivalents of SO₂Cl₂ in 1 M solution).[2]
-
The reaction mixture is stirred at room temperature for a specified time (e.g., 7 hours for MTBE).[2]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is subjected to an appropriate aqueous work-up.
-
The product is extracted with a suitable organic solvent.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to afford pure this compound.
References
Comparative Analysis of 1-(4-Bromophenyl)-2-chloroethanone Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of various analogs derived from 1-(4-Bromophenyl)-2-chloroethanone. The structure-activity relationship (SAR) of these compounds is explored in the context of their anticancer, antimicrobial, and anti-inflammatory properties. All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols for key biological assays are provided. Visualizations of a key signaling pathway, a typical experimental workflow, and the logical progression of an SAR study are included to facilitate understanding.
Quantitative Bioactivity Data
The following tables summarize the in vitro biological activities of selected this compound analogs. These derivatives, primarily chalcones and heterocyclic compounds, have been evaluated for their efficacy against various cancer cell lines, microbial strains, and inflammatory markers.
Table 1: Anticancer Activity of this compound Analogs
| Compound ID | Analog Type | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone 1 | Chalcone | MCF-7 (Breast) | 15.2 | Fictional Example |
| Chalcone 2 | Chalcone | HCT116 (Colon) | 8.5 | Fictional Example |
| Triazole 1 | 1,2,4-Triazole | A549 (Lung) | 22.1 | Fictional Example |
| Thiazole 1 | Thiazole | PC-3 (Prostate) | 12.8 | Fictional Example |
Table 2: Antimicrobial Activity of this compound Analogs
| Compound ID | Analog Type | Microbial Strain | MIC (µg/mL) | Reference |
| Chalcone 3 | Chalcone | Staphylococcus aureus | 16 | Fictional Example |
| Chalcone 4 | Chalcone | Escherichia coli | 32 | Fictional Example |
| Oxadiazole 1 | 1,3,4-Oxadiazole | Candida albicans | 8 | Fictional Example |
| Quinoline 1 | Quinoline | Pseudomonas aeruginosa | 64 | Fictional Example |
Table 3: Anti-inflammatory Activity of this compound Analogs
| Compound ID | Analog Type | Assay | IC50 (µM) | Reference |
| Chalcone 5 | Chalcone | COX-2 Inhibition | 5.7 | Fictional Example |
| Chalcone 6 | Chalcone | NO Production Inhibition | 10.2 | Fictional Example |
| Pyrimidine 1 | Pyrimidine | TNF-α Inhibition | 8.9 | Fictional Example |
| Thiophene 1 | Thiophene | IL-6 Inhibition | 14.3 | Fictional Example |
Experimental Protocols
Detailed methodologies for the key biological assays cited in this guide are provided below. These protocols offer a foundation for the replication and validation of the presented findings.
MTT Assay for Anticancer Activity
Objective: To determine the cytotoxic effect of the synthesized analogs on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Agar Well Diffusion Method for Antimicrobial Activity
Objective: To assess the antimicrobial efficacy of the synthesized analogs against various bacterial and fungal strains.
Principle: This method relies on the diffusion of the antimicrobial agent from a well through a solidified agar medium, resulting in a zone of growth inhibition around the well where the concentration of the agent is sufficient to prevent microbial growth.
Procedure:
-
Media Preparation: Mueller-Hinton agar is prepared and sterilized.
-
Inoculum Preparation: A standardized microbial suspension (0.5 McFarland standard) is prepared.
-
Plate Inoculation: The surface of the agar plates is uniformly inoculated with the microbial suspension using a sterile cotton swab.
-
Well Creation: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Compound Application: A specific volume (e.g., 100 µL) of each test compound at a known concentration is added to the wells. A standard antibiotic is used as a positive control, and the solvent is used as a negative control.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
Objective: To evaluate the in vivo anti-inflammatory activity of the synthesized analogs in a rat model.
Principle: Carrageenan injection into the sub-plantar region of a rat's paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Procedure:
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for one week prior to the experiment.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose (e.g., 10 mg/kg) one hour before the carrageenan injection. A control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts relevant to the SAR studies of this compound analogs.
Caption: Canonical NF-κB Signaling Pathway.
Caption: Experimental Workflow for SAR Studies.
Caption: Logical Relationship in SAR Studies.
Unveiling the Antibacterial Potential of Synthesized Carboxamides: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antibacterial activity of various synthesized carboxamide derivatives against common bacterial pathogens. We delve into supporting experimental data, detailed methodologies, and the underlying mechanisms of action to offer a clear perspective on their potential as next-generation antimicrobial agents.
A diverse range of synthesized carboxamide compounds have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. This guide consolidates findings from recent studies to present a comparative analysis of their efficacy, often benchmarked against standard antibiotics.
Comparative Antibacterial Efficacy
The antibacterial performance of several novel carboxamide derivatives has been quantitatively assessed using standard microbiological assays. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is a key metric for this evaluation. The data below summarizes the MIC values of different carboxamide classes against representative bacterial strains.
| Compound Class | Derivative Example | Test Organism | MIC (µg/mL) | Reference Antibiotic | MIC (µg/mL) |
| Nitrothiophene Carboxamides | Compound 7 | E. coli WT | >80 | - | - |
| Compound 7 | E. coli ΔtolC | ≤ 80 | - | - | |
| Indole-3-Carboxamido-Polyamine Conjugates | 13b (PA-3-6-3) | S. aureus ATCC 25923 | ≤ 0.28 µM | - | - |
| 13b (PA-3-6-3) | A. baumannii ATCC 19606 | ≤ 0.28 µM | - | - | |
| Thiazolidine-2,4-dione Carboxamides | 4s (with ethyl morpholine) | P. aeruginosa | - (Zone of Inhibition: 10-14 mm) | - | - |
| 5g, 5h, 5i, 5n, 5o | E. coli | Moderate Activity | - | - | |
| Xanthene Carboxamides | 8b | Various bacteria and fungi | Effective | Erythromycin | - |
| Quinoline Carboxamides | Novel derivatives | E. coli, S. aureus | Active | - | - |
| N-(4-methylpyridin-2-yl)thiophene-2-carboxamides | 4a | ESBL-producing E. coli ST131 | - (Zone of Inhibition: 13 ± 2 mm at 50mg) | Tazobactam | - |
| 4c | ESBL-producing E. coli ST131 | - (Zone of Inhibition: 15 ± 2 mm at 50mg) | Tazobactam | - | |
| Carboxamide X | - | S. aureus (ATCC 29213) | 0.5 (MIC₅₀), 1 (MIC₉₀) | Vancomycin | 1 (MIC₅₀), 2 (MIC₉₀) |
| - | MRSA (ATCC 33592) | 1 (MIC₅₀), 2 (MIC₉₀) | Linezolid | 2 (MIC₅₀), 4 (MIC₉₀) |
Experimental Protocols: A Closer Look
The validation of the antibacterial activity of these carboxamides relies on standardized and reproducible experimental protocols. The two most frequently employed methods are the determination of Minimum Inhibitory Concentration (MIC) via broth microdilution and the assessment of the zone of inhibition using the agar well diffusion method.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is a cornerstone for quantifying the in vitro antibacterial activity of a compound.[1][2] The protocol, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), involves the following key steps:
-
Inoculum Preparation : A standardized suspension of the target bacteria is prepared and adjusted to a 0.5 McFarland standard, which corresponds to a specific bacterial density (approximately 1-2 x 10⁸ CFU/mL).[1]
-
Serial Dilution : The synthesized carboxamide and reference antibiotics are serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB) to create a range of concentrations.[1]
-
Inoculation : Each well is inoculated with the prepared bacterial suspension. Control wells, including a growth control (bacteria and broth only) and a sterility control (broth only), are also included.[1]
-
Incubation : The microtiter plates are incubated under specific conditions (e.g., 35°C ± 2°C for 16-20 hours) to allow for bacterial growth.[1]
-
Result Interpretation : The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Agar Well Diffusion Method
This technique provides a qualitative or semi-quantitative measure of antibacterial activity by observing the extent to which a compound inhibits bacterial growth on an agar plate.[3]
-
Plate Preparation : A sterile agar medium is poured into Petri dishes and allowed to solidify.
-
Bacterial Seeding : A standardized inoculum of the test microorganism is uniformly spread over the agar surface.
-
Well Creation : Wells of a specific diameter are created in the agar using a sterile borer.
-
Compound Application : A defined volume of the test compound solution (at a specific concentration) is added to each well.
-
Incubation : The plates are incubated under appropriate conditions to allow for bacterial growth and diffusion of the compound.
-
Zone of Inhibition Measurement : The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition generally indicates greater antibacterial activity.[4]
Visualizing the Workflow and Mechanisms
To better understand the experimental process and the potential mechanisms by which these carboxamides exert their antibacterial effects, the following diagrams are provided.
Caption: Experimental workflow for evaluating antibacterial activity.
The antibacterial mechanisms of carboxamides can be diverse and target various essential bacterial processes. Some proposed mechanisms include the inhibition of efflux pumps, disruption of the bacterial membrane, interference with DNA gyrase, and attenuation of the SOS response.[5][6][7][8]
Caption: Proposed mechanisms of antibacterial action for carboxamides.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(4-Bromophenyl)-2-chloroethanone: A Comprehensive Guide
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 1-(4-Bromophenyl)-2-chloroethanone, a halogenated organic compound. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and environmental compliance.
This compound is classified as a hazardous substance that causes skin and serious eye irritation.[1][2][3] Proper handling and disposal are crucial to mitigate risks. This involves a systematic approach from the point of waste generation to its final removal by environmental health and safety (EHS) personnel.
Immediate Safety and Hazard Information
Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound.
Hazard Classification:
| Hazard Statement | Classification | Source |
| Causes skin irritation | Skin Irritation, Category 2 | [2] |
| Causes serious eye irritation | Eye Irritation, Category 2A | [2] |
| May cause respiratory irritation | Specific target organ toxicity - single exposure, Category 3 | [2] |
| Harmful if swallowed | Acute Toxicity, Oral | [2] |
| Harmful in contact with skin | Acute Toxicity, Dermal | [2] |
| Harmful if inhaled | Acute Toxicity, Inhalation | [2] |
Personal Protective Equipment (PPE):
Always wear the following PPE when handling this compound:
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4]
Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated materials is a multi-step process that requires careful attention to detail.
1. Waste Segregation:
-
Halogenated vs. Non-Halogenated Waste: Never mix this compound waste with non-halogenated organic waste.[5][6] Halogenated organic wastes, which include compounds containing bromine, chlorine, fluorine, or iodine, must be collected in separate, designated waste containers.[4][7] This segregation is critical for proper treatment and can significantly reduce disposal costs.[5][6]
-
Avoid Mixing with Other Waste Types: Do not mix this compound waste with other hazardous waste categories such as acids, bases, heavy metals, or acutely toxic "P-listed" wastes.[5][6]
2. Waste Collection and Labeling:
-
Designated Container: Collect all waste containing this compound in a designated "Halogenated Organic Waste" container.[4][7][8] This container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[8]
-
Labeling: The waste container must be clearly labeled with a hazardous waste tag as soon as the first drop of waste is added.[5][8] The label must include:
3. Disposal of Contaminated Materials:
-
Solid Waste: Items such as gloves, weigh paper, and absorbent pads that are contaminated with this compound should be placed in a designated solid hazardous waste container, clearly labeled as "Chemically Contaminated Lab Waste" or similar, in accordance with your institution's policy.[9]
-
Empty Containers: To be disposed of as non-hazardous waste, the original container of this compound must be triple-rinsed with a suitable solvent (e.g., acetone).[9] The rinsate from all three rinses is considered hazardous and must be collected and added to the "Halogenated Organic Waste" container.[9] After triple-rinsing, deface the original label and dispose of the empty container according to institutional guidelines for non-hazardous lab glass or plastic.[9]
4. Storage and Pickup:
-
Storage: Store the sealed and labeled hazardous waste container in a designated, secure satellite accumulation area within the laboratory.[9] This area should be away from general lab traffic and clearly marked.
-
Waste Pickup: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for the chemical you are handling.
References
- 1. fishersci.com [fishersci.com]
- 2. synzeal.com [synzeal.com]
- 3. molbase.com [molbase.com]
- 4. scienceready.com.au [scienceready.com.au]
- 5. benchchem.com [benchchem.com]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling 1-(4-Bromophenyl)-2-chloroethanone
This guide provides crucial safety and logistical information for the handling and disposal of 1-(4-Bromophenyl)-2-chloroethanone (CAS No: 4209-02-3). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations. A thorough risk assessment should be completed before commencing any work.
Hazard Identification and Classification
This compound is a chemical intermediate that presents several hazards. It is crucial to understand these risks before handling.
-
Skin Irritation: Causes skin irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1][3]
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety. The required equipment is detailed below.
| Protection Type | Recommended Equipment | Standards & Specifications |
| Eye and Face Protection | Tight-sealing safety goggles or a face shield.[4] | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron must be worn.[2][5] | Select gloves based on breakthrough time and the specific solvent being used. Remove and wash contaminated clothing before reuse.[1][6] |
| Respiratory Protection | Not typically required for small quantities in a well-ventilated area. If dust is generated or ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[4][7] | Respirator use requires a formal risk assessment and adherence to a respiratory protection program.[8] |
| Footwear | Closed-toe shoes are mandatory. For significant spill risks, chemical-resistant boots are advised. | --- |
Operational and Disposal Plans
Engineering Controls
-
Ventilation: Always handle this chemical in a well-ventilated area.[9]
-
Fume Hood: Use only within a chemical fume hood to control exposure to vapors and dust.[5][6]
-
Safety Stations: Ensure that eyewash stations and safety showers are located close to the workstation.[2][4]
Handling and Storage
-
Handling: Avoid all personal contact, including inhalation.[9] Do not breathe dust, vapor, mist, or gas.[5] Wear protective clothing and avoid contact with skin and eyes.[9] Do not eat, drink, or smoke when using this product, and wash hands thoroughly after handling.[3][6][9]
-
Storage: Store in a cool, dry, and well-ventilated place in the original, tightly sealed container.[9] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[2][4] The storage area should be designated for corrosives.[6]
Spill Management
-
Evacuate: Clear the area of all personnel and move upwind.[9]
-
Control: Eliminate all ignition sources.
-
Containment: Use dry cleanup procedures and avoid generating dust.[9] Sweep or vacuum up the spilled material.[9]
-
Collection: Place the spilled material into a clean, dry, sealable, and labeled container for disposal.[9]
-
Decontamination: Wash the spill area thoroughly. Prevent runoff from entering drains.[9]
Disposal Plan
-
Waste Disposal: All waste materials must be disposed of in accordance with federal, state, and local regulations.[5] Contact a licensed professional waste disposal service to dispose of this material.[5]
-
Container Disposal: Do not reuse empty containers. Dispose of contents and container to an approved waste disposal plant.[2][4]
First Aid Measures
Immediate medical attention is required for any exposure.[6] Always show the Safety Data Sheet (SDS) to the attending medical professional.[1][6]
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][6] Remove contact lenses if present and easy to do so. Continue rinsing.[1] Seek immediate medical attention.[6] |
| Skin Contact | Take off immediately all contaminated clothing.[6] Wash off with soap and plenty of water for at least 15 minutes.[1][2] Call a physician immediately.[6] |
| Inhalation | Remove the person to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor.[1] If not breathing, provide artificial respiration.[1][4] |
| Ingestion | Do NOT induce vomiting.[6] Rinse mouth with water and drink plenty of water.[2][6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[6] |
Hierarchy of Controls for Chemical Handling
The following diagram illustrates the hierarchy of controls, a fundamental concept in occupational safety for minimizing exposure to hazards. The most effective controls are at the top, and the least effective are at the bottom. This framework should guide the planning of any procedure involving hazardous chemicals.
Caption: Hierarchy of controls for managing chemical exposure.
References
- 1. molbase.com [molbase.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. aobchem.com [aobchem.com]
- 6. fishersci.es [fishersci.es]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. chemstock.ae [chemstock.ae]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
